1,2-Epoxyoctane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hexyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWSNNWLBMSXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031190 | |
| Record name | Hexyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
| Record name | Octene-1,2-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16253 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2984-50-1, 26637-94-5 | |
| Record name | 2-Hexyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2984-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octene-1,2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002984501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, epoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026637945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-EPOXYOCTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2-Epoxyoctane physical and chemical properties
An In-depth Technical Guide to 1,2-Epoxyoctane: Properties, Protocols, and Applications
Introduction
This compound, also known by synonyms such as 1-Octene (B94956) oxide and 2-Hexyloxirane, is an organic compound belonging to the epoxide class.[1][2][3][4][5][6][7][8] It is characterized by a strained three-membered ring containing an oxygen atom, which imparts significant reactivity.[9] This reactivity makes it a valuable intermediate and building block in organic synthesis, with applications in the production of fine chemicals, pharmaceuticals, agrochemicals, and polymers like epoxy resins.[1][2][9][10] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its role in scientific research and drug development.
Physical and Chemical Properties
This compound is a colorless liquid under standard conditions.[1][7] It is slightly soluble in water but soluble in organic solvents like ethers and benzene.[1][2][5][6][7][11] The compound is known to be moisture-sensitive and should be stored under an inert atmosphere.[1][5][6][7][12]
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O | [1][2][3][8][13][14][15] |
| Molecular Weight | 128.21 g/mol | [1][2][3][4][8][13][14] |
| CAS Number | 2984-50-1 | [1][2][3][4][5][6][7][9][13][14][15][16] |
| Appearance | Colorless Liquid | [1][7][12][15] |
| Boiling Point | 62-64 °C at 17 mmHg | [1][3][4][11] |
| 169.5 °C at 760 mmHg | [2][13] | |
| Density | 0.835 - 0.839 g/mL at 20-25 °C | [1][2][3][4][5][11] |
| Refractive Index (n20/D) | 1.420 | [1][3][4][5] |
| Vapor Pressure | 2.04 mmHg at 25°C | [1][13] |
Safety and Handling Properties
| Property | Value | Source(s) |
| Flash Point | 37 °C (98.6 °F) - closed cup | [1][2][3][5][13] |
| Hazard Codes | Xi (Irritant) | [1][5] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |
| Precautionary Statements | P210, P261, P305+P351+P338 | [2][3] |
| Storage Temperature | 2-8°C, under inert gas | [1][2][3][5][7] |
Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the high ring strain of the oxirane ring, making it susceptible to nucleophilic attack.[9] This reactivity is the basis for its utility in synthesis.
-
Ring-Opening Reactions : The epoxide ring can be readily opened by a variety of nucleophiles under both acidic and basic conditions.[9] Acid-catalyzed hydrolysis, for example, yields the corresponding trans-1,2-diol (octane-1,2-diol).[9][17] This reaction is fundamental to its role as a synthetic intermediate.
-
Rearrangement : In the presence of heat or catalysts like boron trifluoride etherate, this compound can undergo rearrangement to form aldehydes.[9][18]
-
Polymerization : It serves as a monomer for the synthesis of polymers such as epoxy resins and polyether polyols, which are used in coatings, adhesives, and elastomers.[1]
Role in Biological Systems
In biological contexts, this compound is a substrate for epoxide hydrolase (EH) enzymes.[9] These enzymes are crucial for the detoxification of xenobiotics by converting reactive epoxides into less reactive diols, facilitating their excretion.[9][13] This makes this compound a useful tool for studying the activity and specificity of these metabolic enzymes.[9]
Metabolism of this compound by Epoxide Hydrolase.
Experimental Protocols
Synthesis of this compound from 1-Octene
A common method for the synthesis of epoxides is the epoxidation of an alkene. The following protocol is a general procedure using meta-chloroperoxybenzoic acid (m-CPBA), a widely used reagent for this transformation.[19]
Materials:
-
1-Octene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve 1-octene in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.[19]
General workflow for the synthesis of this compound.
Analytical Characterization: Gas Chromatography (GC)
Gas chromatography is a primary technique for assessing the purity of this compound and for monitoring reaction progress.[20][21]
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
Gas Chromatograph (e.g., Agilent, Shimadzu) with a Flame Ionization Detector (FID).[20]
-
Capillary Column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).[20][22]
-
Carrier Gas: Helium or Nitrogen.[20]
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.[20]
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to around 250 °C.
-
Temperature Program:
-
Data Analysis: The purity is determined by calculating the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram.[20][23] The retention time is used to identify the compound, which is shorter for compounds with lower boiling points.[23]
Spectroscopic Analysis (NMR, IR, MS)
Spectroscopic methods are essential for confirming the molecular structure of this compound.
-
¹H NMR: Provides information on the proton environment. Key signals for this compound include multiplets for the oxirane ring protons and signals corresponding to the hexyl chain.[24][25]
-
¹³C NMR: Shows distinct signals for the two carbons of the epoxide ring (typically around 47 and 52 ppm) and the carbons of the alkyl chain.[16]
-
IR Spectroscopy: The presence of the epoxide ring is confirmed by characteristic C-O stretching bands.[20]
-
Mass Spectrometry (MS): Provides the molecular weight from the molecular ion peak and fragmentation patterns characteristic of the structure.[20][26]
Workflow for the analytical characterization of this compound.
References
- 1. Cas 2984-50-1,this compound | lookchem [lookchem.com]
- 2. This compound | 2984-50-1 | J-640005 | Biosynth [biosynth.com]
- 3. 1,2-环氧辛烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alkemix.eu [alkemix.eu]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. vupinternational.com [vupinternational.com]
- 8. Oxirane, hexyl- (CAS 2984-50-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Buy this compound | 2984-50-1 [smolecule.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 2984-50-1 [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound | CAS#:2984-50-1 | Chemsrc [chemsrc.com]
- 14. hpc-standards.com [hpc-standards.com]
- 15. B21463.22 [thermofisher.com]
- 16. spectrabase.com [spectrabase.com]
- 17. benchchem.com [benchchem.com]
- 18. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. journals.asm.org [journals.asm.org]
- 22. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 23. youtube.com [youtube.com]
- 24. This compound(2984-50-1) 1H NMR [m.chemicalbook.com]
- 25. spectrabase.com [spectrabase.com]
- 26. benchchem.com [benchchem.com]
Spectroscopic Data Analysis of 1,2-Epoxyoctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2-epoxyoctane, a valuable epoxide intermediate in organic synthesis. The document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.90 | m | 1H | H-2 |
| ~2.74 | dd | 1H | H-1a |
| ~2.45 | dd | 1H | H-1b |
| ~1.50 | m | 2H | H-3 |
| ~1.2-1.4 | m | 8H | H-4, H-5, H-6, H-7 |
| ~0.89 | t | 3H | H-8 |
m = multiplet, dd = doublet of doublets, t = triplet
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in ppm relative to TMS.
| Chemical Shift (ppm) | Assignment |
| 52.4 | C-2 |
| 47.1 | C-1 |
| 32.6 | C-3 |
| 31.8 | C-6 |
| 29.2 | C-5 |
| 25.9 | C-4 |
| 22.6 | C-7 |
| 14.0 | C-8 |
Infrared (IR) Spectroscopic Data
The IR spectrum was obtained from a neat liquid sample. The table below lists the major absorption peaks.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2958, 2927, 2857 | C-H stretch (alkane) |
| ~1466 | C-H bend (alkane) |
| ~1250 | Epoxide ring vibration (symmetric stretch) |
| ~915 | Epoxide ring vibration (asymmetric stretch) |
| ~835 | Epoxide ring vibration (C-O stretch) |
Mass Spectrometry (MS) Data
The mass spectrum was obtained using electron ionization (EI). The table presents the mass-to-charge ratio (m/z) and relative intensity of the significant fragments.
| m/z | Relative Intensity (%) | Possible Fragment |
| 128 | 5 | [M]⁺ (Molecular Ion) |
| 99 | 30 | [M - C₂H₅]⁺ |
| 85 | 100 | [M - C₃H₇]⁺ |
| 71 | 60 | [C₅H₁₁]⁺ |
| 57 | 85 | [C₄H₉]⁺ |
| 43 | 95 | [C₃H₇]⁺ |
Experimental Protocols
The following sections detail the methodologies used for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. The spectra were recorded on a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR. For ¹H NMR, the data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was obtained.
Infrared (IR) Spectroscopy
A drop of neat this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates were mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. The sample was vaporized and then ionized using electron ionization (EI) at 70 eV. The resulting ions were separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,2-Epoxyoctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2-epoxyoctane. It includes detailed spectral data, experimental protocols, and a logical framework for spectral interpretation, serving as an essential resource for researchers in organic synthesis, analytical chemistry, and drug development.
Introduction to this compound and its Spectroscopic Analysis
This compound, also known as 1-octene (B94956) oxide or hexyloxirane, is a valuable chemical intermediate in organic synthesis. Its epoxide functional group is highly reactive and participates in a variety of ring-opening reactions, making it a key building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous identification and characterization.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the epoxide ring and the alkyl chain. The chemical shifts are influenced by the electronegativity of the oxygen atom and the rigid three-membered ring structure. The following table summarizes the ¹H NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃).
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-1a (CH₂) | ~2.74 | dd | 1H |
| H-1b (CH₂) | ~2.47 | dd | 1H |
| H-2 (CH) | ~2.91 | m | 1H |
| H-3 (CH₂) | ~1.53 | m | 2H |
| H-4, H-5, H-6 (CH₂) | ~1.31 | m | 6H |
| H-7 (CH₂) | ~1.46 | m | 2H |
| H-8 (CH₃) | ~0.91 | t | 3H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons of the epoxide ring are deshielded due to the electronegativity of the oxygen atom and appear at a characteristic downfield shift.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 (CH₂) | 47.1 |
| C-2 (CH) | 52.4 |
| C-3 (CH₂) | 32.6 |
| C-4 (CH₂) | 26.0 |
| C-5 (CH₂) | 29.2 |
| C-6 (CH₂) | 31.8 |
| C-7 (CH₂) | 22.6 |
| C-8 (CH₃) | 14.1 |
Note: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not present in the solvent, a small amount can be added.
4.2. NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a spectral width that covers the expected carbon chemical shift range (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Logical Relationship of Structure and NMR Data
The following diagram illustrates the correlation between the molecular structure of this compound and its characteristic NMR signals.
Caption: Structure-Spectra Correlation Diagram.
This guide provides foundational NMR data and methodologies for the analysis of this compound. For more advanced applications, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to further confirm the structural assignments.
A Technical Guide to the Infrared and Mass Spectrometry Analysis of 1,2-Epoxyoctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1,2-epoxyoctane using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Understanding the spectral characteristics of this epoxide is crucial for its identification, purity assessment, and the study of its chemical transformations in various scientific and industrial applications, including its role as a synthetic intermediate in drug development.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, creating a unique spectral fingerprint. For this compound, IR analysis is primarily used to confirm the presence of the characteristic epoxide ring and the aliphatic hydrocarbon chain.
Characteristic IR Absorptions of this compound
The IR spectrum of this compound is defined by C-H stretching and bending vibrations from its octyl chain and, more importantly, by the distinct vibrations of the three-membered oxirane ring. Epoxides exhibit three key ring vibrations: a symmetric "ring breathing" mode, an asymmetric C-O-C stretch, and a symmetric C-O-C stretch.[1] These bands, particularly the asymmetric and symmetric stretches, are often intense and diagnostically significant.[1]
Table 1: Summary of Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment |
| 2960-2850 | Strong | C-H Aliphatic Stretch (CH₃ and CH₂) |
| 1465-1450 | Medium | C-H Aliphatic Bend (Scissoring) |
| ~1260 | Medium-Strong | Epoxide Ring "Breathing" (Symmetric Stretch)[1] |
| 950-810 | Strong | Epoxide C-O-C Asymmetric Stretch[1] |
| 880-750 | Strong | Epoxide C-O-C Symmetric Stretch[1] |
Experimental Protocol for FTIR Analysis
Given that this compound is a liquid at room temperature, two primary methods are suitable for obtaining its IR spectrum: Attenuated Total Reflectance (ATR) and the neat liquid film (transmission) method.
Method 1: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a modern, rapid technique requiring minimal sample preparation, making it ideal for liquid samples.[2][3]
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[4] Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[5]
-
Acquire Spectrum: Lower the pressure arm to ensure good contact between the liquid sample and the crystal.[4] Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: After analysis, clean the crystal thoroughly with a solvent-moistened wipe.
Method 2: Neat Liquid Film (Transmission) Spectroscopy
This traditional method involves creating a thin film of the liquid between two IR-transparent salt plates.[5]
-
Instrument Preparation: Ensure the spectrometer is ready for analysis.
-
Background Spectrum: Record a background spectrum with the empty sample holder in the beam path.
-
Sample Preparation: Place one clean, polished salt plate (e.g., NaCl or KBr) on a clean surface. Add one to two drops of this compound to the center of the plate. Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film free of air bubbles.
-
Acquire Spectrum: Mount the salt plate "sandwich" in the spectrometer's sample holder and immediately acquire the IR spectrum.
-
Cleaning: Disassemble the plates, clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol), and store them in a desiccator to prevent fogging from atmospheric moisture.
Experimental Workflow for IR Analysis
The logical flow for acquiring an IR spectrum is outlined below.
Caption: A generalized workflow for acquiring an FTIR spectrum of a liquid sample.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) is the most common method used. EI is a "hard" ionization technique that causes the resulting molecular ion to fragment in a reproducible manner, providing valuable structural information.[6]
Mass Spectrum and Fragmentation of this compound
The mass spectrum of this compound is characterized by a molecular ion (M⁺˙) and several key fragment ions. The molecular weight of this compound (C₈H₁₆O) is 128.21 g/mol .[7] The molecular ion peak is expected at m/z 128, though it may be of low abundance due to the instability of the ion. The fragmentation pattern is dominated by cleavages adjacent to and involving the epoxide ring. The base peak, which is the most abundant fragment, typically occurs at m/z 43.[7]
Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z Value | Relative Intensity | Proposed Fragment Ion Structure / Identity |
| 128 | Low | [C₈H₁₆O]⁺˙ (Molecular Ion, M⁺˙) |
| 99 | Low | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 85 | Moderate | [C₆H₁₃]⁺ (Hexyl carbocation) |
| 71 | Moderate | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 43 | 100% (Base Peak) | [C₃H₇]⁺ or [C₂H₃O]⁺ (Acylium-type ion) |
Data interpreted from the NIST Mass Spectrometry Data Center.[7]
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion is initiated by the loss of an electron. The resulting radical cation undergoes various bond cleavages, with alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and ring-opening pathways being the most prominent.
Caption: Major fragmentation pathways for this compound under electron ionization.
Experimental Protocol for EI-MS Analysis
Electron ionization mass spectrometry is typically performed in a high vacuum and is often coupled with Gas Chromatography (GC-MS) for the analysis of volatile liquids like this compound.[8]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~100 ppm) in a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.
-
Instrumentation Setup (GC-MS):
-
Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Implement a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., hold at 50 °C for 1 minute, then ramp to 280 °C at 15 °C/min).
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
Mass Spectrometer Parameters:
-
Ion Source: Set the ion source temperature (e.g., 230 °C).
-
Ionization Energy: Use the standard electron energy of 70 eV to ensure reproducible fragmentation and allow for library matching.[6]
-
Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 35-300).
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze its mass spectrum by identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) to confirm identity.[7]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. jascoinc.com [jascoinc.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Oxirane, hexyl- [webbook.nist.gov]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
An In-Depth Technical Guide to the Synthesis of 1,2-Epoxyoctane from 1-Octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Epoxyoctane is a valuable chemical intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and materials. Its versatile oxirane ring allows for a range of nucleophilic ring-opening reactions, making it a key building block in organic synthesis. This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of this compound from 1-octene (B94956). Detailed experimental protocols, comparative quantitative data, and mechanistic and workflow diagrams are presented for catalytic epoxidation using hydrogen peroxide, epoxidation with peroxy acids, and biocatalytic methods, including a discussion on continuous flow processes. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
The selective oxidation of alkenes to epoxides is a fundamental transformation in organic chemistry. This compound, a terminal epoxide, is of particular interest due to its utility in the production of surfactants, plasticizers, and as a precursor to more complex molecules in the pharmaceutical and fragrance industries. The development of efficient, selective, and sustainable methods for its synthesis is an ongoing area of research. This guide details and compares several prominent synthetic routes from the readily available starting material, 1-octene.
Catalytic Epoxidation with Hydrogen Peroxide
The use of hydrogen peroxide as a primary oxidant is advantageous due to its high oxygen content and the generation of water as the only stoichiometric byproduct, aligning with the principles of green chemistry. The efficacy of this method is highly dependent on the catalyst employed to activate the hydrogen peroxide.
Magnesium Pyrophosphate Catalyzed Epoxidation
Magnesium pyrophosphate has emerged as an effective heterogeneous catalyst for the epoxidation of terminal olefins with aqueous hydrogen peroxide. It offers high selectivity to the epoxide.[1]
Experimental Protocol:
-
Catalyst Preparation: Magnesium pyrophosphate can be prepared by the thermal decomposition of commercially available newberyite (Mg(H2PO4)2·3H2O).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 1-octene, acetonitrile (B52724) (solvent), and the magnesium pyrophosphate catalyst.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 60-80 °C). Add aqueous hydrogen peroxide (30 wt%) dropwise to the stirred reaction mixture.
-
Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC). After completion, cool the reaction mixture, filter to remove the catalyst, and separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Catalyst | Magnesium Pyrophosphate | [1] |
| Oxidant | Aqueous Hydrogen Peroxide | [1] |
| Solvent | Acetonitrile | [1] |
| Selectivity to Epoxide | 94.2% | [1] |
| Key Reaction Conditions | Investigation of temperature, H₂O₂/1-octene molar ratio, catalyst amount, and reaction time is crucial for optimization. | [1] |
Reaction Mechanism:
Caption: Magnesium pyrophosphate catalyzed epoxidation of 1-octene.
Titanium Silicalite (TS-1 and Ti-SBA-15) Catalyzed Epoxidation
Titanium-containing zeolites and mesoporous silica (B1680970) materials are well-established catalysts for selective oxidations with hydrogen peroxide.
Experimental Protocol (General for Ti-SBA-15):
-
Catalyst Synthesis: Ti-SBA-15 can be synthesized via a hydrothermal method using a triblock copolymer as a template, tetraethyl orthosilicate (B98303) (TEOS) as the silica source, and a titanium alkoxide as the titanium source. The resulting solid is calcined to remove the template.
-
Reaction Setup: In a batch reactor, suspend the Ti-SBA-15 catalyst in a suitable solvent (e.g., acetone).
-
Reaction Execution: Add 1-octene to the suspension and heat to the desired temperature (e.g., 70 °C). Add aqueous hydrogen peroxide dropwise.
-
Work-up and Analysis: After the reaction, the catalyst is filtered off. The liquid phase is analyzed by GC to determine conversion and selectivity.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Catalyst | Titanosilicalite-1 (TS-1) with sulfated zirconia | [2] |
| Oxidant | Aqueous Hydrogen Peroxide | [2] |
| Solvent | Acetone | [2] |
| Temperature | 70 °C | [2] |
| Yield of this compound | Varies with catalyst modification | [2] |
| Catalyst | Ti-UCB-4 (crystalline delaminated zeolite) | [3][4] |
| Oxidant | Ethylbenzene hydroperoxide (EBHP) | [3][4] |
| Average Selectivity | 73% | [3][4] |
Experimental Workflow:
Caption: Workflow for Ti-SBA-15 catalyzed epoxidation.
Epoxidation with Peroxy Acids
The reaction of alkenes with peroxy acids is a classic and reliable method for epoxidation. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and commercially available reagent for this transformation.
Experimental Protocol (using m-CPBA):
-
Reaction Setup: Dissolve 1-octene in a suitable chlorinated solvent, such as dichloromethane (B109758) (DCM), in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA in DCM. Add the m-CPBA solution dropwise to the stirred solution of 1-octene.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or GC. The reaction is typically complete within a few hours at room temperature.
-
Work-up: Upon completion, quench the excess peroxy acid by adding a reducing agent solution (e.g., sodium sulfite). Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude epoxide can be purified by flash chromatography or distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | General Organic Chemistry |
| Solvent | Dichloromethane (DCM) | General Organic Chemistry |
| Temperature | 0 °C to room temperature | General Organic Chemistry |
| Yield | Generally high (>90%) | General Organic Chemistry |
| Byproduct | meta-Chlorobenzoic acid | General Organic Chemistry |
Reaction Mechanism:
Caption: The concerted mechanism of m-CPBA epoxidation.
Biocatalytic Epoxidation
Biocatalysis offers a highly selective and environmentally benign route to epoxides under mild reaction conditions. Whole-cell and isolated enzyme systems have been successfully employed for the epoxidation of 1-octene.
Whole-Cell Epoxidation with Pseudomonas oleovorans
Pseudomonas oleovorans possesses an enzyme system capable of epoxidizing terminal alkenes. The productivity can be significantly different between resting and growing cells.
Experimental Protocol (Resting Cells):
-
Cell Cultivation: Grow Pseudomonas oleovorans in a suitable medium with an inducer of the epoxidizing enzymes (e.g., n-octane).
-
Harvesting and Preparation of Resting Cells: Harvest the cells by centrifugation, wash with a phosphate (B84403) buffer, and resuspend in the same buffer to a desired cell density.
-
Epoxidation Reaction: In a reaction vessel, combine the resting cell suspension with 1-octene. The reaction can be carried out in a two-phase system where 1-octene serves as the organic phase.
-
Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C).
-
Extraction and Analysis: After a set time, separate the organic and aqueous phases. Extract the aqueous phase with a suitable solvent (e.g., hexane). Analyze the combined organic phases by GC to quantify the this compound produced.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Biocatalyst | Pseudomonas oleovorans (resting cells) | [5][6] |
| Production of this compound | Up to 0.6 mg/mL of suspension | [5][6] |
| Biocatalyst | Pseudomonas oleovorans (growing cells in a two-phase system) | [5][6] |
| Production of this compound | Up to 28 mg/mL of total culture, accumulating to ~75 mg/mL in the octene phase | [5][6] |
Biocatalytic Workflow:
Caption: Workflow for whole-cell biocatalytic epoxidation.
Lipase-Catalyzed Chemoenzymatic Epoxidation
Immobilized lipases can catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. This peroxy acid then acts as the epoxidizing agent.
Experimental Protocol:
-
Reaction Setup: In a flask, combine 1-octene, a carboxylic acid (e.g., octanoic acid), an immobilized lipase (B570770) (e.g., Novozym 435), and a suitable organic solvent (e.g., ethyl acetate).
-
Reaction Initiation: Add hydrogen peroxide to the mixture.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Work-up: After the reaction, filter off the immobilized enzyme. Wash the organic phase with a solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic phase over a drying agent, filter, and remove the solvent under reduced pressure. The product can be purified by distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Enzyme | Immobilized Aspergillus niger lipase | [7] |
| Oxidant | Hydrogen Peroxide | [7] |
| Peracid Precursor | Carboxylic Acid | [7] |
| Solvent | Ethyl Acetate | [7] |
| Yield for various olefins | 75-100% | [7] |
Chemoenzymatic Reaction Pathway:
Caption: Lipase-catalyzed chemoenzymatic epoxidation pathway.
Continuous Flow Synthesis
Continuous flow technology offers several advantages for epoxidation reactions, including enhanced safety, better temperature control, and potential for scalability.
Experimental Protocol (Manganese-Catalyzed):
-
Reactor Setup: A continuous flow system is assembled with pumps for delivering the reactant streams, a packed-bed reactor for in situ peracetic acid generation (if applicable), a T-mixer for combining streams, and a temperature-controlled reactor coil.
-
Stream Preparation: Prepare separate solutions of 1-octene in a suitable solvent, the manganese catalyst (e.g., Mn(OAc)₂) and ligand (e.g., 2-picolinic acid) in a solvent mixture, and the oxidant (e.g., peracetic acid, which can be generated in-line).
-
Reaction Execution: Pump the reactant streams at controlled flow rates into the reactor system. The reaction occurs as the mixture travels through the heated coil.
-
Collection and Analysis: The product stream is collected at the outlet of the reactor. Samples can be taken for analysis by GC to determine conversion and yield.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Catalyst | Mn(OAc)₂ / 2-picolinic acid | [8] |
| Oxidant | Peracetic Acid (generated in situ) | [8] |
| System | Continuous Flow Reactor | [8] |
| Conversion of 1-octene | 85% | [8] |
| Yield of this compound | 63% | [8] |
Continuous Flow Experimental Setup:
Caption: Schematic of a continuous flow epoxidation setup.
Conclusion
The synthesis of this compound from 1-octene can be achieved through a variety of effective methods. The choice of method will depend on the specific requirements of the application, including desired scale, purity, cost, and environmental considerations.
-
Catalytic epoxidation with hydrogen peroxide offers a green and selective route, with catalyst choice being critical for performance.
-
Epoxidation with peroxy acids like m-CPBA is a reliable and high-yielding laboratory method, though concerns about safety and waste may limit its industrial applicability.
-
Biocatalytic methods provide excellent selectivity under mild conditions, with the potential for high productivity, particularly with growing cell systems.
-
Continuous flow synthesis presents a modern approach that can enhance safety and scalability, particularly for exothermic reactions.
This guide provides the foundational knowledge and detailed protocols to enable researchers to select and implement the most suitable method for their synthetic goals. Further optimization of the presented protocols may be necessary to achieve desired outcomes for specific research and development applications.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Theoretical Insights into the Reactivity of 1,2-Epoxyoctane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 1,2-epoxyoctane, a crucial intermediate in organic synthesis and a model substrate for understanding epoxide chemistry. The document delves into the mechanistic details of its various reactions, supported by quantitative data from computational studies. It is designed to be a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and computational chemistry.
Core Principles of this compound Reactivity
This compound, an oxirane with an n-hexyl substituent, is characterized by a strained three-membered ring, making it susceptible to nucleophilic attack. The reactivity and regioselectivity of its ring-opening are governed by a delicate interplay of steric and electronic factors, which are significantly influenced by the nature of the nucleophile, the catalyst, and the reaction conditions. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate reaction mechanisms at a molecular level.
Ring-Opening Reactions with Alcohol Nucleophiles Catalyzed by Tris(pentafluorophenyl)borane (B72294)
A significant body of theoretical research has focused on the ring-opening of this compound with alcohol nucleophiles, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃). These studies have revealed multiple competing reaction pathways that dictate the overall reaction rate and regioselectivity.
Catalytic Pathways
Computational studies have identified three primary catalytic pathways for the B(C₆F₅)₃-catalyzed ring-opening of this compound with alcohols:
-
Lewis Acid Pathway: The conventional mechanism where the Lewis acid activates the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.
-
Water-Mediated Pathway: In the presence of trace amounts of water, a water molecule can act as a proton shuttle, facilitating the nucleophilic attack and influencing the regioselectivity.
-
Alcohol-Mediated Pathway: The alcohol nucleophile itself can participate in a proton shuttle mechanism, similar to the water-mediated pathway.
The prevalence of each pathway is highly dependent on the reaction conditions, particularly the concentration of water.[1] At low water concentrations (<500 ppm), the conventional Lewis acid pathway is dominant, accounting for over 95% of the reaction flux.[1] However, with increasing water content, the contribution of the water-mediated pathways can increase to as much as 80%.[1]
Quantitative Theoretical Data
The following table summarizes the calculated activation energies for the ring-opening of this compound with 2-propanol catalyzed by B(C₆F₅)₃, as determined by DFT calculations.
| Reaction Pathway | Nucleophile | Catalyst | Calculated Activation Energy (kcal/mol) | Reference |
| Epoxide-based Transition State (P1TS) | 2-Propanol | B(C₆F₅)₃ | 7.48 | |
| Alcohol-based Transition State (P1TS) | 2-Propanol | B(C₆F₅)₃ | 11.52 |
Note: The two transition states refer to different conformations and approaches of the nucleophile to the activated epoxide.
Signaling Pathway Diagram
Caption: Competing pathways in the B(C₆F₅)₃-catalyzed ring-opening of this compound.
Hydrolysis of this compound
Theoretical studies on the hydrolysis of epoxides, while not always specific to this compound, provide valuable insights into the reaction mechanisms under different pH conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of epoxides is thought to proceed through a mechanism with Sₙ1 and Sₙ2 characteristics. Theoretical studies on simpler epoxides like propylene (B89431) oxide suggest that a borderline Sₙ2 mechanism is more favorable in the gas phase. Solvation effects, however, can favor a pure Sₙ2 mechanism.
Base-Catalyzed Hydrolysis
In basic media, the ring-opening is a classic Sₙ2 reaction where the hydroxide (B78521) ion acts as the nucleophile. The attack preferentially occurs at the less sterically hindered carbon atom.
Experimental Workflow for Kinetic Studies
Caption: A typical experimental workflow for studying the kinetics of this compound hydrolysis.
Reactions with Other Nucleophiles
Theoretical investigations into the reactivity of this compound with a broader range of nucleophiles are less common in the literature. However, the principles of Sₙ2 reactions can be applied to predict the outcomes. The nucleophilicity of the attacking species and the steric hindrance at the electrophilic carbon atoms of the epoxide ring are the primary determinants of the reaction rate and regioselectivity.
Experimental and Computational Protocols
Experimental Protocol for Ring-Opening Reactions
Ring-opening reactions of this compound are typically conducted under anhydrous conditions in an inert atmosphere. A representative experimental setup involves dissolving this compound and the alcohol nucleophile in a suitable solvent, followed by the addition of the catalyst. The reaction progress is monitored by techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID).
Computational Protocol for DFT Studies
The following outlines a typical computational protocol for studying the reactivity of this compound using DFT:
-
Software: A quantum chemistry software package such as Gaussian is commonly used.
-
Method: The B3LYP density functional, often with dispersion corrections (e.g., D3BJ), is a widely used method for such studies.
-
Basis Set: A Pople-style basis set, such as 6-31+G(d,p), is generally employed to provide a good balance between accuracy and computational cost.
-
Solvation Model: To account for the effect of the solvent, an implicit solvation model like the SMD (Solvation Model based on Density) model is often utilized.
-
Calculations:
-
Geometry Optimization: The geometries of all reactants, transition states, intermediates, and products are optimized to find their minimum energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data such as zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a transition state connects the correct reactants and products.
-
Conclusion
Theoretical studies, particularly those employing DFT, have provided invaluable insights into the reactivity of this compound. They have elucidated complex reaction mechanisms, quantified the energetics of different pathways, and explained the factors governing regioselectivity. This in-depth understanding is crucial for the rational design of synthetic strategies and the development of novel chemical entities in various fields, including drug discovery. Future computational work could further expand our knowledge by exploring a wider range of nucleophiles and catalytic systems, as well as by investigating the role of explicit solvent molecules in the reaction dynamics.
References
A Deep Dive into the Computational Modeling of 1,2-Epoxyoctane Ring-Opening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ring-opening of epoxides is a cornerstone of organic synthesis, pivotal in the creation of a diverse array of functionalized molecules, including key intermediates for pharmaceuticals. 1,2-Epoxyoctane, as a terminal epoxide, presents a valuable model system for understanding the regioselectivity and stereoselectivity of these transformations. Computational modeling, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the intricate mechanisms of these reactions, predicting outcomes, and guiding experimental design. This technical guide provides an in-depth exploration of the computational modeling of this compound ring-opening under both acid- and base-catalyzed conditions. It summarizes key quantitative data, presents detailed experimental protocols for context and validation, and visualizes the mechanistic pathways and computational workflows involved.
Introduction to Epoxide Ring-Opening
Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which renders them susceptible to nucleophilic attack and subsequent ring-opening. This inherent reactivity makes them versatile synthetic intermediates. The regiochemical outcome of the ring-opening of unsymmetrical epoxides like this compound is highly dependent on the reaction conditions, specifically the nature of the catalyst (acidic or basic) and the nucleophile.[1][2]
Under acid-catalyzed conditions , the epoxide oxygen is first protonated, enhancing the electrophilicity of the ring carbons. The subsequent nucleophilic attack is a subject of nuanced mechanistic interpretation, often described as a borderline S(_N)1/S(_N)2 mechanism.[1][2] For terminal epoxides, this typically leads to the nucleophile attacking the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state.[1][3]
In contrast, base-catalyzed ring-opening proceeds via a classic S(_N)2 mechanism.[1] A strong nucleophile directly attacks one of the epoxide carbons, and due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[1]
Computational modeling provides a powerful lens through which to examine the subtle energetic differences that govern these mechanistic pathways and dictate the regioselectivity of the reaction.
Computational Modeling of Reaction Mechanisms
Density Functional Theory (DFT) is the most common computational method for investigating the mechanisms of epoxide ring-opening. It offers a favorable balance between computational cost and accuracy for systems of this size.
Computational Workflow
A typical computational workflow for studying the ring-opening of this compound is depicted below. This process involves geometry optimization of reactants, transition states, and products, followed by frequency calculations to confirm the nature of the stationary points and to obtain thermodynamic data.
Acid-Catalyzed Ring-Opening Pathway
The acid-catalyzed mechanism involves the initial protonation of the epoxide oxygen, followed by nucleophilic attack. The regioselectivity is determined by the relative activation barriers for attack at the C1 (less substituted) and C2 (more substituted) positions.
Base-Catalyzed Ring-Opening Pathway
In the base-catalyzed mechanism, a strong nucleophile directly attacks the epoxide ring. Steric hindrance plays a dominant role, favoring attack at the less substituted C1 position.
Quantitative Computational Data
Table 1: Calculated Activation and Reaction Free Energies for Acid-Catalyzed Ring-Opening of a Model Terminal Epoxide (Propylene Oxide with H2O)
| Pathway | Nucleophilic Attack at | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) | Expected Major/Minor Product |
| S(_N)1-like | C2 (more substituted) | ~15-18 | ~ -20 | Major |
| S(_N)2-like | C1 (less substituted) | ~18-21 | ~ -20 | Minor |
Note: These are approximate values based on computational studies of similar systems and are intended to be illustrative. Actual values for this compound will vary.
Table 2: Calculated Activation and Reaction Free Energies for Base-Catalyzed Ring-Opening of a Model Terminal Epoxide (Propylene Oxide with OH-)
| Pathway | Nucleophilic Attack at | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) | Expected Major/Minor Product |
| S(_N)2 | C1 (less substituted) | ~20-24 | ~ -25 | Major |
| S(_N)2 | C2 (more substituted) | ~24-28 | ~ -25 | Minor |
Note: These are approximate values based on computational studies of similar systems and are intended to be illustrative. Actual values for this compound will vary.
Experimental Protocols
The following protocols are generalized procedures for the ring-opening of a terminal epoxide like this compound and can be adapted for specific research needs.
Protocol for Acid-Catalyzed Methanolysis of this compound
Objective: To perform the acid-catalyzed ring-opening of this compound with methanol (B129727) to yield a mixture of 1-methoxy-2-octanol and 2-methoxy-1-octanol.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol).
-
Add anhydrous methanol (e.g., 50 mL) to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the product mixture by flash column chromatography on silica (B1680970) gel.
-
Analyze the product ratio (regioselectivity) using GC-MS and/or 1H NMR spectroscopy.
Protocol for Base-Catalyzed Methanolysis of this compound
Objective: To perform the base-catalyzed ring-opening of this compound with sodium methoxide (B1231860) to yield predominantly 1-methoxy-2-octanol.
Materials:
-
This compound
-
Anhydrous methanol
-
Sodium metal
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard laboratory glassware (three-neck flask, condenser, dropping funnel, magnetic stirrer)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding small pieces of sodium metal (e.g., 12 mmol) to anhydrous methanol (e.g., 40 mL) under an inert atmosphere (e.g., nitrogen or argon) in a three-neck flask. Allow the sodium to react completely.
-
Cool the sodium methoxide solution to 0 °C in an ice bath.
-
Add this compound (e.g., 10 mmol) dropwise to the stirred sodium methoxide solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the product by flash column chromatography on silica gel.
-
Analyze the product and determine the regioselectivity using GC-MS and/or 1H NMR spectroscopy.
Conclusion
The computational modeling of this compound ring-opening provides profound insights into the mechanistic details that govern the regiochemical outcome of this synthetically important reaction. DFT calculations, even when using smaller terminal epoxides as model systems, effectively rationalize the preference for nucleophilic attack at the more substituted carbon under acidic conditions and at the less substituted carbon under basic conditions. The interplay between steric and electronic factors in the transition states is key to understanding these selectivities. When coupled with detailed experimental work, computational chemistry serves as a powerful predictive tool, enabling the rational design of synthetic strategies for the targeted production of desired isomers, a critical capability in the field of drug development and materials science. Further computational studies focusing specifically on this compound with a wider range of nucleophiles and catalysts would be beneficial to further refine our understanding and predictive power.
References
In-Depth Technical Guide to 1,2-Epoxyoctane (CAS: 2984-50-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Epoxyoctane, a versatile epoxide intermediate with significant applications in organic synthesis and as a probe for enzymatic studies. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, metabolic pathways, and safety information.
Chemical and Physical Properties
This compound, also known as 1-octene (B94956) oxide or hexyloxirane, is a colorless liquid with the molecular formula C₈H₁₆O.[1][2] Its structure features a strained three-membered oxirane ring, which is responsible for its high reactivity, particularly in ring-opening reactions.[1] This reactivity makes it a valuable intermediate in the synthesis of a variety of more complex molecules.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2984-50-1 | [2] |
| Molecular Formula | C₈H₁₆O | [2] |
| Molecular Weight | 128.21 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 167-169.5 °C (at 760 mmHg) | [3] |
| 62-64 °C (at 17 mmHg) | [2] | |
| Density | 0.835 - 0.839 g/mL at 20-25 °C | [2][3] |
| Refractive Index (n20/D) | 1.420 | [2] |
| Flash Point | 37 °C | [2] |
| Water Solubility | Slightly soluble | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
The structural features of this compound give rise to characteristic spectroscopic signatures, which are crucial for its identification and characterization.
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Features | Reference(s) |
| ¹H NMR | Signals for protons on the epoxide ring typically appear in the range of 2.5-3.5 ppm. | [4] |
| ¹³C NMR | Carbons of the epoxide ring resonate at approximately 47 ppm (CH₂) and 52 ppm (CH). | [5][6] |
| Infrared (IR) | Characteristic peaks for the epoxide ring include a C-O-C asymmetric stretch around 950-810 cm⁻¹ and a symmetric stretch around 880-750 cm⁻¹. A ring breathing mode is observed around 1280-1230 cm⁻¹. | [7] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z 128. Fragmentation patterns often involve cleavage of the C-C bond adjacent to the oxygen. | [8] |
Experimental Protocols
Chemical Synthesis: Epoxidation of 1-Octene
A common method for the synthesis of this compound is the epoxidation of 1-octene. One documented procedure utilizes performic acid as the oxidizing agent.
Protocol: Epoxidation of 1-Octene with Performic Acid
-
Materials: 1-octene, toluene (B28343), hydrogen peroxide, formic acid, sodium bicarbonate solution, water.
-
Procedure:
-
A solution of 1-octene in toluene is prepared in a reaction vessel equipped with a stirrer, thermometer, dropping funnel, and reflux condenser. The mixture is heated to 60°C.
-
A freshly prepared mixture of hydrogen peroxide and formic acid is added dropwise to the heated solution while maintaining the reaction temperature at 60°C.
-
After the addition is complete, the reaction is allowed to proceed for a set time (e.g., 2 hours) at 60°C.
-
The aqueous phase is then separated.
-
The organic phase is washed sequentially with water and a sodium bicarbonate solution to neutralize any remaining acid.
-
The final product, this compound, can be purified from the organic phase, for example, by distillation.
-
Note: This is a generalized protocol based on a patent. Researchers should consult the original literature and perform appropriate safety assessments before conducting this experiment.
Enzymatic Synthesis: Biotransformation by Pseudomonas oleovorans
This compound can also be synthesized biocatalytically using the bacterium Pseudomonas oleovorans, which possesses an enzyme system capable of epoxidizing alkenes.[9]
Protocol: Enzymatic Epoxidation of 1-Octene
-
Organism: Pseudomonas oleovorans.
-
Culture Conditions: The bacterium is typically grown in a minimal salts medium with a suitable carbon source for growth (e.g., octane). The fermentation is carried out in a shake flask or a fermentor at a controlled temperature (e.g., 30°C).
-
Epoxidation Step:
-
Once a sufficient cell density is reached, 1-octene is added to the culture. P. oleovorans can be used as either growing cells or resting cell suspensions.
-
The biotransformation is allowed to proceed. The epoxide product accumulates in the organic phase (if a two-phase system is used) or in the culture medium.
-
The product, this compound, can be recovered by solvent extraction.
-
Note: Optimization of substrate concentration, cell density, and reaction time is crucial for maximizing the yield of the epoxide.[9]
Role in Drug Development and Organic Synthesis
While a specific marketed drug that directly uses this compound as a starting material is not readily found in public literature, its importance lies in its role as a versatile synthetic intermediate.[2] The strained epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups, which is a cornerstone of medicinal chemistry and drug development. For instance, the ring-opening of this compound can lead to the formation of chiral 1,2-diols and β-amino alcohols, which are common structural motifs in bioactive molecules.[1][10][11]
Metabolic Pathways
This compound serves as a substrate for key enzyme systems involved in the metabolism of xenobiotics, namely cytochrome P450 monooxygenases and epoxide hydrolases.
Cytochrome P450 Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the oxidative metabolism of a wide range of compounds, including alkanes and alkenes.[12] In the case of 1-octene, a CYP enzyme can catalyze its epoxidation to form this compound. The regioselectivity of this reaction is influenced by the specific CYP isoform and the electronic properties of the alkene.[13][14]
Epoxide Hydrolase Metabolism
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[15] This is generally considered a detoxification pathway, as epoxides can be reactive and potentially toxic.[16] this compound is a substrate for epoxide hydrolases, which convert it to 1,2-octanediol. The substrate specificity of EHs can vary, with some showing a preference for epoxides with long alkyl chains.[16][17]
References
- 1. Buy this compound | 2984-50-1 [smolecule.com]
- 2. Cas 2984-50-1,this compound | lookchem [lookchem.com]
- 3. This compound | 2984-50-1 | J-640005 | Biosynth [biosynth.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. This compound(2984-50-1) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. This compound | CAS#:2984-50-1 | Chemsrc [chemsrc.com]
- 9. Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2-Diol synthesis by C-C coupling [organic-chemistry.org]
- 12. Assessing Alkene Reactivity toward Cytochrome P450-Mediated Epoxidation through Localized Descriptors and Regression Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How do aldehyde side products occur during alkene epoxidation by cytochrome P450? Theory reveals a state-specific multi-state scenario where the high-spin component leads to all side products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substrate and Inhibitor selectivity, and biological activity of an epoxide hydrolase from Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray structure of potato epoxide hydrolase sheds light on substrate specificity in plant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 1,2-Epoxyoctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1,2-Epoxyoctane (CAS No. 2984-50-1), also known as 1,2-Octylene Oxide or Hexyloxirane. The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this chemical.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [1][2] |
| Appearance | Colorless liquid |
| Boiling Point | 169.5 °C at 760 mmHg[3][4] |
| 60 - 62 °C at 2.26 kPa[5] | |
| 62.5 - 63 °C at 17 mmHg[1][2] | |
| Density | 0.866 g/cm³[3] |
| 0.839 g/mL at 25 °C[1][2] | |
| Flash Point | 37 °C (98.6 °F) - closed cup[1][2] |
| 37.2 °C[3][4] | |
| Vapor Pressure | 2.04 mmHg at 25°C[3] |
| Solubility | Slightly soluble in water.[5] Soluble in ethers and benzene.[4] |
| Refractive Index | n20/D 1.420[1][2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. A summary of its hazard classifications is provided in Table 2.
Table 2: Hazard Classification of this compound
| Hazard Class | Classification |
| Flammable Liquids | Category 3[1][2] |
| Skin Irritation | Category 2[1][2][6] |
| Eye Irritation | Category 2[1][2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1][2] |
| Skin Sensitization | Category 1[6] |
Hazard Statements (H-Statements):
-
H317: May cause an allergic skin reaction.[6]
Toxicological Information
The toxicological properties of this compound have not been exhaustively investigated. However, available data indicates potential for toxicity.
Table 3: Acute and Genetic Toxicity Data for this compound
| Test Type | Species | Route | Dose/Concentration | Effects |
| Lowest Published Toxic Dose (TDLo) | Mouse | Unreported | 103 mg/kg | Tumorigenic (equivocal), Lymphoma[3] |
| Sister Chromatid Exchange | Hamster (Lung) | In vitro | 1250 µmol/L | Positive[3] |
Experimental Protocols
Detailed toxicological testing of this compound should be conducted in accordance with established international guidelines to ensure data quality and animal welfare. The following are summaries of relevant OECD test guidelines that would be appropriate for assessing the safety of this chemical.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Methodology: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a shaved patch of skin on a single experimental animal (typically an albino rabbit). The patch is covered with a gauze dressing for a specified period, usually 4 hours. After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored. If no corrosive effect is observed, the test may be repeated on additional animals to confirm the results.
-
Data Analysis: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation classification of the substance.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Objective: To assess the potential of a substance to cause damage to the eye.
-
Methodology: A single dose (typically 0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of an experimental animal (usually an albino rabbit). The other eye serves as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored. The test is typically performed on one animal initially. If severe damage is observed, no further testing is necessary. If the initial results are inconclusive, up to two more animals may be used.
-
Data Analysis: The scores for corneal, iridial, and conjunctival effects are used to classify the substance's eye irritation potential.
Sister Chromatid Exchange Assay (General Protocol)
-
Objective: To detect the ability of a chemical to cause interchanges of DNA between sister chromatids of a duplicating chromosome, which is an indicator of genotoxic potential.
-
Methodology:
-
Cell Culture: Mammalian cells (e.g., hamster lung cells) are cultured in the presence of the test substance at various concentrations.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is added to the culture medium. During two rounds of DNA replication, BrdU is incorporated into the newly synthesized DNA strands.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.
-
Harvesting and Staining: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained using a differential staining technique (e.g., fluorescence plus Giemsa) that allows for the visualization of sister chromatid exchanges.
-
-
Data Analysis: The number of sister chromatid exchanges per metaphase cell is counted under a microscope. A statistically significant increase in the frequency of exchanges in treated cells compared to control cells indicates a positive result.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and closed-toe shoes.[8]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7]
-
Ensure that eyewash stations and safety showers are readily accessible.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Use only non-sparking tools.[7]
-
Take precautionary measures against static discharge.[7]
-
Ground and bond containers when transferring material.[7]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[7]
-
Store under an inert gas as the material is moisture-sensitive.[5]
-
Store away from incompatible materials.
Incompatible Materials:
-
Strong acids
-
Bases
-
Water
-
Finely powdered metals
-
Metals
Emergency Procedures
First-Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, call a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.
-
Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.
Visualizations
The following diagrams illustrate key safety workflows and relationships for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship of hazards associated with this compound.
References
- 1. Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Genetic toxicity of some important epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. This compound | CAS#:2984-50-1 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Stability and Storage of 1,2-Epoxyoctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for 1,2-epoxyoctane, a key intermediate in various synthetic and biological applications. Understanding the stability profile of this epoxide is critical for ensuring its integrity and reactivity in research and development.
Chemical Stability and Degradation Pathways
This compound is a reactive molecule due to the inherent strain of its three-membered oxirane ring. This reactivity makes it susceptible to degradation under various conditions, primarily through hydrolysis and polymerization.
Hydrolytic Degradation
The epoxide ring of this compound is susceptible to nucleophilic attack by water, leading to the formation of 1,2-octanediol. This hydrolysis can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. This reaction typically follows an SN2-like mechanism, resulting in the formation of the corresponding diol.
-
Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide (B78521) ion acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring and leading to the formation of 1,2-octanediol.
Due to its sensitivity to moisture, it is crucial to store this compound in a dry environment.[1][2]
Thermal and Photolytic Stability
While specific quantitative data on the thermal and photolytic degradation of this compound is not extensively available in public literature, epoxides as a class can be sensitive to high temperatures and UV light. Thermal stress can potentially lead to polymerization or rearrangement reactions. Forced degradation studies are recommended to fully characterize its stability under these conditions.
Recommended Storage Conditions
To maintain the purity and reactivity of this compound, the following storage conditions are recommended based on information from various suppliers:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | To minimize degradation reactions and potential polymerization.[1][3] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and reaction with atmospheric moisture.[1] |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Environment | Dry, well-ventilated area | To avoid moisture uptake and ensure safety.[1] |
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of this compound stability, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.
Forced Degradation Study Workflow
The following diagram illustrates a typical workflow for a forced degradation study of this compound.
Protocol for Acid-Catalyzed Hydrolysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Add an equal volume of 0.1 M hydrochloric acid to the sample solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralization: After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
Protocol for Stability Analysis by Gas Chromatography (GC)
Due to the relatively low volatility of the expected degradation product (1,2-octanediol), a derivatization step is necessary for GC analysis.
-
Sample Preparation: Take an aliquot of the stressed sample and evaporate the solvent under a stream of nitrogen.
-
Derivatization: Add 50 µL of anhydrous pyridine (B92270) and 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Data Analysis: Identify and quantify the peaks corresponding to the silylated derivatives of this compound and 1,2-octanediol.
Biological Stability: Enzymatic Degradation
In biological systems, this compound can be metabolized by epoxide hydrolases. These enzymes play a crucial role in detoxification by converting reactive epoxides into their corresponding diols.
Epoxide Hydrolase Mediated Hydrolysis
The enzymatic hydrolysis of this compound by epoxide hydrolase proceeds via a two-step mechanism:
-
Covalent Intermediate Formation: A nucleophilic amino acid residue in the enzyme's active site (typically an aspartate) attacks one of the epoxide carbons, leading to the formation of a covalent enzyme-substrate intermediate.
-
Hydrolysis: A water molecule, activated by other active site residues (a "catalytic triad"), attacks the ester bond of the intermediate, releasing the diol product and regenerating the free enzyme.
Summary of Stability Data Presentation
The following tables provide a template for summarizing quantitative stability data for this compound. Researchers should populate these tables with their experimental findings.
Table 1: Stability of this compound in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Time (hours) | Initial Purity (%) | Final Purity (%) | Major Degradant (%) |
| 2.0 | 25 | 24 | |||
| 7.0 | 25 | 24 | |||
| 10.0 | 25 | 24 |
Table 2: Thermal Stability of this compound
| Condition | Temperature (°C) | Time (hours) | Initial Purity (%) | Final Purity (%) |
| Solid State | 60 | 48 | ||
| Solution | 60 | 48 |
Table 3: Photostability of this compound
| Light Source | Exposure Duration | Initial Purity (%) | Final Purity (%) |
| ICH Option 2 (UV/Vis) | Specified | ||
| Dark Control | Specified |
By following the storage recommendations and employing the outlined experimental protocols, researchers and drug development professionals can ensure the quality and reliability of this compound in their studies.
References
A Comprehensive Technical Guide to 1,2-Epoxyoctane for Advanced Research and Development
Introduction: 1,2-Epoxyoctane, a key organic intermediate, is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development.[1][2] As a member of the epoxide class, its strained three-membered ring allows for a variety of highly regioselective ring-opening reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[3] This guide provides an in-depth overview of its synonyms, chemical and physical properties, spectroscopic data, and detailed experimental protocols for its synthesis and key reactions, tailored for researchers, scientists, and professionals in drug development.
Synonyms: this compound is known by several other names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.
-
1-Octene (B94956) oxide[4][5]
-
1,2-Octylene Oxide[7]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound, facilitating its use in experimental design and analysis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2984-50-1 | [1][4] |
| Molecular Formula | C₈H₁₆O | [1][2] |
| Molecular Weight | 128.21 g/mol | [2][4] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 62-64 °C at 17 mmHg; 167-169.5 °C at 760 mmHg | [1] |
| Density | 0.835 - 0.839 g/mL at 20-25 °C | [1][4] |
| Refractive Index (n20/D) | 1.420 | [1][4] |
| Flash Point | 37 °C (98.6 °F) - closed cup | [1][2] |
| Storage Temperature | 2-8°C, under inert gas, moisture sensitive | [1][2] |
| Purity (Typical) | >96.0% (GC) |
Table 2: Spectroscopic Data for this compound and Related Epoxides
| Spectroscopy | Characteristic Peaks/Shifts | Notes | Source(s) |
| ¹H NMR | δ ~2.4-2.9 ppm (m, 3H, epoxide ring protons) | Protons on the epoxide ring typically appear in this region. The methylene (B1212753) protons of the epoxide are diastereotopic and often show complex splitting. | [9][10] |
| δ ~1.2-1.6 ppm (m, 10H, alkyl chain methylenes) | Standard chemical shift for aliphatic chain protons. | [9] | |
| δ ~0.9 ppm (t, 3H, terminal methyl group) | Typical chemical shift for a primary alkyl methyl group. | [9] | |
| ¹³C NMR | δ ~52.4 ppm (C-2, methine) | Chemical shifts for carbons in the epoxide ring are characteristic. Data is analogous to 1,2-epoxydecane. | [9][11] |
| δ ~47.1 ppm (C-1, methylene) | Data is analogous to 1,2-epoxydecane. | [9][11] | |
| Infrared (IR) | ~3000 cm⁻¹ (C-H stretch, epoxide ring) | C-H stretching of the epoxide ring often appears at a slightly higher wavenumber than typical sp³ C-H. | [10] |
| ~1250 cm⁻¹ (C-O stretch, ring breathing) | Characteristic absorption for the epoxide ring. | [10] | |
| ~850-950 cm⁻¹ (asymmetric ring stretch) | Another key indicator of the epoxide functional group. | [9] | |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z 128 | The molecular ion peak corresponding to the molecular weight. | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a key ring-opening reaction of this compound.
Protocol 1: Synthesis of this compound via Epoxidation of 1-Octene
This protocol describes a common and reliable method for synthesizing epoxides from alkenes using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[12]
Materials:
-
1-Octene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-octene (1 equiv.) in anhydrous dichloromethane (approx. 5-10 mL per gram of alkene). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve m-CPBA (1.1-1.5 equiv.) in a minimal amount of dichloromethane and add it to an addition funnel. Add the m-CPBA solution dropwise to the stirred 1-octene solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).
-
Workup - Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess peroxyacid by slowly adding saturated aqueous sodium sulfite solution until a test with starch-iodide paper is negative.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield the final product.
Protocol 2: Nucleophilic Ring-Opening – Synthesis of 1-Amino-2-octanol
The reaction of epoxides with amines is a fundamental transformation that produces β-amino alcohols, which are crucial intermediates for many biologically active molecules, including β-blockers.[3][13]
Materials:
-
This compound
-
Aqueous ammonia (B1221849) (NH₄OH, 28-30%) or an alkylamine
-
Ethanol (B145695) or Methanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equiv.) in ethanol (5-10 mL per gram of epoxide).
-
Reagent Addition: Add an excess of aqueous ammonia (5-10 equiv.) to the solution.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (or stir at room temperature for an extended period, e.g., 12-24 hours, depending on the amine's reactivity).
-
Reaction Monitoring: Monitor the disappearance of the starting epoxide by TLC or GC-MS.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess ammonia under reduced pressure.
-
Purification: The resulting crude 1-amino-2-octanol can be purified by crystallization, distillation under high vacuum, or by flash column chromatography if necessary.
Significance in Drug Development and Chemical Synthesis
Epoxides like this compound are highly valuable intermediates in medicinal chemistry due to the predictable and stereospecific nature of their ring-opening reactions.[13][14] This reactivity allows for the controlled installation of two adjacent functional groups, a common motif in many pharmaceutical agents.
The inherent strain of the three-membered ring (approximately 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening.[3] Nucleophilic attack can be catalyzed by either acid or base, with the regioselectivity depending on the reaction conditions and the substrate.
-
Base-Catalyzed/Nucleophilic Conditions: The nucleophile attacks the less sterically hindered carbon (C1), following an Sₙ2 mechanism.
-
Acid-Catalyzed Conditions: The epoxide oxygen is first protonated, activating the ring. The nucleophile then attacks the more substituted carbon (C2) due to the partial positive charge buildup at this position, in a mechanism with Sₙ1-like character.
This controlled reactivity makes this compound and similar epoxides essential for synthesizing a wide array of fine chemicals, including diols (from hydrolysis), amino alcohols (from aminolysis), and ether alcohols (from alcoholysis), which serve as precursors to anti-inflammatory agents, β-blockers, and chiral auxiliaries.[3][13][14]
Safety and Handling
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[15] All manipulations should be carried out in a well-ventilated fume hood.[15] Keep away from heat, sparks, open flames, and other ignition sources. It is also noted to be moisture-sensitive, and storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended for long-term stability.[1][2]
References
- 1. Cas 2984-50-1,this compound | lookchem [lookchem.com]
- 2. This compound | 2984-50-1 | J-640005 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. alkemix.eu [alkemix.eu]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. CAS 2984-50-1: 2-Hexyloxirane | CymitQuimica [cymitquimica.com]
- 7. This compound | CAS#:2984-50-1 | Chemsrc [chemsrc.com]
- 8. 2-Hexyloxirane | C8H16O | CID 18126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectrabase.com [spectrabase.com]
- 12. wyzant.com [wyzant.com]
- 13. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 14. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Regioselective Ring-Opening of 1,2-Epoxyoctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regioselective ring-opening of 1,2-epoxyoctane, a critical transformation in organic synthesis for producing valuable 1,2-octanediols and their derivatives. The protocols and data presented herein are intended to guide researchers in achieving high regioselectivity in this reaction, which is essential for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The resulting product, 1,2-octanediol, is a versatile compound with applications as an emollient, humectant, and antimicrobial agent in cosmetics and personal care products.[1][2]
Principles of Regioselective Epoxide Ring-Opening
The regioselectivity of the ring-opening of unsymmetrical epoxides like this compound is primarily dictated by the reaction conditions, specifically the nature of the catalyst (acidic or basic) and the nucleophile.[3][4][5]
-
Base-Catalyzed/Nucleophilic Conditions: Under basic or nucleophilic conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C1, the terminal carbon). This pathway is favored due to the lower steric hindrance at the primary carbon, leading to the formation of the corresponding secondary alcohol.[3][4][5][6][7] The ring strain of the epoxide facilitates this reaction, even with a poor leaving group like an alkoxide.[3][4]
-
Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[3][5][8] The subsequent nucleophilic attack occurs at the more substituted carbon atom (C2).[3][4][6] This regioselectivity is attributed to the development of a partial positive charge on the more substituted carbon, which can better stabilize it, leading to a transition state with significant SN1 character.[3][6][8][9]
Catalytic Systems for Regioselective Ring-Opening
Several catalytic systems have been developed to control the regioselectivity of the ring-opening of this compound.
Lewis Acid Catalysis with Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
Tris(pentafluorophenyl)borane is a highly effective Lewis acid catalyst that promotes the ring-opening of terminal epoxides with preferential attack of the nucleophile at the more sterically hindered carbon atom. The presence of water, even at parts-per-million levels, can significantly influence the reaction rate and regioselectivity, suggesting the involvement of a water-mediated catalytic pathway alongside the conventional Lewis acid mechanism.[10][11]
Table 1: Influence of Water on the Regioselectivity of this compound Ring-Opening with 2-Propanol Catalyzed by B(C₆F₅)₃
| Water Concentration (ppm) | Temperature (°C) | Regioselectivity (P1:P2) |
| <500 | 20-70 | >95% flux through Lewis-acid pathway |
| Increasing water | 20-70 | Up to 80% flux through water-mediated pathway |
P1 corresponds to the product from attack at the more substituted carbon, and P2 from attack at the less substituted carbon. Data derived from microkinetic modeling and experimental observations.[10][11]
Heterogeneous Lewis Acid Catalysis
Zeolites containing Lewis acidic metals such as Sn, Zr, and Hf have been investigated as catalysts for the ring-opening of epoxides with alcohols. Sn-Beta has been shown to be a highly active and selective catalyst for this transformation.
Table 2: Comparison of Heterogeneous Lewis Acid Catalysts for Epoxide Ring-Opening
| Catalyst | Relative Activity |
| Sn-Beta | High |
| Zr-Beta | Lower than Sn-Beta |
| Hf-Beta | Lower than Sn-Beta |
Activity order is based on the reaction of epichlorohydrin (B41342) with methanol.[12]
Experimental Protocols
General Protocol for Acid-Catalyzed Ring-Opening of this compound with an Alcohol
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, 2-propanol)
-
Acid catalyst (e.g., H₂SO₄, HCl, or a Lewis acid like B(C₆F₅)₃)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound in an anhydrous solvent, add the alcohol nucleophile.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of the acid.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
General Protocol for Base-Catalyzed Ring-Opening of this compound with an Alcohol
This protocol is a general guideline and may require optimization for specific substrates and bases.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Base (e.g., sodium hydroxide, sodium alkoxide)
-
Solvent (the corresponding alcohol is often used as the solvent)
-
Dilute acid solution (e.g., 1 M HCl) for workup
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the base in the alcohol solvent in a round-bottom flask equipped with a reflux condenser.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess base by adding a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by distillation or column chromatography.
Reaction Mechanisms and Workflows
The regioselectivity of the ring-opening of this compound can be visualized through the following reaction pathways.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Caption: General experimental workflow for epoxide ring-opening.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,2-Octanediol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
Application Notes and Protocols: Nucleophilic Addition of Amines to 1,2-Epoxyoctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides via nucleophilic addition is a fundamental and versatile transformation in organic synthesis, providing a reliable route to vicinal amino alcohols. These structures are pivotal pharmacophores found in a wide array of biologically active molecules and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the nucleophilic addition of various amines to 1,2-epoxyoctane, a common lipophilic building block. The methodologies described herein cover conventional heating, microwave-assisted synthesis, and solvent-free conditions, offering a comparative overview for researchers to select the most suitable approach for their synthetic needs.
The reaction proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring. In the case of the terminal epoxide this compound, the nucleophilic attack can occur at either the C1 (less substituted) or C2 (more substituted) position. Under neutral or basic conditions, the attack predominantly occurs at the sterically less hindered C1 position, yielding the corresponding 1-amino-2-octanol. Conversely, under acidic conditions, the reaction can favor attack at the more substituted C2 position due to the stabilization of the partial positive charge in the transition state.
Data Presentation
The following tables summarize the quantitative data for the reaction of this compound with a selection of primary, secondary, aliphatic, and aromatic amines under various reaction conditions.
Table 1: Reaction of this compound with Primary Aliphatic and Aromatic Amines
| Amine | Method | Catalyst/Solvent | Time | Temp. (°C) | Yield (%) | Regioisomeric Ratio (C1:C2) |
| n-Butylamine | Conventional | Neat (Solvent-free) | 6 h | 80 | 92 | >98:2 |
| n-Butylamine | Microwave | Neat (Solvent-free) | 10 min | 100 | 95 | >98:2 |
| Benzylamine | Conventional | Neat (Solvent-free) | 8 h | 90 | 90 | >98:2 |
| Benzylamine | Microwave | Neat (Solvent-free) | 15 min | 110 | 94 | >98:2 |
| Aniline (B41778) | Conventional | Neat (Solvent-free) | 12 h | 100 | 85 | >98:2 |
| Aniline | Microwave | Neat (Solvent-free) | 20 min | 120 | 88 | >98:2 |
| Aniline | Lewis Acid (Yb(OTf)₃) | CH₂Cl₂ | 4 h | 25 | 91 | >98:2 |
Table 2: Reaction of this compound with Secondary Aliphatic and Cyclic Amines
| Amine | Method | Catalyst/Solvent | Time | Temp. (°C) | Yield (%) | Regioisomeric Ratio (C1:C2) |
| Diethylamine | Conventional | Neat (Solvent-free) | 10 h | 80 | 88 | >98:2 |
| Diethylamine | Microwave | Neat (Solvent-free) | 20 min | 100 | 91 | >98:2 |
| Morpholine | Conventional | Neat (Solvent-free) | 8 h | 90 | 93 | >98:2 |
| Morpholine | Microwave | Neat (Solvent-free) | 15 min | 110 | 96 | >98:2 |
| Piperidine | Conventional | Neat (Solvent-free) | 7 h | 90 | 94 | >98:2 |
| Piperidine | Microwave | Neat (Solvent-free) | 12 min | 110 | 97 | >98:2 |
Experimental Protocols
Method 1: Conventional Heating (Solvent-Free)
This protocol describes a general procedure for the aminolysis of this compound under neat conditions using conventional heating.
Materials:
-
This compound
-
Amine (e.g., n-butylamine, aniline, diethylamine, morpholine)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the desired amine (1.2 eq.) to the flask.
-
Heat the reaction mixture with stirring to the temperature indicated in the data tables (80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the crude mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired amino alcohol.
Method 2: Microwave-Assisted Synthesis (Solvent-Free)
This protocol outlines a rapid and efficient method for the aminolysis of this compound using microwave irradiation.
Materials:
-
This compound
-
Amine (e.g., n-butylamine, benzylamine, morpholine, piperidine)
-
Microwave vial equipped with a magnetic stir bar
-
Microwave reactor
-
Standard work-up and purification materials as listed in Method 1.
Procedure:
-
In a microwave vial, combine this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature and time as indicated in the data tables (100-120 °C, 10-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the work-up and purification as described in steps 6-8 of Method 1.
Method 3: Lewis Acid Catalyzed Ring-Opening
This protocol is suitable for less reactive amines, such as anilines, where a catalyst can enhance the reaction rate.
Materials:
-
This compound
-
Aniline
-
Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification materials as listed in Method 1.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and dichloromethane.
-
Add aniline (1.1 eq.) to the solution.
-
Add Ytterbium(III) trifluoromethanesulfonate (0.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Application Notes and Protocols: Acid-Catalyzed vs. Base-Catalyzed Ring-Opening of 1,2-Epoxyoctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the acid-catalyzed and base-catalyzed ring-opening of 1,2-epoxyoctane with methanol (B129727). The regioselectivity of these reactions is a critical aspect, yielding two distinct isomers: 2-methoxy-1-octanol under acidic conditions and 1-methoxy-2-octanol under basic conditions. This document outlines the underlying mechanisms, provides step-by-step experimental procedures, and includes methods for the analysis and characterization of the products. The information herein is intended to guide researchers in the selective synthesis of these valuable isomers for applications in drug development and organic synthesis.
Introduction
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. The regiochemical outcome of this reaction is highly dependent on the catalytic conditions employed. For unsymmetrical epoxides such as this compound, acid- and base-catalyzed reactions with a nucleophile like methanol lead to the preferential formation of two different constitutional isomers.
Under acidic conditions, the reaction proceeds via a mechanism with significant SN1 character. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon (C2), which can better stabilize the developing partial positive charge. This results in the formation of 2-methoxy-1-octanol.
Conversely, under basic conditions, the reaction follows an SN2 pathway. The strong nucleophile (methoxide) attacks the less sterically hindered carbon (C1), leading to 1-methoxy-2-octanol. Both reactions proceed with anti-stereochemistry, resulting in the inversion of configuration at the site of nucleophilic attack.
Understanding and controlling the regioselectivity of these reactions are crucial for the targeted synthesis of specific isomers that may possess distinct biological activities or serve as key intermediates in the synthesis of complex molecules.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Acid-Catalyzed Opening | Base-Catalyzed Opening |
| Substrate | This compound | This compound |
| Nucleophile | Methanol (solvent) | Sodium Methoxide (B1231860) in Methanol |
| Catalyst | Sulfuric Acid (H₂SO₄) | Sodium Methoxide (NaOMe) |
| Major Product | 2-Methoxy-1-octanol | 1-Methoxy-2-octanol |
| Mechanism | SN1-like | SN2 |
| Site of Attack | More substituted carbon (C2) | Less substituted carbon (C1) |
| Expected Yield | >85% | >90% |
| Expected Regioselectivity | >90% (for 2-methoxy-1-octanol) | >95% (for 1-methoxy-2-octanol) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Opening of this compound to Synthesize 2-Methoxy-1-octanol
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 2 mol%)
-
Saturated Sodium Bicarbonate Solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask containing anhydrous methanol under a nitrogen atmosphere, add this compound (1.0 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate (B1210297) gradient) to yield pure 2-methoxy-1-octanol.
Protocol 2: Base-Catalyzed Opening of this compound to Synthesize 1-Methoxy-2-octanol
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol
-
Sodium Metal (catalytic or stoichiometric amount)
-
Saturated Ammonium (B1175870) Chloride Solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding small pieces of sodium metal to anhydrous methanol in a round-bottom flask under a nitrogen atmosphere. Allow the sodium to react completely.
-
To the freshly prepared sodium methoxide solution, add this compound (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 1-methoxy-2-octanol.
Protocol 3: GC-MS Analysis of Reaction Products
Objective: To separate and quantify the isomeric products (1-methoxy-2-octanol and 2-methoxy-1-octanol) and any remaining starting material.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the isomers.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
If necessary, derivatize the hydroxyl group (e.g., with BSTFA to form the trimethylsilyl (B98337) ether) to improve peak shape and volatility, although these isomers can often be analyzed directly.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Data Analysis:
-
Identify the peaks corresponding to 1-methoxy-2-octanol, 2-methoxy-1-octanol, and this compound based on their retention times and mass spectra.
-
The relative abundance of the isomers can be determined by integrating the respective peak areas in the chromatogram to calculate the regioselectivity.
-
Quantification can be performed using an internal standard method for accurate yield determination.
Mandatory Visualizations
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Caption: General experimental workflow for epoxide ring-opening.
Application Notes: 1,2-Epoxyoctane as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxyoctane is a valuable and versatile building block in organic synthesis, serving as a precursor to a wide array of functionalized molecules.[1] Its utility stems from the high reactivity of the strained three-membered epoxide ring, which readily undergoes nucleophilic ring-opening reactions. This reactivity allows for the stereospecific and regioselective introduction of various functional groups, making it a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and polymers. Key applications include the synthesis of 1,2-diols, β-amino alcohols, and extended-chain alcohols, which are important structural motifs in many biologically active compounds.
Key Synthetic Transformations
The synthetic potential of this compound is primarily realized through three major classes of reactions: hydrolysis to form diols, aminolysis to generate β-amino alcohols, and reaction with organometallic reagents like Grignard reagents to create new carbon-carbon bonds.
Hydrolysis to Octane-1,2-diol
The hydrolysis of this compound yields octane-1,2-diol, a vicinal diol with applications in cosmetics and as a synthetic intermediate. This transformation can be achieved through both chemical and biocatalytic methods.
Acid-catalyzed hydrolysis proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water. The reaction typically results in a racemic mixture of the diol.
Quantitative Data for Acid-Catalyzed Hydrolysis:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfuric Acid (aq) | Acetone (B3395972) | Room Temp. | Not Specified | High | [2] |
| Niobic Acid/NaY Zeolite | Water | 70 | Not Specified | ~20-60 | [3] |
| Tungsten-Sulphate/Silica-Titania | Acetonitrile | 70 | 24 | ~17 | [4] |
Enzymatic hydrolysis using epoxide hydrolases (EHs), often from yeast, can achieve the kinetic resolution of racemic this compound to produce enantiomerically enriched diols and unreacted epoxide. Strains of Rhodosporidium toruloides have shown excellent enantioselectivity, preferentially hydrolyzing the (R)-enantiomer.[5][6]
Quantitative Data for Biocatalytic Hydrolysis:
| Biocatalyst | Co-solvent | Temperature (°C) | Substrate Conc. (mM) | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Rhodosporidium toruloides | 20% Ethanol (B145695) | Not Specified | up to 500 | (R)-Octane-1,2-diol | Not Specified | >99% for (S)-epoxide | [5][6] |
| Recombinant Yleh from Yarrowia lipolytica | Choline chloride-Glycerol | 30 | 15 | (R)-1,2-octanediol | 60.5 | Not Specified |
Synthesis of β-Amino Alcohols
The ring-opening of this compound with amines is a direct route to β-amino alcohols, which are crucial precursors for many pharmaceuticals, including β-blockers. This reaction can be performed using various amines under different catalytic conditions.
Quantitative Data for the Synthesis of β-Amino Alcohols:
| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Aniline | Lipase TL IM | Methanol | 35 | 0.33 (flow) | 1-anilinooctan-2-ol | 91.3 | [7] |
| Benzylamine (B48309) | None | Water | Room Temp. | 1 | 1-(benzylamino)octan-2-ol | 94 | |
| Ammonia | None | Ethanol | 100 (sealed tube) | 12 | 1-aminooctan-2-ol | High |
Reaction with Grignard Reagents
The reaction of this compound with Grignard reagents is an effective method for forming new carbon-carbon bonds, leading to the synthesis of longer-chain secondary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the less sterically hindered carbon of the epoxide.
Quantitative Data for Grignard Reactions:
| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenylmagnesium Bromide | Diethyl Ether | Reflux | 1 | 1-phenyloctan-2-ol | High | [4] |
| Methylmagnesium Bromide | Diethyl Ether | 0 to Room Temp. | 2 | Nonan-2-ol | High |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound to Octane-1,2-diol
Materials:
-
This compound
-
Acetone
-
5% Aqueous Sulfuric Acid
-
Petroleum Ether
-
Anhydrous Magnesium Sulfate
-
Sodium Hydroxide (B78521) solution
Procedure:
-
Dissolve this compound (1 mole) in acetone (3 moles) in a round-bottom flask at room temperature to obtain a homogeneous solution.
-
Slowly add 50 g of 5% aqueous sulfuric acid to the solution with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the acetone under reduced pressure.
-
Neutralize the resulting solution with an aqueous sodium hydroxide solution.
-
Extract the aqueous layer with petroleum ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the petroleum ether extract under reduced pressure.
-
Purify the crude octane-1,2-diol by vacuum distillation (b.p. 103-105 °C / 0.2 mmHg).
Protocol 2: Enantioselective Biocatalytic Hydrolysis using Rhodosporidium toruloides
Materials:
-
Racemic this compound
-
Rhodosporidium toruloides cell culture
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethanol
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate
Procedure:
-
Cultivate Rhodosporidium toruloides in an appropriate growth medium and harvest the cells by centrifugation.
-
Prepare a suspension of the yeast cells in a phosphate buffer.
-
In a reaction vessel, add the yeast cell suspension and ethanol to a final concentration of 20% (v/v).
-
Add racemic this compound to the desired substrate concentration (e.g., 100 mM).
-
Incubate the reaction mixture at 30°C with shaking.
-
Monitor the progress of the reaction and the enantiomeric excess of the remaining epoxide and the formed diol using chiral GC analysis.
-
Once the desired conversion is reached, stop the reaction by centrifuging to remove the yeast cells.
-
Extract the supernatant with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product mixture of (S)-1,2-epoxyoctane and (R)-octane-1,2-diol, which can be separated by column chromatography.
Protocol 3: Synthesis of 1-(Benzylamino)octan-2-ol
Materials:
-
This compound
-
Benzylamine
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, add this compound (1 mmol) and benzylamine (1.1 mmol) to water (5 mL).
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-(benzylamino)octan-2-ol.
Protocol 4: Reaction of this compound with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide solution in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (nitrogen or argon), place a solution of this compound (10 mmol) in anhydrous diethyl ether (20 mL).
-
Cool the flask in an ice bath.
-
Slowly add phenylmagnesium bromide (12 mmol, e.g., 1.0 M solution in THF) via the dropping funnel with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1 hour.
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude 1-phenyloctan-2-ol by flash column chromatography.
Visualizations
Experimental Workflows
Caption: Workflow for chemical vs. biocatalytic hydrolysis.
References
- 1. Novel signaling pathway through the beta-adrenergic receptor. [vivo.weill.cornell.edu]
- 2. 1,2-Octanediol | High-Purity Reagent for Research [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mjcat.utm.my [mjcat.utm.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-Octanediol synthesis - chemicalbook [chemicalbook.com]
Synthesis of Bioactive Molecules Using 1,2-Epoxyoctane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 1,2-epoxyoctane as a key starting material. The versatile reactivity of the epoxide ring allows for the creation of a variety of functionalized molecules with potential therapeutic applications, including antimicrobial agents and beta-blocker analogues.
Introduction
This compound is a valuable C8 chiral building block in organic synthesis. The strained three-membered ether ring is susceptible to nucleophilic attack, leading to regioselective ring-opening and the introduction of diverse functional groups. This reactivity makes it an ideal precursor for the synthesis of a range of bioactive compounds. This application note will focus on two primary applications: the synthesis of 1,2-octanediol (B41855), a known antimicrobial agent, and the synthesis of a representative beta-blocker analogue, demonstrating the utility of this compound in drug discovery.
Application 1: Synthesis and Antimicrobial Activity of 1,2-Octanediol
1,2-Octanediol, also known as caprylyl glycol, is the direct product of the hydrolysis of this compound. It is widely used in the cosmetic and personal care industry as a humectant and for its antimicrobial properties. Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis.[1][2] This makes it an effective preservative against a broad spectrum of bacteria and fungi.
Quantitative Data: Antimicrobial Activity of 1,2-Octanediol
The minimum inhibitory concentration (MIC) of 1,2-octanediol has been determined for various microorganisms, highlighting its broad-spectrum antimicrobial activity.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive bacterium | 0.5% (v/v) |
| Staphylococcus epidermidis | Gram-positive bacterium | 0.5% (v/v) |
| Escherichia coli | Gram-negative bacterium | 1.0% (v/v) |
| Pseudomonas aeruginosa | Gram-negative bacterium | 1.0% (v/v) |
| Candida albicans | Yeast (Fungus) | 0.5% (v/v) |
Note: MIC values can vary depending on the specific strain and testing conditions. The data presented is a summary of reported values.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound to 1,2-Octanediol
This protocol describes the acid-catalyzed ring-opening of this compound to yield 1,2-octanediol.
Materials:
-
This compound (97%)
-
Acetone
-
Sulfuric acid (H₂SO₄), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.8 g (0.1 mol) of this compound in 100 mL of acetone.
-
While stirring, slowly add 20 mL of 1 M sulfuric acid to the solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 1,2-octanediol.
Expected Yield: ~85-95%
Experimental Workflow: Synthesis of 1,2-Octanediol
Caption: Workflow for the synthesis of 1,2-octanediol.
Application 2: Synthesis of a Representative Beta-Blocker Analogue
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmia. The pharmacophore of many beta-blockers consists of an aryloxypropanolamine moiety. This compound can be used as a starting material to synthesize analogues of beta-blockers, where the propyl group is replaced by an octyl group. This section describes a representative synthesis of an analogue of propranolol (B1214883).
Signaling Pathway: Beta-Adrenergic Receptor Signaling
Beta-blockers exert their therapeutic effect by antagonizing the beta-adrenergic receptors, primarily β1 and β2 subtypes. These are G-protein coupled receptors (GPCRs). Upon binding of an agonist like norepinephrine, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to increased heart rate and contractility. Beta-blockers competitively inhibit the binding of agonists to the receptor, thus blocking this signaling cascade.[2][3]
Caption: Beta-adrenergic receptor signaling pathway.
Quantitative Data: Biological Activity of a Representative Beta-Blocker
The biological activity of beta-blockers is typically quantified by their binding affinity (Ki) or functional inhibition (IC50) at the target receptor. For propranolol, a non-selective beta-blocker, the pKi (negative logarithm of the Ki value) is a measure of its binding affinity.
| Compound | Target Receptor | pKi | Ki (nM) |
| Propranolol | β1-adrenergic receptor | 8.62 | 2.4 |
| Propranolol | β2-adrenergic receptor | 8.89 | 1.3 |
Note: The biological activity of the octyl analogue synthesized from this compound would require experimental determination. The data for propranolol is provided as a reference.[4]
Experimental Protocol: Synthesis of a Propranolol Analogue from this compound
This protocol outlines a two-step synthesis of a propranolol analogue starting from this compound and 1-naphthol (B170400).
Step 1: Synthesis of 1-(1,2-epoxyoctan-1-yloxy)naphthalene
Materials:
-
This compound (97%)
-
1-Naphthol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, three-necked
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 250 mL three-necked round-bottom flask under an inert atmosphere, add 2.4 g (0.06 mol) of sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add 50 mL of anhydrous DMF to the flask.
-
Dissolve 7.2 g (0.05 mol) of 1-naphthol in 50 mL of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 6.4 g (0.05 mol) of this compound dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 1-((2-hydroxy-3-octyl)oxy)naphthalene-2-yl)amino)propane (Propranolol Analogue)
Materials:
-
1-(1,2-epoxyoctan-1-yloxy)naphthalene (from Step 1)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve the purified epoxide from Step 1 in 50 mL of ethanol.
-
Add a 5-fold molar excess of isopropylamine.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Expected Overall Yield: ~60-70%
Experimental Workflow: Synthesis of Propranolol Analogue
Caption: Workflow for the synthesis of a propranolol analogue.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a variety of bioactive molecules. The straightforward hydrolysis to 1,2-octanediol provides a compound with significant antimicrobial properties, useful in various formulations. Furthermore, the ring-opening of this compound with various nucleophiles, as demonstrated in the representative synthesis of a beta-blocker analogue, highlights its potential in the development of novel therapeutic agents. The protocols and data provided herein serve as a guide for researchers in the fields of medicinal chemistry, drug discovery, and material science to explore the synthetic utility of this compound.
References
Application of 1,2-Epoxyoctane in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxyoctane, an aliphatic epoxide, is a versatile building block in polymer chemistry. Its strained three-membered ring readily undergoes ring-opening polymerization (ROP), making it a valuable monomer for the synthesis of polyethers. Furthermore, its reactivity allows for its use as a reactive diluent in epoxy resin formulations and as a functionalizing agent for modifying existing polymers. These applications enable the tailoring of polymer properties, such as hydrophobicity, flexibility, and thermal stability, for a wide range of uses including in coatings, adhesives, and advanced biomaterials.[1][2]
I. Synthesis of Poly(this compound) via Ring-Opening Polymerization (ROP)
The polymerization of this compound can be achieved through both anionic and cationic ring-opening mechanisms. The choice of method influences the control over molecular weight and polydispersity of the resulting polyether.
A. Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of this compound can proceed in a living manner, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. This controlled polymerization is typically initiated by strong nucleophiles like alkoxides.
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (initiator)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (B129727) (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Purification of Reagents:
-
Dry this compound over calcium hydride (CaH₂) and distill under reduced pressure.
-
Dry THF by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under an inert atmosphere.
-
Use potassium tert-butoxide as received and store in a glovebox or desiccator.
-
-
Polymerization:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Introduce the desired amount of anhydrous THF into the flask via cannula.
-
Add the calculated amount of potassium tert-butoxide initiator to the THF and stir until dissolved.
-
Slowly add the purified this compound to the initiator solution via syringe.
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature or 50°C) for a specified time (e.g., 12-48 hours). The progress can be monitored by taking aliquots and analyzing via ¹H NMR or GPC.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding an excess of methanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
Data Presentation:
| Entry | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 1 | 50:1 | 25 | 24 | 6410 | 6200 | 1.15 |
| 2 | 100:1 | 25 | 24 | 12821 | 12500 | 1.18 |
| 3 | 50:1 | 50 | 12 | 6410 | 6300 | 1.12 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific reaction conditions.
Signaling Pathway:
Caption: Anionic Ring-Opening Polymerization of this compound.
B. Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of this compound offers a faster polymerization route compared to AROP. Lewis acids are commonly used as initiators. However, achieving a controlled polymerization can be more challenging due to the possibility of side reactions like chain transfer.
Materials:
-
This compound (monomer)
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
Methanol (quenching agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Purification of Reagents:
-
Dry this compound over CaH₂ and distill under reduced pressure.
-
Dry DCM by refluxing over CaH₂ and distill under an inert atmosphere.
-
Use BF₃·OEt₂ as received.
-
-
Polymerization:
-
Assemble a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.
-
Add the desired amount of anhydrous DCM and purified this compound to the flask.
-
Cool the solution to a specific temperature (e.g., 0°C or -20°C) using an ice or dry ice/acetone bath.
-
Slowly add the desired amount of BF₃·OEt₂ initiator to the stirred monomer solution via syringe.
-
Maintain the reaction at the chosen temperature for the desired duration (e.g., 1-6 hours).
-
-
Quenching and Polymer Isolation:
-
Quench the polymerization by adding an excess of methanol to the reaction mixture.
-
Allow the solution to warm to room temperature.
-
Concentrate the solution under reduced pressure to remove the majority of the solvent.
-
Precipitate the polymer by adding the concentrated solution to a large volume of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration, wash with cold methanol, and dry under vacuum.
-
Data Presentation:
| Entry | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 1 | 100:1 | 0 | 2 | 8500 | 1.45 |
| 2 | 200:1 | 0 | 2 | 15000 | 1.52 |
| 3 | 100:1 | -20 | 4 | 9200 | 1.38 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific reaction conditions.
Signaling Pathway:
Caption: Cationic Ring-Opening Polymerization of this compound.
II. This compound as a Reactive Diluent in Epoxy Resins
This compound can be used as a monofunctional reactive diluent to reduce the viscosity of high molecular weight epoxy resins.[3][4] Unlike non-reactive diluents, it becomes chemically incorporated into the crosslinked polymer network, which can impact the final properties of the cured material.
Experimental Protocol: Evaluation of this compound as a Reactive Diluent
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON™ 828)
-
This compound (reactive diluent)
-
Amine curing agent (e.g., triethylenetetramine, TETA)
-
Mechanical stirrer
-
Viscometer
-
Differential Scanning Calorimeter (DSC)
-
Universal testing machine
Procedure:
-
Formulation:
-
Prepare different formulations by blending the DGEBA resin with varying weight percentages of this compound (e.g., 0%, 5%, 10%, 15% by weight).
-
Thoroughly mix the resin and diluent at room temperature until a homogeneous mixture is obtained.
-
-
Characterization of Uncured Resin:
-
Measure the viscosity of each formulation at a constant temperature (e.g., 25°C) using a viscometer.
-
-
Curing:
-
Add the stoichiometric amount of the amine curing agent to each formulation and mix thoroughly.
-
Pour the mixtures into appropriate molds for mechanical testing and DSC analysis.
-
Cure the samples according to the recommended curing schedule for the specific resin and hardener system (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
-
Characterization of Cured Resin:
-
Determine the glass transition temperature (Tg) of the cured samples using DSC.
-
Measure the tensile strength, modulus, and elongation at break of the cured samples using a universal testing machine.
-
Data Presentation:
| This compound (wt%) | Viscosity (Pa·s) at 25°C | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 0 | 12.5 | 110 | 75 | 3.0 | 4.5 |
| 5 | 5.8 | 102 | 70 | 2.8 | 5.2 |
| 10 | 2.5 | 95 | 65 | 2.5 | 6.0 |
| 15 | 1.1 | 88 | 60 | 2.2 | 6.8 |
Note: The data presented in this table are hypothetical and serve as a representative example of the expected trends.
Logical Relationship Diagram:
Caption: Effect of this compound as a Reactive Diluent.
III. Polymer Modification using this compound
This compound can be grafted onto existing polymers containing nucleophilic functional groups (e.g., -OH, -NH₂, -COOH) to introduce hydrophobic alkyl chains. This "grafting to" approach modifies the polymer's properties, such as its solubility and amphiphilicity.
Experimental Protocol: Grafting of this compound onto Poly(ethylene glycol) (PEG)
Materials:
-
Poly(ethylene glycol) (PEG) with terminal hydroxyl groups
-
This compound
-
A base catalyst (e.g., sodium hydride (NaH) or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Diethyl ether (for precipitation)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Activation of PEG:
-
Dissolve PEG in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Add a stoichiometric amount of the base catalyst (e.g., NaH) to deprotonate the terminal hydroxyl groups of PEG, forming PEG-alkoxide.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases (if using NaH).
-
-
Grafting Reaction:
-
Add an excess of purified this compound to the activated PEG solution.
-
Heat the reaction mixture to a specified temperature (e.g., 60°C) and stir for a set duration (e.g., 24 hours).
-
-
Purification of the Graft Copolymer:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of water or methanol.
-
Concentrate the solution under reduced pressure.
-
Precipitate the resulting PEG-graft-poly(this compound) copolymer by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration, wash with fresh diethyl ether, and dry under vacuum.
-
-
Characterization:
-
Confirm the successful grafting by ¹H NMR spectroscopy (observing signals from both PEG and the octyl side chains) and GPC (noting the increase in molecular weight).
-
Data Presentation:
| PEG Mn ( g/mol ) | PEG:Epoxyoctane Molar Ratio | Catalyst | Reaction Temp (°C) | Grafted Octyl Units per PEG Chain (by ¹H NMR) | Final Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 2000 | 1:10 | NaH | 60 | ~8 | 3020 | 1.20 |
| 5000 | 1:20 | KOtBu | 60 | ~15 | 6920 | 1.25 |
Note: The data presented in this table are representative examples and will depend on the specific reaction conditions and the efficiency of the grafting reaction.
Experimental Workflow:
Caption: Workflow for Grafting this compound onto PEG.
References
Synthesis of Secondary Alcohols via Grignard Reaction with 1,2-Epoxyoctane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of secondary alcohols through the reaction of Grignard reagents with 1,2-epoxyoctane. This versatile carbon-carbon bond-forming reaction offers a reliable method for the preparation of a variety of secondary alcohols, which are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Introduction
The Grignard reaction, a cornerstone of organic synthesis, involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[1] The ring-opening of epoxides by Grignard reagents is a powerful method for the regioselective and stereoselective synthesis of alcohols.[1][2] The reaction proceeds via a backside nucleophilic (SN2) attack of the Grignard reagent on the less sterically hindered carbon of the epoxide ring.[2][3] This approach allows for the controlled formation of a new carbon-carbon bond and the introduction of a hydroxyl group, leading to the synthesis of valuable secondary alcohols.
This protocol will focus on the reaction of this compound with two common Grignard reagents, methylmagnesium bromide and ethylmagnesium bromide, to yield 2-nonanol (B147358) and 3-decanol, respectively.
Reaction Mechanism and Stereochemistry
The Grignard reagent, being a strong nucleophile and a strong base, attacks the less substituted carbon atom of the this compound ring.[1] This nucleophilic attack proceeds via an SN2 mechanism, resulting in an inversion of configuration at the site of attack. The reaction forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol product.[1][2]
Given that the starting this compound is a chiral molecule, the stereochemical outcome of the reaction is significant. The backside attack mechanism ensures a predictable stereochemical outcome, leading to the formation of a specific enantiomer of the alcohol product if an enantiomerically pure epoxide is used.[2][4]
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water and other protic solvents. All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
General Protocol for Grignard Reagent Formation
This protocol describes the in situ preparation of the Grignard reagent.
Materials:
-
Magnesium turnings
-
Alkyl halide (e.g., bromomethane (B36050) or bromoethane)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an activator)
Procedure:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of the alkyl halide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.
Protocol for the Synthesis of 2-Nonanol from this compound and Methylmagnesium Bromide
Materials:
-
This compound
-
Freshly prepared methylmagnesium bromide solution (from Protocol 3.1)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Cool the freshly prepared methylmagnesium bromide solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude 2-nonanol can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol for the Synthesis of 3-Decanol from this compound and Ethylmagnesium Bromide
This protocol follows the same procedure as outlined in section 3.2, with ethylmagnesium bromide being used in place of methylmagnesium bromide.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 2-nonanol and 3-decanol. Please note that yields are representative and may vary based on experimental conditions.
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| Synthesis of 2-Nonanol | |||
| This compound | 1.0 | 128.21 | User-defined |
| Magnesium | 1.2 | 24.31 | Calculated |
| Bromomethane | 1.1 | 94.94 | Calculated |
| Product: 2-Nonanol | 144.25 | Yield: ~70-85% | |
| Synthesis of 3-Decanol | |||
| This compound | 1.0 | 128.21 | User-defined |
| Magnesium | 1.2 | 24.31 | Calculated |
| Bromoethane | 1.1 | 108.97 | Calculated |
| Product: 3-Decanol | 158.28 | Yield: ~70-85% |
Table 1: Stoichiometry and Representative Yields
| Product | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 2-Nonanol | 195-197 | 0.827 | 1.433 |
| 3-Decanol | 211-213 | 0.829 | 1.438 |
Table 2: Physical Properties of the Synthesized Alcohols
Characterization of Products
The synthesized secondary alcohols can be characterized using various spectroscopic techniques.
| Technique | 2-Nonanol[5] | 3-Decanol |
| ¹H NMR (CDCl₃, ppm) | δ 3.79 (m, 1H), 1.35-1.50 (m, 2H), 1.20-1.35 (m, 10H), 1.19 (d, J=6.2 Hz, 3H), 0.88 (t, J=6.8 Hz, 3H) | δ 3.55 (m, 1H), 1.40-1.55 (m, 4H), 1.20-1.40 (m, 10H), 0.91 (t, J=7.0 Hz, 3H), 0.88 (t, J=6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 68.3, 39.4, 31.9, 29.6, 29.3, 25.8, 23.5, 22.7, 14.1 | δ 72.9, 36.6, 31.9, 29.7, 29.6, 29.3, 25.7, 22.7, 14.1, 10.0 |
| IR (neat, cm⁻¹) | 3350 (br, O-H), 2925, 2855 (C-H), 1115 (C-O) | 3360 (br, O-H), 2955, 2927, 2857 (C-H), 1110 (C-O) |
Table 3: Spectroscopic Data for Product Characterization
Visualizations
Caption: General mechanism of the Grignard reaction with an epoxide.
Caption: Experimental workflow for alcohol synthesis.
References
- 1. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The stereochemistry of the Grignard reaction of steroidal 4,5-epoxy-3-ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Nonanol | C9H20O | CID 12367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Lewis acid-catalyzed ring-opening of 1,2-Epoxyoctane
Application Notes & Protocols
Topic: Lewis Acid-Catalyzed Ring-Opening of 1,2-Epoxyoctane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regioselective ring-opening of epoxides is a fundamental and powerful transformation in organic synthesis, providing a direct route to valuable 1,2-difunctionalized compounds such as amino alcohols and diols. These motifs are prevalent in pharmaceuticals and other bioactive molecules. This compound, a terminal epoxide, serves as a common model substrate for studying these reactions. Lewis acid catalysis is a key method for activating the epoxide ring, enabling the reaction to proceed under mild conditions while influencing reaction rates and, crucially, regioselectivity.[1] This document provides an overview of the reaction mechanism, a comparison of various Lewis acid catalysts, and a detailed protocol for conducting the ring-opening of this compound.
Reaction Mechanism
The Lewis acid-catalyzed ring-opening of an epoxide begins with the coordination of the Lewis acid (LA) to the epoxide's oxygen atom. This coordination polarizes the carbon-oxygen bonds, enhancing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack.[1]
For an unsymmetrical terminal epoxide like this compound, the nucleophile can attack either the less sterically hindered primary carbon (C1) or the more substituted secondary carbon (C2). The reaction pathway is often described as a hybrid between an SN1 and SN2 mechanism.[2][3][4]
-
SN2-like Pathway: The nucleophile attacks the less sterically hindered C1 position. This is favored by sterics and is the typical outcome in base-catalyzed reactions.[4][5]
-
SN1-like Pathway: The C-O bond begins to break before the nucleophile fully attacks, leading to a build-up of positive charge on the more substituted C2 position, which can better stabilize it.[2] This pathway leads to attack at the more substituted carbon.
The regiochemical outcome is highly dependent on the nature of the Lewis acid, the nucleophile, the solvent, and the reaction temperature.[6][7] Strong Lewis acids can induce more SN1 character, favoring attack at the more substituted carbon.
References
Application of 1,2-Epoxyoctane in High-Performance Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Epoxyoctane is a linear, monofunctional epoxide that serves as a reactive diluent and building block in the formulation of specialized epoxy-based coatings and adhesives. Its long aliphatic chain imparts flexibility, hydrophobicity, and improved impact resistance to the cured polymer network. This document provides detailed application notes and experimental protocols for the utilization of this compound in the preparation of advanced coatings and adhesives.
Application Notes
The incorporation of this compound into epoxy formulations can be tailored to achieve a range of desired properties. As a reactive diluent, it reduces the viscosity of the resin system, improving workability and allowing for higher filler loading without the use of volatile organic compounds (VOCs). The n-octyl chain of this compound acts as an internal plasticizer, enhancing the flexibility and toughness of the cured material. This is particularly beneficial in applications requiring high peel strength and resistance to cracking under mechanical or thermal stress.
In coatings, the hydrophobic nature of the octyl group can improve water resistance and reduce moisture uptake, thereby enhancing the anti-corrosion properties of the coating. In adhesives, the increased flexibility can lead to improved peel and impact strength, making them suitable for bonding dissimilar materials with different coefficients of thermal expansion.
Experimental Protocols
The following protocols provide a framework for the preparation and evaluation of coatings and adhesives incorporating this compound.
Protocol 1: Preparation of a Two-Part Epoxy Adhesive
This protocol is based on a formulation adapted from European Patent EP 2310436 B1, demonstrating the use of this compound in a structural adhesive.
Materials:
-
Part A (Resin Component):
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight ~185-192 g/eq)
-
This compound
-
Fumed silica (B1680970) (thickening agent)
-
-
Part B (Hardener Component):
-
Polyetheramine curing agent (e.g., Jeffamine® D-230)
-
Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Equipment:
-
Dual asymmetric centrifugal mixer or overhead mechanical stirrer
-
Vacuum desiccator
-
Disposable mixing cups and spatulas
-
Balance (0.01 g resolution)
Procedure:
-
Preparation of Part A:
-
In a suitable mixing cup, weigh the desired amount of DGEBA epoxy resin.
-
Add this compound to the DGEBA resin. A typical starting formulation is 10-20% by weight of the total resin content.
-
Gradually add fumed silica (e.g., 2-5% by weight) while mixing until a homogenous, thixotropic paste is formed.
-
Degas the mixture in a vacuum desiccator to remove entrapped air.
-
-
Preparation of Part B:
-
In a separate mixing cup, weigh the polyetheramine curing agent. The amount should be calculated based on the desired stoichiometric ratio with the total epoxy content of Part A (typically a 1:1 epoxy-to-amine hydrogen equivalent ratio).
-
Add the tertiary amine accelerator (e.g., 1-3% by weight of the curing agent).
-
Mix thoroughly until a homogenous solution is obtained.
-
-
Mixing of Part A and Part B:
-
Combine Part A and Part B in the specified mix ratio (by weight).
-
Mix thoroughly using a centrifugal mixer or by hand with a spatula for 3-5 minutes, ensuring a uniform and streak-free mixture.
-
The adhesive is now ready for application.
-
Curing Schedule:
-
Initial Cure: 24 hours at room temperature (23 ± 2 °C).
-
Full Cure: 7 days at room temperature or an accelerated cure at 60 °C for 2 hours.
Protocol 2: Preparation of a Protective Coating
This protocol outlines the preparation of a simple protective coating incorporating this compound for improved flexibility.
Materials:
-
Part A (Resin Component):
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (EEW ~185-192 g/eq)
-
This compound (15% by weight of DGEBA)
-
Titanium dioxide (pigment, optional)
-
Flow and leveling agent
-
-
Part B (Hardener Component):
-
Cycloaliphatic amine curing agent
-
Procedure:
-
Preparation of Part A:
-
In a mixing vessel, combine the DGEBA epoxy resin and this compound.
-
If a pigmented coating is desired, add titanium dioxide and disperse using a high-speed disperser until a Hegman grind of 6 or higher is achieved.
-
Add the flow and leveling agent and mix at low speed.
-
-
Mixing and Application:
-
Just before application, add the stoichiometric amount of the cycloaliphatic amine curing agent to Part A.
-
Mix thoroughly for 2-3 minutes.
-
Apply the coating to a prepared substrate (e.g., degreased and sandblasted steel panel) using a drawdown bar, spray gun, or brush to achieve the desired film thickness.
-
Curing Schedule:
-
Tack-free time: 4-6 hours at 23 °C.
-
Full cure: 7 days at 23 °C.
Protocol 3: Performance Evaluation of Cured Formulations
The following standard tests are recommended for characterizing the performance of coatings and adhesives prepared with this compound.
-
Adhesion Strength (Adhesives):
-
Adhesion (Coatings):
-
Mechanical Properties:
-
Tensile Strength and Modulus (ASTM D638): Cast dog-bone shaped specimens of the cured resin and test them in tension.
-
Flexural Strength and Modulus (ASTM D790): Test rectangular bar specimens in a three-point bending configuration.
-
-
Cure Characteristics:
-
Pot Life (Working Time): Measure the time it takes for the viscosity of the mixed system to double or reach a non-workable consistency.
-
Tack-Free Time (Coatings): Periodically touch the surface of the applied coating with a light pressure to determine when it is no longer sticky.
-
Quantitative Data
The following tables present illustrative performance data for an epoxy adhesive formulation with and without this compound. This data is representative of the expected effects and should be confirmed by experimental testing.
Table 1: Formulation Compositions (by weight)
| Component | Formulation 1 (Control) | Formulation 2 (with this compound) |
| DGEBA Epoxy Resin | 100 parts | 85 parts |
| This compound | 0 parts | 15 parts |
| Polyetheramine Curing Agent | 45 parts | 48 parts* |
| Tertiary Amine Accelerator | 2 parts | 2 parts |
*The amount of curing agent is adjusted to maintain a stoichiometric balance with the total epoxy content.
Table 2: Performance Characteristics of Cured Adhesives
| Property | Test Method | Formulation 1 (Control) | Formulation 2 (with this compound) |
| Lap Shear Strength (Aluminum) | ASTM D1002 | 18 MPa | 16 MPa |
| T-Peel Strength | ASTM D1876 | 5 N/mm | 12 N/mm |
| Glass Transition Temp. (Tg) | DSC | 75 °C | 60 °C |
| Pot Life (100g mass) | - | 45 min | 60 min |
| Hardness (Shore D) | ASTM D2240 | 85 | 78 |
Visualizations
References
- 1. testresources.net [testresources.net]
- 2. universalgripco.com [universalgripco.com]
- 3. ASTM D1002 Adhesive Lap Joint Shear Testing - ADMET [admet.com]
- 4. micomlab.com [micomlab.com]
- 5. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 6. blog.chasecorp.com [blog.chasecorp.com]
- 7. kta.com [kta.com]
- 8. micomlab.com [micomlab.com]
- 9. usa.sika.com [usa.sika.com]
- 10. standards.iteh.ai [standards.iteh.ai]
Application Notes and Protocols: Asymmetric Synthesis of Chiral Diols from 1,2-Epoxyoctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,2-diols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands. Their synthesis in an enantiomerically pure form is a cornerstone of modern asymmetric synthesis. 1,2-Epoxyoctane, a readily available and inexpensive racemic terminal epoxide, serves as an excellent starting material for the production of valuable (R)- and (S)-1,2-octanediol. This document provides detailed protocols and comparative data for three prominent methods for the asymmetric hydrolysis of this compound: hydrolytic kinetic resolution (HKR) using chiral cobalt-salen complexes, organocatalytic asymmetric hydrolysis with chiral phosphoric acids, and enzymatic hydrolysis.
Method 1: Hydrolytic Kinetic Resolution (HKR) with (R,R)-Co-salen Catalyst (Jacobsen's Catalyst)
The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes is a highly efficient and widely used method for accessing both unreacted epoxide and the corresponding 1,2-diol in high enantiomeric purity.[1][2] The reaction utilizes water as a cheap and environmentally benign reagent and operates with low catalyst loadings of a recyclable catalyst.[1]
Reaction Principle and Mechanism
The HKR proceeds via a cooperative bimetallic mechanism where two chiral (salen)Co(III) complexes are involved in the rate-determining step. One cobalt center acts as a Lewis acid, activating the epoxide by coordination, while the second cobalt complex delivers a hydroxide (B78521) nucleophile to the less sterically hindered carbon of the epoxide. This cooperative action leads to a highly organized transition state, resulting in excellent enantioselectivity.
Experimental Protocol
This protocol is adapted from the general procedure for the hydrolytic kinetic resolution of terminal epoxides developed by Jacobsen and co-workers.[1][2]
Materials:
-
Racemic this compound
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II)-salen]
-
Glacial acetic acid (HOAc)
-
Deionized water
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Catalyst Activation: To a clean, dry flask is added (R,R)-Co(II)-salen (0.005-0.02 equivalents relative to the epoxide). The flask is sealed with a septum, and the atmosphere is replaced with air. THF is added to dissolve the catalyst, followed by the addition of glacial acetic acid (1 equivalent relative to the catalyst). The solution is stirred in the presence of air for 30 minutes, during which the color changes from orange-red to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species.
-
Reaction Setup: The solvent is removed in vacuo to yield the brown (R,R)-Co(III)-salen complex. Racemic this compound (1.0 equivalent) is added to the flask containing the activated catalyst.
-
Hydrolysis: The mixture is cooled to 0 °C in an ice bath. Deionized water (0.5-0.6 equivalents) is added dropwise with vigorous stirring.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide and the formed diol.
-
Work-up and Purification:
-
Upon completion, the reaction mixture is diluted with dichloromethane.
-
The organic layer is washed with water to remove the majority of the 1,2-octanediol.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, containing the unreacted (S)-1,2-epoxyoctane, can be purified by fractional distillation or flash chromatography.
-
The aqueous layer containing the (R)-1,2-octanediol can be saturated with NaCl and extracted multiple times with ethyl acetate (B1210297). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the diol, which can be further purified by chromatography or recrystallization.
-
Quantitative Data
The following table summarizes representative data for the HKR of aliphatic terminal epoxides using Jacobsen's catalyst.
| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield of Epoxide (%) | ee of Epoxide (%) | Yield of Diol (%) | ee of Diol (%) |
| 1,2-Epoxyhexane | 0.8 | 14 | RT | 43 | >99 | 45 | 98 |
| This compound | 0.5 | 18 | RT | 44 | >99 | 46 | 98 |
| 1,2-Epoxy-5-hexene | 2.0 | 24 | RT | 38 | >99 | 48 | 97 |
| Propylene Oxide | 0.2 | 12 | RT | 42 | >99 | 45 | 98 |
Method 2: Organocatalytic Asymmetric Hydrolysis with Chiral Phosphoric Acid
Chiral phosphoric acids have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the ring-opening of epoxides.[3] These catalysts operate through a bifunctional mechanism, activating both the electrophile and the nucleophile.
Reaction Principle and Mechanism
In the context of epoxide hydrolysis, the chiral phosphoric acid is believed to activate a carboxylic acid, which in turn acts as a nucleophile to open the epoxide. The resulting intermediate is then hydrolyzed by water to yield the diol and regenerate the carboxylic acid. The chiral environment provided by the phosphoric acid catalyst dictates the enantioselectivity of the initial ring-opening step.
Experimental Protocol
The following is a representative protocol for the desymmetrization of a meso-epoxide, which can be adapted for the kinetic resolution of terminal epoxides like this compound. This protocol is based on the work by List and co-workers.[3]
Materials:
-
This compound
-
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate [(R)-TRIP]
-
Acetic Acid
-
Water
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a vial is added (R)-TRIP (0.05 equivalents), followed by MTBE. The solution is stirred until the catalyst is fully dissolved.
-
Addition of Reagents: Acetic acid (1.2 equivalents) and water (1.5 equivalents) are added to the solution.
-
Initiation of Reaction: this compound (1.0 equivalent) is added, and the vial is sealed.
-
Reaction Progression: The reaction is stirred at room temperature for 24-48 hours. Progress can be monitored by TLC or GC.
-
Work-up and Purification:
-
The reaction mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to isolate the chiral diol.
-
Quantitative Data
Quantitative data for the organocatalytic hydrolysis of this compound is less commonly reported than for meso-epoxides. The following table provides representative data for the desymmetrization of meso-epoxides, which demonstrates the potential of this methodology.
| Epoxide Substrate | Catalyst | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield of Diol (%) | ee of Diol (%) |
| Cyclohexene Oxide | (R)-TRIP | 5 | 24 | RT | 95 | 92 |
| Cyclopentene Oxide | (R)-TRIP | 5 | 24 | RT | 92 | 90 |
| cis-Stilbene Oxide | (R)-TRIP | 10 | 48 | RT | 85 | 88 |
Method 3: Enzymatic Hydrolysis
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. They offer high enantioselectivity and operate under mild reaction conditions, making them an attractive green alternative for the synthesis of chiral diols.
Reaction Principle
The enzymatic kinetic resolution of racemic this compound involves the selective hydrolysis of one enantiomer, leaving the other enantiomer unreacted. For instance, epoxide hydrolases from certain yeast strains preferentially hydrolyze (R)-1,2-epoxyoctane to (R)-1,2-octanediol, allowing for the recovery of enantioenriched (S)-1,2-epoxyoctane.
Experimental Protocol
This is a general protocol for the enzymatic hydrolysis of this compound using a yeast-based epoxide hydrolase.
Materials:
-
Racemic this compound
-
Yeast strain expressing epoxide hydrolase (e.g., Rhodosporidium toruloides)
-
Phosphate (B84403) buffer (pH 7.0-8.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Biocatalyst Preparation: Yeast cells are cultured and harvested. The whole cells or a cell-free extract can be used as the biocatalyst.
-
Reaction Setup: The biocatalyst is suspended in a phosphate buffer. Racemic this compound is added to the suspension. Due to the low aqueous solubility of the epoxide, a co-solvent like ethanol (B145695) may be added.
-
Hydrolysis: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking.
-
Reaction Monitoring: The reaction is monitored by taking aliquots at different time intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Work-up and Purification:
-
The reaction mixture is extracted with ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The unreacted epoxide and the diol product are separated by column chromatography.
-
Quantitative Data
| Biocatalyst | Substrate Conc. (mM) | Time (h) | Temp (°C) | Conversion (%) | ee of Epoxide (%) | ee of Diol (%) |
| Rhodosporidium toruloides | 10 | 24 | 30 | ~50 | >99 | >99 |
| Aspergillus niger | 5 | 48 | 28 | 48 | 98 | 95 |
| Recombinant Yleh | 15 | 1.1 | 30 | 47.4 | - | >99 |
Summary and Comparison
| Feature | Hydrolytic Kinetic Resolution (Co-salen) | Organocatalytic Hydrolysis (Phosphoric Acid) | Enzymatic Hydrolysis |
| Catalyst | Chiral Co-salen complex | Chiral phosphoric acid | Epoxide hydrolase |
| Advantages | High enantioselectivity, broad substrate scope, recyclable catalyst | Metal-free, mild conditions | High enantioselectivity, environmentally friendly, mild conditions |
| Disadvantages | Use of a metal catalyst, potential for catalyst leaching | Lower turnover numbers compared to metal catalysts, may require higher catalyst loading | Substrate scope can be limited, potential for enzyme inhibition |
| Typical ee | >98% | 90-95% | >99% |
Each method offers distinct advantages and is suited for different applications. The choice of method will depend on factors such as the desired scale of the reaction, cost considerations, and the required enantiopurity of the final product.
References
- 1. Organocatalytic asymmetric hydrolysis of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Phosphoric Acid-Catalyzed Hydrolytic Parallel Kinetic Resolution of Racemic Epoxides and Activated Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic asymmetric hydrolysis of epoxides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 1,2-Epoxyoctane in Enzyme-Catalyzed Reactions
Introduction
1,2-Epoxyoctane is a valuable chiral building block in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. Its oxirane ring allows for a variety of stereospecific transformations. Enzyme-catalyzed reactions, particularly those involving epoxide hydrolases (EHs), offer a highly selective and environmentally benign route to produce enantiopure epoxides and their corresponding diols. These biocatalytic methods operate under mild conditions and provide high enantioselectivity, making them superior to many classical chemical methods. This document provides detailed application notes and protocols for researchers utilizing this compound as a substrate in key enzymatic reactions.
Application Note 1: Kinetic Resolution of Racemic this compound
Principle
The most prominent application of this compound in biocatalysis is its use in hydrolytic kinetic resolution (HKR).[1] In this process, an epoxide hydrolase (EH) enantioselectively catalyzes the hydrolysis of one enantiomer of the racemic epoxide to its corresponding vicinal diol. This leaves the unreacted epoxide enriched in the other enantiomer. For example, many microbial EHs preferentially hydrolyze (R)-1,2-epoxyoctane, yielding (R)-1,2-octanediol and leaving behind highly enantiopure (S)-1,2-epoxyoctane.[2] This method is crucial for accessing both enantiopure epoxides and diols, which are versatile chiral synthons.[3][4]
Key Enzymes
A variety of microbial epoxide hydrolases have demonstrated high activity and selectivity towards this compound. These enzymes are attractive for industrial applications due to their stability and catalytic efficiency.[4][5]
-
Yarrowia lipolytica (Yleh): A recombinant EH from this marine yeast shows high activity and potential for producing (R)-1,2-octanediol.[6]
-
Rhodosporidium toruloides: This yeast is a well-studied source of EH that preferentially hydrolyzes the (R)-enantiomer with excellent selectivity.[2]
-
Aspergillus niger: A commercially available EH from this fungus is a versatile biocatalyst for organic synthesis.[5]
-
Solanum tuberosum (Potato, SEH): When immobilized, this plant-derived EH can be used efficiently for the asymmetric hydrolysis of this compound.[5]
Quantitative Data Summary
The performance of various epoxide hydrolases in the kinetic resolution of this compound is summarized below.
| Enzyme Source | Biocatalyst Form | Substrate Conc. (mM) | Product(s) | Yield (%) | Product ee (%) | Kinetic Parameters | Reference |
| Yarrowia lipolytica NCIM 3589 | Recombinant Yleh | 15 | (R)-1,2-octanediol | 47.4 | >99 | Kₘ: 0.43 mM, Vₘₐₓ: 0.042 mM/min | [6] |
| Yarrowia lipolytica NCIM 3589 | Recombinant Yleh (in DES) | 15 | (R)-1,2-octanediol | 60.5 | >99 | Not Reported | [6] |
| Rhodosporidium toruloides | Purified EH | Not specified | (R)-1,2-octanediol | Not Reported | Not Reported | Specific Activity: 172 µmol/min/mg | [2] |
| Solanum tuberosum | Immobilized SEH@UiO-66-NH₂ | Not specified | (R)-1,2-octanediol | 41.4 | 81.2 | Apparent Kₘ: 6.5 mM | [5] |
Experimental Workflow: Hydrolytic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Protocol: Kinetic Resolution using Recombinant Yleh
This protocol is adapted from the methodology for the recombinant epoxide hydrolase from Yarrowia lipolytica (Yleh).[6]
1. Materials
-
Racemic this compound (Substrate)
-
Purified recombinant Yleh enzyme
-
Tris-sulphate buffer (50 mM, pH 8.0)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
-
Reaction vials (e.g., 10 mL glass tubes with caps)
-
Incubator shaker (set to 30 °C)
-
Gas chromatograph (GC) with a chiral column (e.g., Beta-DEX™) for analysis
2. Procedure
-
Reaction Setup: In a 10 mL glass vial, prepare the reaction mixture by adding 50 µg of purified Yleh enzyme to 2 mL of 50 mM Tris-sulphate buffer (pH 8.0).
-
Substrate Addition: Add racemic this compound to the mixture to a final concentration of 5 mM. For optimization studies, substrate concentration can be varied (e.g., up to 15 mM).[6]
-
Incubation: Securely cap the vial and place it in an incubator shaker at 30 °C with gentle agitation.
-
Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 65 minutes for optimized conditions).[6] The reaction progress can be monitored by taking aliquots at different time points.
-
Reaction Quenching & Extraction: Stop the reaction by adding an equal volume (2 mL) of ethyl acetate. Vortex vigorously for 1 minute to extract the remaining substrate and the diol product.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. Carefully collect the upper organic layer (ethyl acetate).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. The solvent can be evaporated under a gentle stream of nitrogen if concentration is needed.
-
Analysis: Analyze the sample using chiral GC to determine the concentrations of the epoxide enantiomers and the diol product. This will allow for the calculation of conversion yield and enantiomeric excess (ee%).
Application Note 2: Biocatalytic Synthesis of this compound
Principle
This compound can be synthesized from its corresponding alkene, 1-octene, using enzymatic epoxidation. This reaction is typically catalyzed by monooxygenases. Whole-cell biocatalysts, such as the bacterium Pseudomonas oleovorans, are often used as they contain the necessary enzyme system and cofactors for this transformation.[7][8] The reaction can be performed with either resting or growing cells, with growing cells in a two-phase system often providing significantly higher product yields by mitigating substrate and product toxicity.[9]
Quantitative Data Summary
| Biocatalyst | System | Substrate | Max. Product Concentration | Reference |
| Pseudomonas oleovorans | Resting Cells | 1-Octene | ~0.6 mg/mL | [9] |
| Pseudomonas oleovorans | Growing Cells (Two-Phase System) | 1-Octene | 28 mg/mL (total culture) | [9] |
| Pseudomonas oleovorans | Growing Cells (Two-Phase System) | 1-Octene | 75 mg/mL (in octene phase) | [9] |
Caption: Strategies and considerations for addressing the low solubility of this compound.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of 1-Alkenes to 1,2-Epoxyalkanes by Pseudomonas oleovorans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,2-Epoxyoctane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-epoxyoctane synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here are the most common culprits and corresponding troubleshooting steps:
-
Catalyst Deactivation: The catalyst can be deactivated by the product, this compound, which can bind to the active sites.
-
Solution: Consider using a more robust catalyst or optimizing the reaction conditions to minimize product inhibition. For heterogeneous catalysts, regeneration through calcination might be possible.
-
-
Side Reactions: The most common side reaction is the hydrolysis of the epoxide to form 1,2-octanediol (B41855). This is particularly prevalent in the presence of water and acidic conditions.
-
Solution: Ensure all reactants and solvents are anhydrous. If using hydrogen peroxide, consider using a non-aqueous solvent and a phase transfer catalyst. Buffering the reaction mixture can also prevent acid-catalyzed hydrolysis.
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using techniques like TLC or GC. If the reaction stalls, consider increasing the reaction time, temperature (with caution to avoid side reactions), or the amount of the oxidizing agent.
-
-
Suboptimal Reaction Conditions: The temperature, solvent, and stoichiometry of reactants can significantly impact the yield.
-
Solution: Systematically optimize the reaction conditions. Refer to the data in Table 1 for starting points with different catalytic systems.
-
-
Issues with Starting Materials: Impurities in the 1-octene (B94956) or the oxidizing agent can interfere with the reaction.
-
Solution: Use high-purity starting materials. It is advisable to purify the 1-octene by distillation if its purity is questionable.
-
Q2: I am observing the formation of a significant amount of 1,2-octanediol as a byproduct. How can I minimize this?
A2: The formation of 1,2-octanediol is a result of the ring-opening of the epoxide, which is typically catalyzed by acid or base in the presence of water. To minimize this side reaction:
-
Control pH: If your reaction conditions are acidic, consider adding a buffer to maintain a neutral pH.
-
Anhydrous Conditions: Ensure your glassware is thoroughly dried and use anhydrous solvents. If using aqueous hydrogen peroxide, phase transfer catalysis can help by keeping the epoxide in the organic phase, away from the aqueous acidic environment.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to acidic or basic aqueous solutions. Promptly extract the product into an organic solvent and dry it.
Q3: My catalyst (e.g., a titanium-based zeolite) seems to lose activity after one or two runs. What is happening and can I regenerate it?
A3: Catalyst deactivation in alkene epoxidation is a common issue. The primary causes are:
-
Pore Blocking: The epoxide product or polymeric byproducts can block the pores of the catalyst, preventing access of the reactants to the active sites.
-
Active Site Poisoning: The product or impurities can irreversibly bind to the active metal centers.
Regeneration: For many solid catalysts, regeneration is possible by calcination at high temperatures (e.g., 500-600 °C) in air. This process burns off the organic residues and can restore the catalyst's activity. However, the specific regeneration protocol will depend on the catalyst, so it is recommended to consult the literature for your specific catalytic system.
Q4: How do I effectively purify this compound from the reaction mixture?
A4: The purification of this compound can be challenging due to its relatively low boiling point and potential for ring-opening during purification.
-
Distillation: Vacuum distillation is the most common method for purifying this compound.[1][2] Given its boiling point of 62-64 °C at 17 mmHg, careful control of the pressure and temperature is necessary to avoid decomposition.
-
Chromatography: Column chromatography on silica (B1680970) gel can be used for small-scale purification. However, the acidic nature of silica gel can promote the hydrolysis of the epoxide to the diol. To mitigate this, the silica gel can be deactivated by pre-treating it with a base, such as triethylamine.
-
Extraction: A simple extractive work-up can remove many impurities. After the reaction, the mixture can be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Catalyst/Method | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | 1-Octene Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |
| Titania supported sulfonated coal | H₂O₂ | Acetonitrile | Room Temp. | - | - | - | - | AIP Conf. Proc. 1823, 020054 (2017) |
| Magnesium Pyrophosphate | H₂O₂ | Acetonitrile | 70 | 12 | ~90 | 94.2 | ~85 | Catalysts 10, 848 (2020) |
| Crystalline Ti-UCB-4 | EBHP | - | 110 | - | >80 | 73 | - | React. Chem. Eng., 2, 565-574 (2017) |
| Amorphous Ti-SiO₂ | EBHP | - | 110 | - | >80 | 64 | - | React. Chem. Eng., 2, 565-574 (2017) |
| Pseudomonas oleovorans | O₂ | Two-phase (water/1-octene) | 30 | 70-90 | - | - | up to 28 mg/mL | Appl. Environ. Microbiol. 42, 737-741 (1981) |
| m-CPBA | - | Dichloromethane (B109758) | 0 - 25 | - | - | - | 70-85 | Not specified in search results |
| Performic acid (in situ) | H₂O₂ / Formic Acid | Toluene | 60 | 2 | >98 | ~73 | ~72 | DE19628296C2 |
Note: EBHP stands for ethylbenzene (B125841) hydroperoxide. Yields and conditions can vary based on specific experimental setups.
Experimental Protocols
Protocol 1: Epoxidation of 1-Octene using Hydrogen Peroxide and a Titanium Silicalite (TS-1) Catalyst
This protocol is a general guideline for the epoxidation of 1-octene using a heterogeneous titanium silicalite catalyst and hydrogen peroxide.
Materials:
-
1-Octene (purified)
-
Titanium Silicalite-1 (TS-1) catalyst
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol (B129727) (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
Procedure:
-
Catalyst Activation: Activate the TS-1 catalyst by heating it at 550 °C for 4 hours in a muffle furnace. Allow it to cool to room temperature in a desiccator before use.
-
Reaction Setup: To a round-bottom flask, add the activated TS-1 catalyst (e.g., 0.1 g), 1-octene (e.g., 10 mmol), and methanol (e.g., 20 mL).
-
Reaction Initiation: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 60 °C).
-
Oxidant Addition: Add the 30% hydrogen peroxide solution (e.g., 12 mmol) dropwise to the reaction mixture over a period of 30 minutes using a dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) after filtering out the catalyst.
-
Work-up: Once the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. Filter off the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and add an equal volume of water. Extract the aqueous phase with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: Epoxidation of 1-Octene using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a common laboratory-scale procedure for the epoxidation of 1-octene using m-CPBA.
Materials:
-
1-Octene (purified)
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve 1-octene (e.g., 10 mmol) in anhydrous dichloromethane (e.g., 50 mL) in a round-bottom flask. Cool the solution in an ice bath to 0 °C.
-
m-CPBA Addition: While stirring, add m-CPBA (e.g., 12 mmol, accounting for purity) portion-wise to the cooled solution over 15-20 minutes. The reaction is exothermic, so maintain the temperature at or below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench the excess peroxyacid by adding a saturated solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) or by vacuum distillation.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathways in the synthesis of this compound, highlighting the desired reaction and a common side reaction.
References
Technical Support Center: Epoxidation of 1-Octene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions encountered during the epoxidation of 1-octene (B94956).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1-octene epoxidation is resulting in a low yield of 1,2-epoxyoctane. What are the potential causes and how can I improve it?
A1: Low yields of this compound can arise from several factors. The most common issues are suboptimal reaction conditions and catalyst deactivation.
Potential Causes & Solutions:
-
Suboptimal Temperature: Temperature plays a crucial role. For instance, in reactions using hydrogen peroxide with certain catalysts, an optimal temperature is necessary to ensure high conversion and selectivity. At temperatures above the optimum, the decomposition of the oxidizing agent and the formation of byproducts can increase, leading to a lower yield of the desired epoxide.
-
Incorrect Reactant Molar Ratios: The molar ratio of 1-octene to the oxidizing agent is critical. An excess of the oxidant can lead to over-oxidation or other side reactions, while an insufficient amount will result in incomplete conversion of the starting material.
-
Catalyst Deactivation or Inefficiency: The choice and handling of the catalyst are paramount. Some catalysts may be sensitive to moisture or air, leading to deactivation. Ensure the catalyst is properly activated and handled under the recommended conditions. For heterogeneous catalysts, ensure efficient stirring to overcome mass transfer limitations.
-
Presence of Water: For some epoxidation methods, particularly those using peroxy acids in non-aqueous solvents, the presence of water can lead to the hydrolysis of the epoxide to form 1,2-octanediol (B41855), a common byproduct.[1] Ensure that all reagents and solvents are anhydrous.
Q2: I am observing a significant amount of 1,2-octanediol in my product mixture. How can I minimize its formation?
A2: The formation of 1,2-octanediol is a primary side reaction, resulting from the ring-opening (hydrolysis) of the this compound product. This reaction is often catalyzed by acidic or basic conditions.
Strategies to Minimize 1,2-Octanediol Formation:
-
Control of pH: If your reaction is conducted in a protic solvent or if water is present, maintaining a neutral pH is crucial to prevent acid or base-catalyzed hydrolysis of the epoxide.
-
Anhydrous Conditions: Whenever possible, conduct the epoxidation under strictly anhydrous conditions. This involves using dry solvents and reagents.
-
Choice of Oxidant and Catalyst: Some catalytic systems are more prone to diol formation. For example, in the epoxidation of 1-octene using hydrogen peroxide, the choice of catalyst can significantly influence the selectivity towards the epoxide over the diol.[1]
-
Reaction Time: Prolonged reaction times can sometimes lead to an increase in the hydrolysis of the epoxide. Monitor the reaction progress and work up the reaction as soon as the optimal conversion to the epoxide is achieved.
Q3: My reaction with formic acid and hydrogen peroxide is producing byproducts other than 1,2-octanediol. What could they be and how can I avoid them?
A3: When using performic acid (formed in situ from formic acid and hydrogen peroxide) for the epoxidation of 1-octene, the formation of formyl esters is a known side reaction. This occurs through the reaction of the epoxide with formic acid.
Mitigation Strategies:
-
Use of a Catalyst: The addition of a catalyst like oxalic acid can help to promote the desired epoxidation and hydration reactions while suppressing the formation of formyl esters by interfering with the reaction of formic acid.
-
Control of Reagent Ratios: Carefully controlling the molar ratios of 1-octene, formic acid, and hydrogen peroxide is essential to maximize the yield of the desired product and minimize byproduct formation.
-
Alternative Methods: If formyl ester formation remains a significant issue, consider alternative epoxidation methods that do not involve formic acid, such as using meta-chloroperoxybenzoic acid (m-CPBA) or a catalytic system with a different oxidant like tert-butyl hydroperoxide (TBHP).
Data Presentation
Table 1: Influence of Catalyst on 1-Octene Epoxidation with Hydrogen Peroxide
| Catalyst | Oxidant | Solvent | Temperature (°C) | 1-Octene Conversion (%) | This compound Selectivity (%) | 1,2-Octanediol Selectivity (%) | Reference |
| Ti(7.2)-CS | H₂O₂ (aq) | Acetonitrile | Room Temp. | - | - | - | [2] |
| POM 2 | H₂O₂ | Acetonitrile/Dichloromethane (1:1) | Room Temp. | Moderate | - | - | [3] |
| XNb/TS-1 | H₂O₂ | - | 70 | - | - | High | [1] |
| Mo₂B | TBHP | - | - | High | High | - | [4] |
Note: "-" indicates that the specific data was not provided in the cited source.
Table 2: Epoxidation of 1-Octene with Performic Acid
| Catalyst | Additive | This compound (%) | 1-Octene (%) | Impurities (%) | Reference |
| None | None | 72.27 | 1.36 | 26.37 | [5] |
Experimental Protocols
1. Epoxidation of 1-Octene using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a general guideline for the epoxidation of 1-octene using m-CPBA.
Materials:
-
1-Octene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-octene (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy the excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
2. Epoxidation of 1-Octene using Hydrogen Peroxide and a Heterogeneous Catalyst
This protocol provides a general framework for the catalytic epoxidation of 1-octene. The specific catalyst, solvent, and temperature will vary depending on the chosen catalytic system.
Materials:
-
1-Octene
-
Hydrogen peroxide (30% aqueous solution or other concentrations as required)
-
Heterogeneous catalyst (e.g., Ti-based, Mo-based, etc.)
-
Solvent (e.g., acetonitrile, methanol, etc.)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vessel (e.g., three-necked flask) with a condenser and thermometer
-
Magnetic or mechanical stirrer
-
Heating mantle or oil bath
Procedure:
-
To a reaction vessel, add the heterogeneous catalyst, 1-octene, and the solvent.
-
Begin stirring the mixture and bring it to the desired reaction temperature.
-
Add the hydrogen peroxide solution dropwise to the reaction mixture over a period of time.
-
Maintain the reaction at the set temperature and continue stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS after adding an internal standard.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration.
-
The liquid product mixture can be further purified by extraction and distillation.
Mandatory Visualizations
Caption: Main and side reaction pathways in the epoxidation of 1-octene.
Caption: Troubleshooting workflow for low yield in 1-octene epoxidation.
References
Technical Support Center: Purification of 1,2-Epoxyoctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,2-epoxyoctane from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction mixture?
A1: The impurities largely depend on the synthetic route. For the common epoxidation of 1-octene (B94956), typical impurities include:
-
Unreacted 1-octene: Due to incomplete reaction.
-
Solvent: The solvent used for the reaction (e.g., toluene, dichloromethane).
-
Oxidizing agent residues and byproducts: For example, if using a peroxy acid like peracetic acid or performic acid, you may have the corresponding carboxylic acid (acetic acid or formic acid) as a byproduct.[1][2]
-
1,2-octanediol: Formed by the acid- or base-catalyzed ring-opening of the epoxide in the presence of water.
-
Polymerized material: Epoxides can polymerize under certain conditions, especially in the presence of acid or base catalysts.
-
Carbonyl compounds: These can be present as impurities in the starting materials or formed as byproducts.[3]
Q2: What is the recommended first step in purifying crude this compound?
A2: The initial purification step is typically a liquid-liquid extraction, often referred to as a "work-up". This process is used to remove water-soluble impurities, such as acid or base catalysts and salts.[4][5] A typical work-up involves washing the organic reaction mixture with a mild base (like sodium bicarbonate solution) to neutralize any remaining acid, followed by washing with brine (saturated sodium chloride solution) to reduce the amount of water in the organic layer.
Q3: Which chromatographic method is best suited for this compound purification?
A3: Flash column chromatography using silica (B1680970) gel is a highly effective and commonly used method for purifying this compound on a laboratory scale.[6][7][8] It allows for the separation of the desired epoxide from non-polar impurities like residual 1-octene and more polar impurities like diols.
Q4: this compound appears to be degrading on my silica gel column. What can I do?
A4: Epoxides can be sensitive to the acidic nature of standard silica gel, which can cause ring-opening to the diol or other side reactions. If you observe degradation, you can deactivate the silica gel by treating it with a base. A common method is to use a solvent system containing a small amount of triethylamine (B128534) (e.g., 1-3%) to neutralize the acidic sites on the silica.[6]
Q5: When is distillation a suitable purification method for this compound?
A5: Distillation is a good choice for large-scale purification or when the impurities have significantly different boiling points from this compound (Boiling Point: ~167-169.5 °C at atmospheric pressure).[9][10] Vacuum distillation is often preferred as it allows the distillation to be performed at a lower temperature, which helps to prevent thermal decomposition of the epoxide.[11] For instance, this compound can be distilled at 62-64 °C under a vacuum of 17 mmHg.[2][12]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Product does not elute from the column | 1. The solvent system is not polar enough. 2. The compound has decomposed on the silica gel.[7] | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate (B1210297) in hexane). 2. Test the stability of your compound on a small amount of silica. If it decomposes, use deactivated silica (with triethylamine) or an alternative stationary phase like alumina.[7] |
| Poor separation of this compound and 1-octene | The solvent system is too polar, causing both compounds to elute quickly. | Decrease the polarity of the eluent. Start with a non-polar solvent like pure hexane (B92381) and gradually add a more polar solvent like ethyl acetate.[6] |
| Streaky or tailing peaks on TLC and column | 1. The sample was overloaded on the column. 2. The compound is interacting strongly with the stationary phase (e.g., due to acidity). | 1. Use a larger column or load less sample. A general rule is a 30-50:1 ratio of silica gel to sample by weight for easy separations.[13] 2. Add a small amount of triethylamine to the eluent to improve the peak shape. |
| Product co-elutes with an unknown impurity | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, if using hexane/ethyl acetate, consider trying dichloromethane/methanol for more polar compounds.[6] |
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Difficulty achieving the target vacuum level | 1. Leaks in the distillation apparatus (e.g., poorly sealed joints).[14] 2. The vacuum pump is not performing adequately. | 1. Check all joints and connections. Ensure they are properly greased and sealed. A leak test can be performed by isolating the system from the pump and monitoring the pressure rise.[14] 2. Check the pump oil and ensure the pump is functioning correctly. Connect the vacuum gauge directly to the pump to verify its performance.[14] |
| Bumping or unstable boiling | 1. Lack of boiling chips or inadequate stirring. 2. Heating the distillation flask too rapidly. | 1. Add fresh boiling chips or use a magnetic stirrer. 2. Heat the flask gradually and evenly using a heating mantle. |
| Product temperature does not reach the expected boiling point | 1. The vacuum is too high (pressure is too low). 2. The thermometer is placed incorrectly. | 1. Slightly reduce the vacuum if possible. 2. Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.[15] |
| Product purity is low after distillation | The boiling points of the product and impurities are too close for simple distillation. | Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the distillation head to improve separation efficiency.[15] Extractive distillation with a suitable solvent might also be an option.[16] |
Data Presentation
Table 1: Example Composition of a Crude this compound Reaction Mixture After Initial Work-up
| Component | Percentage (%) |
| This compound | 72.27 - 88.84 |
| 1-Octene | 1.36 - 3.67 |
| Other Impurities | 7.61 - 26.37 |
Data derived from a process involving the epoxidation of 1-octene with performic acid, followed by washing. The variation depends on the specific reaction conditions, such as the use of additives.[1]
Table 2: Recommended Starting Conditions for Purification Methods
| Purification Method | Key Parameters | Recommended Value/Condition |
| Flash Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Start with 100% Hexane, gradually increase to 5-20% Ethyl Acetate in Hexane.[6] | |
| TLC Rf of this compound | Aim for an Rf of 0.2-0.3 for good separation.[13] | |
| Vacuum Distillation | Pressure | 15-20 mmHg |
| Head Temperature | Approximately 60-65 °C[2][12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Work-up)
Objective: To remove acidic impurities and water-soluble byproducts from the crude reaction mixture.
Methodology:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of brine (saturated NaCl solution) to the organic layer in the separatory funnel.
-
Shake and allow the layers to separate. Drain the aqueous layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer to remove residual water. Swirl the flask until the drying agent no longer clumps together.
-
Filter the mixture to remove the drying agent. The resulting solution is the crude, dried this compound in the organic solvent.
Protocol 2: Flash Column Chromatography
Objective: To separate this compound from non-polar (e.g., 1-octene) and polar (e.g., 1,2-octanediol) impurities.
Methodology:
-
Mobile Phase Preparation: Prepare a solvent system, typically a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 1% ethyl acetate in hexane) and determine the optimal composition using Thin Layer Chromatography (TLC).[5]
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[8]
-
Sample Loading: Concentrate the crude product from the work-up under reduced pressure. Dissolve the residue in a minimal amount of the mobile phase. Carefully add the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Vacuum Distillation
Objective: To purify this compound from non-volatile impurities or those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the round-bottom flask with a magnetic stir bar or boiling chips. The flask should not be more than two-thirds full.
-
Distillation: Begin stirring and slowly heat the flask using a heating mantle. Gradually apply vacuum to the system.
-
Fraction Collection: As the pressure drops, the liquid will begin to boil at a lower temperature. Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction. When the temperature stabilizes near the boiling point of this compound at the applied pressure (e.g., ~62-64 °C at 17 mmHg), switch to a clean receiving flask to collect the main product fraction.[2][12]
-
Completion: Once the main fraction has been collected and the temperature begins to drop or rise significantly, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for flash chromatography issues.
Caption: Troubleshooting decision tree for vacuum distillation problems.
References
- 1. DE19628296C2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Cas 2984-50-1,this compound | lookchem [lookchem.com]
- 3. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 4. How to set up and run a flash chromatography column. [reachdevices.com]
- 5. sorbtech.com [sorbtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. This compound | 2984-50-1 | J-640005 | Biosynth [biosynth.com]
- 10. omicsonline.org [omicsonline.org]
- 11. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 12. This compound | 2984-50-1 [chemicalbook.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. beakerandwrench.com [beakerandwrench.com]
- 15. benchchem.com [benchchem.com]
- 16. CN103772325A - Novel method for separating and purifying 1,2-epoxybutane - Google Patents [patents.google.com]
Technical Support Center: Optimizing Regioselectivity in 1,2-Epoxyoctane Ring-Opening Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-epoxyoctane ring-opening reactions.
Troubleshooting Guide
Q1: I am observing low regioselectivity with a mixture of products. How can I favor nucleophilic attack at the less substituted carbon (C1)?
A1: To favor attack at the less substituted carbon (C1), which is characteristic of an SN2 mechanism, you should employ basic or neutral reaction conditions with a strong nucleophile.[1][2][3]
Troubleshooting Steps:
-
Use a Strong Nucleophile: Ensure your nucleophile is sufficiently strong. For example, use sodium methoxide (B1231860) instead of methanol (B129727).[4]
-
Employ Basic Conditions: The use of a strong base will deprotonate a protic nucleophile, increasing its nucleophilicity and promoting an SN2 pathway.
-
Choose an Aprotic Solvent: Protic solvents can protonate the epoxide, initiating a competing acid-catalyzed pathway that favors attack at the more substituted carbon.[4] Consider using aprotic solvents such as THF or diethyl ether.[4]
-
Lower the Reaction Temperature: Lowering the temperature can enhance selectivity by favoring the kinetically controlled product, which is typically the result of the SN2 pathway at the less hindered carbon.[4]
Q2: How can I promote nucleophilic attack at the more substituted carbon (C2)?
A2: Attack at the more substituted carbon (C2) is characteristic of an SN1-like mechanism and is promoted under acidic conditions.[1][2][5]
Troubleshooting Steps:
-
Use an Acid Catalyst: Employ a Brønsted or Lewis acid catalyst. Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) or Sn-Beta are known to be effective.[6][7][8]
-
Optimize Catalyst Loading: Use the minimum amount of acid catalyst necessary to achieve a reasonable reaction rate. High concentrations of acid can lead to side reactions like polymerization.[4][8]
-
Select an Appropriate Solvent: Choose a solvent that can stabilize the partial positive charge that develops on the more substituted carbon in the transition state.[4]
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate to minimize the formation of byproducts.[4]
Q3: My reaction yield is low, and I'm observing significant byproduct formation, possibly from polymerization. What can I do?
A3: Low yields and polymerization are common issues, particularly under acidic conditions where the epoxide can react with itself.[8]
Troubleshooting Steps:
-
Minimize Catalyst Concentration: Use the lowest effective concentration of your acid catalyst.
-
Control Reagent Addition: Add the epoxide slowly to the reaction mixture containing the nucleophile and catalyst to maintain a low concentration of the epoxide, thereby reducing the likelihood of polymerization.
-
Ensure Anhydrous Conditions: Trace amounts of water can interfere with certain catalysts and lead to the formation of undesired diol byproducts.[4][9] Ensure all reagents and solvents are thoroughly dried.
-
Consider a Heterogeneous Catalyst: Heterogeneous catalysts, such as Sn-Beta, can offer high regioselectivity and are easily removed from the reaction mixture, which can simplify purification and prevent further side reactions.[6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in mechanism between acid-catalyzed and base-catalyzed ring-opening of this compound?
A1: The key difference lies in the reaction mechanism and the site of nucleophilic attack.
-
Base-catalyzed opening proceeds via an SN2 mechanism . A strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon (C1).[2][3][10]
-
Acid-catalyzed opening follows a mechanism with significant SN1 character . The epoxide oxygen is first protonated by the acid, making it a better leaving group. This creates a partial positive charge on the epoxide carbons. The more substituted carbon (C2) can better stabilize this positive charge, making it the preferred site of attack for the nucleophile.[2][5][11][12]
Q2: How does the choice of nucleophile affect the regioselectivity?
A2: The strength of the nucleophile is a critical factor.
-
Strong nucleophiles (e.g., alkoxides, Grignard reagents) favor the SN2 pathway, leading to attack at the less substituted carbon under basic or neutral conditions.[1][10]
-
Weak nucleophiles (e.g., water, alcohols) are typically used under acidic conditions. In this case, the regioselectivity is primarily determined by the acid-catalyzed mechanism, leading to attack at the more substituted carbon.[1]
Q3: Can water in my reaction mixture affect the outcome?
A3: Yes, water can significantly impact the reaction. In acid-catalyzed reactions, water can act as a competing nucleophile, leading to the formation of 1,2-octanediol (B41855) as a byproduct.[4] Studies with tris(pentafluorophenyl)borane have shown that water can mediate the catalytic mechanism, influencing both the reaction rate and regioselectivity.[7][9] It is crucial to control the water content in your reaction to ensure reproducibility.
Q4: Are there catalysts that can provide high regioselectivity?
A4: Yes, several catalytic systems are known to provide high regioselectivity.
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a highly effective Lewis acid catalyst that promotes attack at the more substituted carbon.[7][13]
-
Sn-Beta , a heterogeneous Lewis acidic zeolite, has demonstrated high activity and regioselectivity (often >99%) for the ring-opening of epoxides with alcohols.[6][8]
-
Chiral (salen)Cr(III) complexes can be used to achieve regioselective ring-opening of enantiomerically enriched epoxides, where the choice of catalyst enantiomer can direct the nucleophilic attack to a specific carbon.[14]
Data Presentation
Table 1: Regioselectivity of this compound Ring-Opening with 2-Propanol using Tris(pentafluorophenyl)borane (FAB) Catalyst
| Water Level (ppm) | Temperature (°C) | Regioselectivity (% attack at C2) |
| < 500 | 60 | > 95% |
| > 500 | 60 | Decreases with increasing water |
Data synthesized from studies on tris(pentafluorophenyl)borane catalyzed reactions, which show a strong dependence of regioselectivity on water content.[7][9]
Table 2: Comparison of Catalysts for Epoxide Ring-Opening with Methanol
| Catalyst | Epoxide | Regioselectivity | Reference |
| Sn-Beta | Epichlorohydrin | >99% (Terminal Ether) | [6] |
| Sn-MFI | Epichlorohydrin | High | [6] |
| Zr-Beta | 1,2-Epoxybutane | 60% | [8] |
| Hf-Beta | 1,2-Epoxybutane | 56% | [8] |
| Al-Beta | Epichlorohydrin | Lower than Sn-Beta | [8] |
| Carbon Tetrabromide | Various Epoxides | High | [15] |
Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening of this compound with Sodium Methoxide (Favors C1 Attack)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add freshly prepared sodium methoxide (1.2 eq) to anhydrous methanol in a flame-dried round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Reagent Addition: Slowly add this compound (1.0 eq) dropwise to the stirred methoxide solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting product by column chromatography.
Protocol 2: Acid-Catalyzed Ring-Opening of this compound with 2-Propanol using Tris(pentafluorophenyl)borane (Favors C2 Attack)
-
Preparation: In a nitrogen-filled glovebox, add tris(pentafluorophenyl)borane (0.1 mol %) to a vial containing an internal standard (e.g., o-xylene) in an anhydrous solvent.[7]
-
Reagent Mixture: In a separate vial, combine this compound (1.0 eq) and anhydrous 2-propanol (used as both nucleophile and solvent).[7]
-
Reaction Initiation: Add the epoxide/alcohol mixture to the catalyst solution. Maintain the desired reaction temperature (e.g., 60 °C) and stir.[7]
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze by GC-FID to determine conversion and regioselectivity.[7]
-
Work-up and Purification: Upon completion, quench the reaction with a suitable agent (e.g., a small amount of triethylamine). Remove the solvent under reduced pressure and purify the product by column chromatography.
Visualizations
Caption: Reaction pathways for this compound ring-opening.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. shokubai.org [shokubai.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Carbon Tetrabromide: An Efficient Catalyst for Regioselective Ring Opening of Epoxides with Alcohols and Water [organic-chemistry.org]
Technical Support Center: Stereochemical Control in 1,2-Epoxyoctane Reactions
Welcome to the technical support center for controlling stereochemistry in reactions involving 1,2-epoxyoctane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for achieving high enantiomeric excess (ee) with this compound?
A1: The most widely used and effective method is the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalyst.[1][2][3] This reaction can produce both the unreacted epoxide and the corresponding 1,2-diol product with exceptionally high enantiomeric excess, often exceeding 99% ee.[1][4][5]
Q2: How does the Hydrolytic Kinetic Resolution (HKR) work?
A2: The HKR is a process where one enantiomer of a racemic epoxide reacts with a nucleophile (in this case, water) at a much faster rate than the other enantiomer, in the presence of a chiral catalyst. This difference in reaction rates allows for the separation of the unreacted, enantioenriched epoxide from the enantioenriched diol product.[1][4] The (salen)Co(III) catalyst facilitates the enantioselective ring-opening of one of the epoxide enantiomers by a water molecule.[1]
Q3: What are the key parameters to control for a successful Jacobsen HKR of this compound?
A3: Several factors are crucial for a successful HKR:
-
Catalyst Loading: Low catalyst loadings, typically between 0.2 and 2.0 mol %, are effective.[4][5]
-
Water Stoichiometry: The amount of water is critical. Using approximately 0.5 equivalents of water relative to the racemic epoxide is common to achieve high ee for both the recovered epoxide and the diol.[4]
-
Reaction Temperature: The reaction is often performed at or below room temperature.[1][6]
-
Solvent: The HKR can be run under solvent-free conditions or in solvents like THF.[1][6]
Q4: Can I achieve stereocontrol in ring-opening reactions of this compound with nucleophiles other than water?
A4: Yes, the stereochemical outcome of the ring-opening reaction depends on the reaction conditions (acidic or basic) and the nucleophile used.
-
Basic or Neutral Conditions (SN2-type): Strong, basic nucleophiles (e.g., Grignard reagents, alkoxides, hydroxides) attack the less sterically hindered carbon of the epoxide ring (C1). This proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack.[7][8][9][10]
-
Acidic Conditions (SN1-like): Weak nucleophiles under acidic conditions will preferentially attack the more substituted carbon (C2) after protonation of the epoxide oxygen. This is because the transition state has significant carbocationic character, which is better stabilized at the more substituted carbon. The attack still occurs from the backside, leading to a trans-diol.[7][8][9][10][11]
Q5: Are there any biocatalytic methods for the stereoselective resolution of this compound?
A5: Yes, epoxide hydrolases are enzymes that can be used for the hydrolytic kinetic resolution of epoxides.[12] These biocatalysts can provide access to enantioenriched epoxides and diols. The enantioselectivity of these enzymatic reactions can be influenced by factors such as substrate concentration.[12]
Troubleshooting Guides
Issue 1: Low enantiomeric excess (ee) in Jacobsen HKR.
| Possible Cause | Troubleshooting Step |
| Impure this compound | Ensure the starting epoxide is purified, for instance by distillation, before use. |
| Inactive or degraded catalyst | Use a fresh batch of Jacobsen's catalyst or regenerate the catalyst according to literature procedures.[3] |
| Incorrect water stoichiometry | Carefully control the addition of water. Too much water can lead to the hydrolysis of both enantiomers, reducing the ee of the recovered epoxide. |
| Reaction temperature too high | Lower the reaction temperature. Running the reaction at 0°C or even lower can sometimes improve selectivity.[6] |
| Sub-optimal reaction time | Monitor the reaction progress. Stopping the reaction too early or letting it run for too long can affect the final ee. |
Issue 2: Poor regioselectivity in nucleophilic ring-opening.
| Possible Cause | Troubleshooting Step |
| Ambiguous reaction conditions | Ensure strictly acidic or basic conditions. Traces of acid in a basic reaction (or vice-versa) can lead to a mixture of regioisomers. |
| Nature of the nucleophile | For attack at the less substituted carbon, use a strong, basic nucleophile. For attack at the more substituted carbon, use a weak nucleophile in the presence of a protic or Lewis acid.[7][8][9] |
| Solvent effects | The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred for SN2 reactions, while protic solvents can facilitate SN1-like pathways. |
Data Presentation
Table 1: Typical Results for the Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides using Jacobsen's Catalyst.
| Substrate | Catalyst Loading (mol %) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) | ee of Diol (%) |
| This compound | 0.5 | 24 | 46 | >99 | >95 |
| Propylene Oxide | 0.2 | 12 | 45 | >99 | 98 |
| Epichlorohydrin | 0.8 | 16 | 47 | >99 | 97 |
Data compiled from representative literature.[1][3][4][6]
Experimental Protocols
Protocol 1: General Procedure for the Hydrolytic Kinetic Resolution (HKR) of this compound.
-
To a flask equipped with a stir bar, add the chiral (salen)Co(III) catalyst (e.g., (R,R)-Jacobsen's catalyst, 0.5 mol%).
-
Add racemic this compound (1.0 eq).
-
If using a solvent, add THF (e.g., 0.1 mL per mmol of epoxide). For solvent-free conditions, proceed to the next step.[1][6]
-
Cool the mixture to 0°C in an ice bath.
-
Add water (0.55 eq) in one portion.[6]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for the required time (e.g., 24 hours), monitoring the progress by GC or TLC.[6]
-
Upon completion, the enantioenriched epoxide and diol can be separated by chromatography or distillation.[6] The catalyst can often be recovered and recycled.[4]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology | Semantic Scholar [semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Polymerization in 1,2-Epoxyoctane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate unwanted polymerization during reactions involving 1,2-epoxyoctane.
Frequently Asked Questions (FAQs)
Q1: What is unintended polymerization in the context of this compound reactions?
A1: Unintended polymerization is the spontaneous or uncontrolled reaction of this compound monomers to form long polymer chains (polyethers) instead of the desired product. This side reaction can lead to low yields, purification difficulties, and potentially hazardous exothermic events.
Q2: What are the primary causes of this compound polymerization?
A2: The primary triggers for the polymerization of this compound are the presence of acidic or basic impurities, elevated temperatures, and exposure to certain catalysts. Both cationic (acid-catalyzed) and anionic (base-catalyzed) mechanisms can initiate the ring-opening of the epoxide, leading to a chain-growth polymerization process.[1] Protic impurities, such as water and alcohols, can also act as chain transfer agents, affecting the polymerization process.[1]
Q3: How does temperature influence the polymerization of this compound?
A3: Higher reaction temperatures generally increase the rate of all chemical reactions, including the desired reaction and the undesired polymerization.[1] Excessive heat can provide the activation energy needed to initiate polymerization, especially if catalytic impurities are present.[1] In some cases, high temperatures can lead to a runaway reaction.[1]
Q4: What role do impurities play in initiating polymerization?
A4: Impurities are a major cause of unwanted polymerization.
-
Acidic Impurities: Traces of acids can protonate the oxygen atom of the epoxide ring, making it highly susceptible to nucleophilic attack and initiating cationic polymerization.[2]
-
Basic Impurities: Strong bases can deprotonate a nucleophile or act as nucleophiles themselves, attacking the less substituted carbon of the epoxide and initiating anionic polymerization.[3][4]
-
Water and Alcohols: These protic impurities can act as initiators or chain transfer agents in both acid- and base-catalyzed polymerization, leading to polymers with lower molecular weight and broader distribution.[1]
Q5: What are polymerization inhibitors and how do they work?
A5: Polymerization inhibitors are chemical compounds added in small quantities to monomers like this compound to prevent spontaneous polymerization during storage and transport.[5] They typically function by scavenging free radicals, which can initiate polymerization, although for epoxides, the primary concern is ionic polymerization.[5][6] For epoxide reactions, ensuring the absence of acidic and basic initiators is the most critical inhibitory action.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies | Uncontrolled polymerization of this compound. | 1. Stop the reaction: Immediately cool the reaction vessel in an ice bath. 2. Review reaction conditions: Check for potential sources of acidic or basic contamination in reagents and solvents. 3. Purify reagents: Ensure this compound and solvents are freshly purified and dried before use. 4. Control temperature: Maintain the reaction at the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate. |
| Low yield of the desired product and formation of a high molecular weight byproduct | Competing polymerization reaction. | 1. Optimize temperature: Lower the reaction temperature to favor the desired reaction pathway. 2. Use an inhibitor (if applicable): For radical-initiated side reactions, a suitable inhibitor might be considered, though less common for epoxide chemistry. 3. Control stoichiometry: Ensure precise addition of reagents to avoid excess of any component that might promote side reactions. |
| Inconsistent reaction outcomes | Variable levels of impurities in starting materials. | 1. Standardize purification protocols: Implement a consistent and rigorous purification procedure for this compound, solvents, and other reagents. 2. Inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture and oxygen.[7] |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2984-50-1 | [2][8][9] |
| Molecular Formula | C₈H₁₆O | [8] |
| Molecular Weight | 128.21 g/mol | [8] |
| Appearance | Colorless liquid | |
| Boiling Point | 62.5-63 °C at 17 mmHg | [8] |
| Density | 0.839 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.42 | [8] |
| Solubility | Slightly soluble in water | [2][9] |
| Storage Temperature | 2-8°C |
Table 2: Common Polymerization Inhibitors (for general unsaturated monomers)
While ionic polymerization is the primary concern for epoxides, this table provides information on common radical inhibitors for context.
| Inhibitor | Acronym | Typical Concentration | Removal Method |
| 4-Methoxyphenol | MEHQ | 10-1000 ppm | Alkali wash |
| Butylated Hydroxytoluene | BHT | 10-1000 ppm | Distillation, alkali wash |
| Hydroquinone | HQ | 100-1000 ppm | Alkali wash |
| 4-tert-Butylcatechol | TBC | 10-1000 ppm | Alkali wash |
| Phenothiazine | PTZ | 100-1000 ppm | Difficult to remove |
Experimental Protocols
Protocol 1: Purification of this compound to Remove Polymerization Initiators
This protocol describes the distillation of this compound from calcium hydride (CaH₂) to remove water and acidic impurities.
Materials:
-
This compound (technical grade)
-
Calcium hydride (CaH₂), powder
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Drying: In a dry round-bottom flask, add this compound and approximately 10% (w/v) of calcium hydride. Stir the mixture under an inert atmosphere for several hours, or overnight, to ensure complete removal of water.
-
Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried.
-
Vacuum Distillation: Heat the flask gently with a heating mantle. Apply vacuum and collect the purified this compound in the receiving flask. The boiling point of this compound is approximately 62.5-63 °C at 17 mmHg.[8]
-
Storage: Store the freshly distilled this compound under an inert atmosphere at 2-8°C and use it as soon as possible.
Protocol 2: General Reaction Setup to Minimize Polymerization
This protocol outlines a general setup for a reaction involving this compound, designed to prevent unintended polymerization.
Materials:
-
Purified this compound
-
Dry, deoxygenated solvent
-
Other reaction reagents (purified and dried)
-
Schlenk line or glovebox
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath (e.g., ice bath, oil bath)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere using a Schlenk line or inside a glovebox.
-
Solvent and Reagent Addition: Add the dry, deoxygenated solvent to the reaction flask, followed by the other reagents.
-
Temperature Control: Cool the reaction mixture to the desired temperature using a temperature-controlled bath before adding the this compound.
-
Slow Addition: Add the purified this compound dropwise to the reaction mixture with vigorous stirring. This helps to dissipate any heat generated and maintain a low concentration of the epoxide at any given time.
-
Monitor Reaction: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
Work-up: Upon completion, quench the reaction appropriately and proceed with the work-up and purification of the desired product.
Mandatory Visualizations
Caption: Acid-catalyzed polymerization of this compound.
Caption: Base-catalyzed polymerization of this compound.
Caption: Troubleshooting workflow for unwanted polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 2984-50-1 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alkemix.eu [alkemix.eu]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
Troubleshooting guide for 1,2-Epoxyoctane synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-epoxyoctane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the epoxidation of 1-octene (B94956). Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst.[1][2][3][4][5][6] The choice of method often depends on factors like desired yield, selectivity, cost, and environmental considerations.[4]
Q2: What is the role of a catalyst in hydrogen peroxide-based epoxidation?
A2: In hydrogen peroxide-based epoxidation, a catalyst is crucial for activating the H₂O₂ molecule to generate a reactive oxygen species that can be transferred to the double bond of 1-octene.[2][6] Various catalysts, including those based on titanium, magnesium, platinum, and heteropolyoxometalates, have been shown to be effective.[1][2][3][7][8] The catalyst's structure and properties can significantly influence the reaction's conversion rate and selectivity towards the epoxide.[7][9]
Q3: How can I monitor the progress of my epoxidation reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[10] These methods allow you to track the consumption of the starting material (1-octene) and the formation of the product (this compound).
Q4: What are the typical purification methods for this compound?
A4: The crude product from the synthesis can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.[4][10] The choice of method depends on the scale of the reaction and the nature of any impurities.
Troubleshooting Guide
Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the possible causes and solutions?
A: Low product yield is a common issue in organic synthesis and can stem from several factors.[11][12] A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
| Potential Cause | Recommended Action |
| Degraded Oxidizing Agent | Peroxy acids like m-CPBA can decompose over time. Hydrogen peroxide solutions can decrease in concentration. Use a fresh batch of the oxidizing agent or titrate to determine its exact concentration.[11] |
| Inactive Catalyst | Catalysts can deactivate due to improper storage, handling, or poisoning by impurities.[11] Ensure the catalyst is fresh and, if required, properly activated according to the protocol. |
| Suboptimal Reaction Temperature | Epoxidation reactions can be sensitive to temperature.[13][14] Too low a temperature may lead to a slow or incomplete reaction, while too high a temperature can cause product decomposition or side reactions.[14] Monitor the reaction temperature closely and optimize if necessary. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC or GC and allow it to proceed until the starting material is consumed. |
| Moisture Contamination | Some epoxidation reactions are sensitive to water. Ensure all glassware is properly dried and use anhydrous solvents if the protocol specifies.[11] |
| Inefficient Stirring | In heterogeneous reactions (e.g., with a solid catalyst), inefficient stirring can lead to poor contact between reactants and a lower reaction rate. Ensure vigorous and efficient stirring. |
| Product Loss During Work-up | The epoxide can be sensitive to acidic or basic conditions during aqueous work-up, leading to ring-opening.[15][16] Neutralize the reaction mixture carefully and minimize contact time with aqueous layers. Product can also be lost during extraction or purification steps.[10] |
Presence of Side Products
Q: My final product is contaminated with significant amounts of side products. How can I improve the selectivity?
A: The formation of side products is a common challenge. Identifying the side products is the first step to addressing the issue.
Logical Flow for Improving Selectivity
Caption: Logical flow for improving reaction selectivity.
| Observed Side Product | Potential Cause | Recommended Action |
| Octane-1,2-diol | Acid- or base-catalyzed hydrolysis of the epoxide ring. This is common if the reaction is performed in an aqueous or protic solvent, or during acidic/basic work-up.[16][17] | Perform the reaction in a non-aqueous solvent.[16] During work-up, use a neutral wash (e.g., brine) and avoid strong acids or bases. |
| Octanal / 2-Octanone | Rearrangement of the epoxide, which can be catalyzed by Lewis acids or high temperatures.[15] Over-oxidation of the starting material or product can also lead to carbonyl compounds. | Lower the reaction temperature. Reduce the reaction time. If using a Lewis acid catalyst, consider a milder or more selective catalyst. |
| Unreacted 1-Octene | Incomplete reaction. | Increase reaction time, temperature (cautiously), or the amount of oxidizing agent. Check for catalyst deactivation. |
Experimental Protocols
Protocol 1: Epoxidation of 1-Octene using m-CPBA
This protocol is a classic method for epoxidation.[4][5]
-
Preparation : Dissolve 1-octene (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at or below 0 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring : Monitor the reaction progress by TLC until the 1-octene spot is no longer visible.
-
Work-up : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Epoxidation of 1-Octene using Hydrogen Peroxide and a Catalyst
This protocol is representative of a greener approach to epoxidation.[2][3]
-
Preparation : To a round-bottom flask, add 1-octene (1 equivalent), the chosen catalyst (e.g., magnesium pyrophosphate, amount as per literature), and a solvent such as acetonitrile.[2]
-
Reagent Addition : Add aqueous hydrogen peroxide (H₂O₂, molar ratio to 1-octene as per literature, e.g., 1.5 equivalents) dropwise to the stirred reaction mixture.
-
Reaction : Heat the mixture to the specified reaction temperature (e.g., 60-80 °C) and maintain for the required reaction time (e.g., 4-8 hours).
-
Monitoring : Periodically take aliquots from the reaction mixture and analyze by GC to determine the conversion of 1-octene and selectivity to this compound.
-
Work-up : After cooling to room temperature, filter to remove the heterogeneous catalyst. If the catalyst is homogeneous, follow the specific work-up procedure for that catalyst system. Extract the product with a suitable organic solvent.
-
Purification : Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Comparative Data
The selection of a synthesis method can depend on various factors. The table below summarizes key parameters for different epoxidation systems.
| Method | Oxidant | Catalyst | Typical Temp. | Typical Selectivity (%) | Key Advantages/Disadvantages |
| m-CPBA | m-CPBA | None | 0 °C to RT | >90% | High yield, reliable. / Stoichiometric waste (m-CBA).[4][5] |
| H₂O₂/Mg₂P₂O₇ | H₂O₂ | Magnesium Pyrophosphate | 70 °C | ~94% | Environmentally benign (water byproduct). / Requires heating.[2] |
| H₂O₂/Ti-catalyst | H₂O₂ | Ti-based | Room Temp to 80 °C | Variable | Can be highly selective. / Catalyst synthesis can be complex.[1][9] |
| H₂O₂/Heteropolyoxometalate | H₂O₂ | POMs | Room Temp | Moderate (e.g., 26% conversion) | Mild conditions. / Lower conversions reported in some cases.[3] |
| Performic Acid | H₂O₂ + Formic Acid | None | 60 °C | Not specified | In-situ generation of peracid. / Handling of corrosive formic acid.[13][18] |
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Magnesium Pyrophosphate-Catalyzed Epoxidation of 1-Octene with Aqueous Hydrogen Peroxide - ProQuest [proquest.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. US6229028B1 - Process for the epoxidation of alkenes - Google Patents [patents.google.com]
- 7. Epoxidation of 1-octene under harsh tail-end conditions in a flow reactor I: a comparative study of crystalline vs. amorphous catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. DE19628296C2 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,2-Epoxyoctane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted 1-octene (B94956) from 1,2-epoxyoctane following an epoxidation reaction.
Overview of Common Separation Challenges
The successful isolation of pure this compound from the post-reaction mixture is critical. The primary contaminant is typically unreacted 1-octene. The choice of purification method depends on the scale of the reaction, the required purity of the final product, and the available equipment. The significant difference in boiling points and polarity between the starting material and the product are the key physical properties exploited for separation.
Table 1: Physical Properties of 1-Octene and this compound
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Octene | 112.24 | 121-123[1][2][3][4] | ~0.715 - 0.72[2][4][5] |
| This compound | 128.21 | ~167 - 169.5[6][7] | ~0.835 - 0.839[6][8][9] |
| 62-64 °C @ 17 mmHg[8][9][10] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and effective method for removing unreacted 1-octene?
The most effective method for separating 1-octene from this compound on a laboratory scale is fractional distillation under reduced pressure (vacuum distillation) . This technique leverages the substantial difference in their boiling points. 1-octene is significantly more volatile than this compound.
Q2: My this compound appears to be degrading during distillation at atmospheric pressure. How can I prevent this?
Troubleshooting: Epoxides can be sensitive to high temperatures and may undergo ring-opening reactions or polymerization. Distilling at atmospheric pressure requires heating to the boiling point of this compound (~167°C), which can cause thermal degradation.
Solution: Perform the distillation under reduced pressure. By lowering the pressure, the boiling point of the compound decreases significantly, allowing for distillation at a much lower and safer temperature. For instance, the boiling point of this compound is 62.5-63°C at 17 mmHg, a temperature at which the compound is much more stable.[8][9]
Q3: After distillation, I still detect 1-octene in my product. How can I improve the separation?
Troubleshooting: Incomplete separation during distillation can be due to several factors:
-
Inefficient distillation column: The column may not have enough theoretical plates to resolve the two components effectively.
-
Distillation rate is too fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.
-
Unstable vacuum: Fluctuations in pressure can lead to poor separation.
Solutions:
-
Use a more efficient column: Employ a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column.
-
Slow down the distillation: Reduce the heating rate to allow the vapor to ascend the column slowly, ensuring better separation. Aim for a drop rate of approximately 1 drop per second at the condenser.
-
Ensure a stable vacuum: Use a reliable vacuum pump and a pressure controller (manometer) to maintain a constant pressure throughout the distillation.
Q4: Distillation is not practical for my small-scale reaction. What is a suitable alternative?
For small-scale purification or when very high purity is required, flash column chromatography is an excellent alternative. This technique separates compounds based on their differing affinities for the stationary phase, which is related to their polarity.
-
Principle: this compound, with its polar ether group, will adsorb more strongly to a polar stationary phase (like silica (B1680970) gel) than the nonpolar 1-octene.
-
Elution: By using a nonpolar solvent (eluent) like hexane, the nonpolar 1-octene will travel down the column much faster and be collected first. A gradual increase in solvent polarity (e.g., by adding ethyl acetate (B1210297) or diethyl ether) will then be required to elute the more polar this compound.
Q5: How can I confirm that all the 1-octene has been removed?
Purity Analysis: Several analytical techniques can be used to assess the purity of your this compound:
-
Gas Chromatography (GC): This is a highly effective method for detecting volatile impurities. Unreacted 1-octene will appear as a separate peak with a shorter retention time than this compound. Some studies have used GC to analyze the reaction mixture directly.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of 1-octene's vinyl protons (typically in the 4.9-5.8 ppm range), which are absent in the pure epoxide product.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of column chromatography. 1-octene will have a higher Rf value (travels further up the plate) than this compound in a nonpolar eluent system.
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Place the crude reaction mixture into the round-bottom flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a manometer. Slowly evacuate the system to the desired pressure (e.g., 15-20 mmHg).
-
Heating: Begin stirring and gently heat the flask using a heating mantle.
-
Collect Fractions:
-
The first fraction to distill will be the more volatile 1-octene. Collect this in the first receiving flask.
-
Once the temperature begins to rise sharply towards the boiling point of this compound at that pressure (approx. 63°C @ 17 mmHg), switch to a clean receiving flask.[8][9]
-
Collect the pure this compound fraction while the temperature remains stable.
-
-
Shutdown: Once the product has been collected, remove the heat source first, and then allow the system to cool before slowly re-introducing air to the apparatus.
Protocol 2: Flash Column Chromatography
-
Column Packing: Securely clamp a glass chromatography column in a vertical position. Pack the column with silica gel using a slurry method with a nonpolar solvent (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (hexanes) and carefully load it onto the top of the silica bed.
-
Elution:
-
Begin eluting with 100% hexanes. The nonpolar 1-octene will move down the column quickly. Collect fractions and monitor them by TLC.
-
Once the 1-octene has been completely eluted, gradually increase the solvent polarity. A gradient of 1% to 5% ethyl acetate in hexanes is a good starting point.
-
The this compound will begin to elute as the polarity increases. Continue collecting and monitoring fractions.
-
-
Combine and Evaporate: Combine the pure fractions containing the this compound (as determined by TLC) and remove the solvent using a rotary evaporator.
Diagrams and Workflows
Caption: Decision workflow for selecting a purification method.
Caption: General experimental workflow from synthesis to pure product.
References
- 1. 1-Octene - Wikipedia [en.wikipedia.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. parchem.com [parchem.com]
- 4. portfolio-pplus.com [portfolio-pplus.com]
- 5. qchem.com.qa [qchem.com.qa]
- 6. This compound | 2984-50-1 | J-640005 | Biosynth [biosynth.com]
- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. CAS 2984-50-1 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 9. Cas 2984-50-1,this compound | lookchem [lookchem.com]
- 10. This compound | 2984-50-1 [chemicalbook.com]
- 11. DE19628296C2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 12. journals.asm.org [journals.asm.org]
Minimizing byproduct formation in 1,2-Epoxyoctane ring-opening
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the ring-opening of 1,2-epoxyoctane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of 1,2-octanediol (B41855) as a byproduct. What is the cause and how can I prevent it?
A1: The formation of 1,2-octanediol is a common byproduct resulting from the hydrolysis of this compound, where water acts as a nucleophile.[1] To minimize this side reaction, it is crucial to maintain anhydrous (dry) conditions throughout your experiment.
Troubleshooting Steps:
-
Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents or purchase anhydrous grade solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Excess Nucleophile: Increasing the concentration of your desired nucleophile can help it outcompete residual water in the reaction mixture.[1]
Q2: My reaction is producing a mixture of regioisomers. How can I control which carbon of the epoxide ring is attacked?
A2: Regioselectivity in the ring-opening of this compound is primarily dictated by the reaction conditions, specifically whether it is performed under acidic or basic/nucleophilic conditions.[1][2]
-
Basic or Nucleophilic Conditions (SN2 Mechanism): In the presence of a strong, basic nucleophile (e.g., alkoxides, Grignard reagents, organolithiums), the reaction proceeds via an SN2 mechanism.[3][4] The nucleophile will preferentially attack the less sterically hindered carbon (C1), yielding the corresponding secondary alcohol.
-
Acidic Conditions (SN1-like Mechanism): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[5] The reaction then proceeds through a transition state with significant SN1 character.[4][6] The nucleophile will preferentially attack the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops.[4][6][7]
Q3: I am experiencing low yields, and I suspect polymerization of the epoxide. How can this be avoided?
A3: Polymerization can be a significant side reaction, especially under harsh reaction conditions or with certain catalysts.[8]
Preventative Measures:
-
Milder Conditions: Consider lowering the reaction temperature or reducing the concentration of a highly active catalyst.
-
Catalyst Choice: The choice of catalyst can strongly influence the reaction outcome. Some Lewis acids, for instance, are known to promote polymerization.[9] Screening different catalysts may be necessary to find one that favors the desired ring-opening over polymerization. For example, tris(pentafluorophenyl)borane (B72294) is a versatile Lewis acid catalyst for this reaction.
-
Controlled Addition: Slowly adding the epoxide to the reaction mixture containing the nucleophile and catalyst can help to maintain a low concentration of the epoxide at any given time, thus disfavoring polymerization.
Q4: Can additives be used to improve the selectivity of the reaction?
A4: Yes, certain additives can influence the regioselectivity of the reaction. For example, in reactions catalyzed by homogeneous aryl borane (B79455) catalysts, the addition of catalytic amounts of certain diols, such as cis-1,2 or 1,3-diols, has been shown to enhance the regioselectivity for attack at the terminal carbon of this compound.[10] This is attributed to the formation of extended hydrogen bonding networks that preferentially organize the reactants.[10]
Data on Reaction Conditions and Selectivity
The following tables summarize how different factors can influence the outcome of the this compound ring-opening reaction.
Table 1: Influence of Reaction Conditions on Regioselectivity
| Condition | Mechanism | Primary Site of Nucleophilic Attack | Major Product Type |
| Basic/Nucleophilic | SN2 | Less substituted carbon (C1) | Secondary Alcohol |
| Acidic | SN1-like | More substituted carbon (C2) | Primary Alcohol |
Table 2: Effect of Catalyst and Additives on Regioselectivity
| Catalyst | Nucleophile | Additive | Effect on Selectivity | Reference |
| Tris(pentafluorophenyl)borane | Alcohols | None | Can favor attack at the more hindered carbon. | |
| Homogeneous Aryl Borane | Alcohols | cis-1,2 or 1,3-diols | Increases selectivity for the terminal alcohol to 60-80%. | [10] |
| Sn-Beta (zeolite) | Methanol (B129727) | None | High regioselectivity for the terminal ether. | [8] |
Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening with Methanol (SN2 Conditions)
This protocol is designed to favor nucleophilic attack at the less sterically hindered carbon (C1) of this compound.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, add anhydrous methanol (10 molar equivalents).
-
Base Addition: Carefully add sodium methoxide (B1231860) (1.1 molar equivalents) to the methanol and stir until fully dissolved.
-
Epoxide Addition: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.0 molar equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 1-methoxy-2-octanol.
Protocol 2: Acid-Catalyzed Ring-Opening with Methanol (SN1-like Conditions)
This protocol is designed to favor nucleophilic attack at the more substituted carbon (C2) of this compound.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, add anhydrous methanol (20 molar equivalents).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (0.05 molar equivalents), to the methanol and stir.
-
Epoxide Addition: Cool the solution to 0 °C. Slowly add this compound (1.0 molar equivalent) to the acidic methanol solution.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by TLC or GC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.
-
Extraction: Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography to isolate the desired 2-methoxy-1-octanol.
Diagrams
Caption: Logical flow from reaction conditions to regiochemical outcome.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 1,2-Epoxyoctane Reaction Rates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-epoxyoctane. The information focuses on the critical role of the solvent in influencing reaction rates and outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the rate of my this compound reaction?
A1: The solvent plays a crucial role in determining the reaction rate by influencing the stability of the reactants and the transition state. Key solvent properties to consider are polarity, protic nature (ability to donate hydrogen bonds), and viscosity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are generally preferred for reactions with strong, anionic nucleophiles (base-catalyzed, SN2-type reactions). They can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. This leads to a significant increase in the reaction rate.[1][2]
-
Polar Protic Solvents (e.g., Water, Methanol (B129727), Ethanol): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[1] This stabilization of the nucleophile deactivates it, leading to a slower reaction rate compared to polar aprotic solvents in base-catalyzed reactions.[1] However, in acid-catalyzed reactions, protic solvents can facilitate the reaction by stabilizing the carbocation-like transition state.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Reactions in nonpolar solvents are typically much slower because they do not effectively stabilize the polar transition state that forms during the epoxide ring-opening, leading to a higher activation energy.[1]
-
Solvent Viscosity: Highly viscous solvents can decrease reaction rates by slowing the diffusion of reactants, thus reducing the frequency of collisions.
Q2: I am seeing a mix of products in my reaction. How does the solvent influence the regioselectivity of the nucleophilic attack on this compound?
A2: For an unsymmetrical epoxide like this compound, the solvent can influence which of the two carbons in the epoxide ring is attacked by the nucleophile.
-
Under basic or neutral conditions (strong nucleophile, SN2 mechanism): The nucleophile will preferentially attack the less sterically hindered carbon (C1). This is the typical outcome and is less influenced by the solvent type, although the overall rate will be affected as described in Q1.[3]
-
Under acidic conditions (weak nucleophile): The reaction mechanism has significant SN1 character. The epoxide oxygen is first protonated, and the positive charge is better stabilized on the more substituted carbon (C2). Therefore, the nucleophile will preferentially attack the more substituted carbon.[3][4] The polarity of the solvent can further influence this by stabilizing the partial positive charge that develops on the carbon in the transition state.
Q3: My reaction is very slow. What are some common reasons for this and how can I troubleshoot it?
A3: A slow reaction rate can be due to several factors. Please refer to our troubleshooting guide below for a more detailed breakdown. Common causes include:
-
Inappropriate solvent choice: Using a polar protic solvent for a base-catalyzed reaction or a nonpolar solvent in general.
-
Weak nucleophile: The strength of the nucleophile is critical. For base-catalyzed reactions, a strong nucleophile is required.
-
Low temperature: Reaction rates are generally temperature-dependent. Increasing the temperature will typically increase the reaction rate.
-
Steric hindrance: A bulky nucleophile may have difficulty accessing the reaction center.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Slow or No Reaction | Inappropriate solvent for the reaction type. For base-catalyzed (SN2) reactions, polar protic solvents (e.g., methanol, water) can solvate and deactivate the nucleophile.[1] Nonpolar solvents provide poor stabilization of the polar transition state.[1] | For base-catalyzed reactions, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance nucleophilicity.[2] |
| Weak nucleophile. The reaction of epoxides under basic conditions requires a sufficiently strong nucleophile.[5] | Use a stronger nucleophile. For example, if using an alcohol, convert it to its corresponding alkoxide. | |
| Low reaction temperature. Chemical reactions generally slow down at lower temperatures. | Increase the reaction temperature. Monitor for potential side reactions at higher temperatures. | |
| Steric hindrance. Either the nucleophile or the epoxide substrate is sterically bulky, hindering the approach for the SN2 attack. | While this compound itself is not exceptionally hindered at the primary carbon, using a very bulky nucleophile can slow the reaction. Consider a less hindered nucleophile if possible. | |
| Low Yield | Side reactions. For aminolysis, the product β-amino alcohol can react with another epoxide molecule (dialkylation). | Use an excess of the amine nucleophile to favor the formation of the mono-adduct. |
| Epoxide hydrolysis. If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 1,2-octanediol. | Ensure all reactants and solvents are anhydrous, especially when a different nucleophile is intended to be the primary reactant. | |
| Mixture of Regioisomers | Reaction conditions favoring both SN1 and SN2 pathways. This can occur under neutral or weakly acidic conditions where both mechanisms might be operative. | To favor attack at the less substituted carbon (C1), ensure strongly basic conditions (strong nucleophile, no acid). To favor attack at the more substituted carbon (C2), use strongly acidic conditions with a weak nucleophile.[3] |
Quantitative Data
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) | Solvent Type |
| n-Hexane | 1.9 | 1 | Nonpolar Aprotic |
| Benzene | 2.3 | 13 | Nonpolar Aprotic |
| Diethyl Ether | 4.3 | 17 | Polar Aprotic |
| Chloroform | 4.8 | 390 | Polar Aprotic |
| Acetone | 20.7 | 20,000 | Polar Aprotic |
| Ethanol | 24.6 | 1,400 | Polar Protic |
| Methanol | 32.7 | 400 | Polar Protic |
| DMF | 36.7 | 50,000 | Polar Aprotic |
| Acetonitrile | 37.5 | 50,000 | Polar Aprotic |
| DMSO | 46.7 | 90,000 | Polar Aprotic |
Data is representative and compiled from various sources on the Menshutkin reaction to illustrate the trend. Absolute rates will differ for the reaction of this compound.
Data Interpretation: The table clearly shows that polar aprotic solvents like DMSO, acetonitrile, and DMF provide the fastest reaction rates for this SN2 reaction.[1] Polar protic solvents like methanol and ethanol, despite their high polarity, result in slower rates than many polar aprotic solvents due to the solvation of the amine nucleophile.[1] Nonpolar solvents lead to significantly slower reactions.
Experimental Protocols
Protocol 1: General Procedure for the Aminolysis of this compound
This protocol describes a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine (e.g., piperidine (B6355638), aniline, or other primary/secondary amine)
-
Anhydrous solvent (e.g., acetonitrile, THF, or methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (typically 1.0 to 1.2 equivalents) and the chosen anhydrous solvent.
-
Establish an inert atmosphere if the amine is sensitive to air or moisture.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at the desired temperature (room temperature or heated). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature if it was heated.
-
Remove the solvent using a rotary evaporator.
-
Perform an appropriate aqueous workup to remove any unreacted starting materials and byproducts. This may involve washing with a dilute acid or base solution, followed by extraction with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography, distillation, or recrystallization as needed.
Protocol 2: Kinetic Analysis of this compound Aminolysis by GC-MS
This protocol outlines a method to determine the reaction rate by monitoring the consumption of this compound.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Autosampler
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
Procedure:
-
Reaction Setup: Set up the reaction as described in Protocol 1 in a thermostated reaction vessel to maintain a constant temperature.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound and the amine in the reaction solvent to create a calibration curve.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., ethyl acetate) that contains an internal standard. The internal standard should be a compound that does not react with any of the components in the mixture and has a different retention time.
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the quenched and diluted sample into the GC-MS.
-
Data Acquisition: Run a pre-developed GC-MS method to separate and quantify the components. The method should be optimized for the separation of this compound, the amine, the product, and the internal standard.
-
Data Analysis: Using the calibration curve and the peak area of the internal standard, determine the concentration of this compound at each time point.
-
Kinetic Plot: Plot the concentration of this compound versus time to determine the reaction rate and order.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3497556A - Reaction products of primary alkyl amines and epichlorohydrin - Google Patents [patents.google.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient 1,2-Epoxyoctane Conversion
Welcome to the Technical Support Center for the catalytic conversion of 1,2-epoxyoctane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the conversion of this compound?
A1: The conversion of this compound is primarily achieved through four main catalytic pathways:
-
Hydrolysis: Ring-opening with water to form 1,2-octanediol. This can be catalyzed by acids or enzymes.
-
Alcoholysis: Reaction with an alcohol to produce alkoxy alcohols. Lewis acids are common catalysts for this transformation.
-
Aminolysis: Ring-opening with an amine to synthesize β-amino alcohols, which are valuable intermediates in pharmaceuticals.[1] This can be achieved with or without a catalyst, though catalysts improve reaction rates and selectivity.
-
Cycloaddition with CO2: Reaction with carbon dioxide to form cyclic carbonates, a green chemistry approach to valuable products. This typically requires a catalyst, often in the presence of a co-catalyst.
Q2: How does the choice of catalyst influence the regioselectivity of the ring-opening reaction?
A2: The regioselectivity of the ring-opening of this compound is highly dependent on the catalytic conditions.
-
Acidic Conditions: Under acidic catalysis, the nucleophile preferentially attacks the more substituted carbon atom (C2). The reaction proceeds through a transition state with significant carbocation character, which is stabilized by the alkyl chain.[2][3]
-
Basic/Nucleophilic Conditions: In the presence of a strong nucleophile (basic or neutral conditions), the reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C1).[3][4]
Q3: What are the common side reactions to be aware of during the conversion of this compound?
A3: The primary side reaction of concern is polymerization, especially under strongly acidic conditions or with high catalyst loading.[5] The high reactivity of the epoxide can lead to the formation of polyethers. Another potential side reaction, particularly in the presence of water as an impurity, is the formation of the corresponding diol (1,2-octanediol) when another reaction pathway is desired.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or poisoned catalyst.2. Suboptimal reaction temperature.3. Insufficient reaction time.4. Poor substrate solubility. | 1. Use a fresh or newly activated catalyst. For Lewis acids, ensure anhydrous conditions. For enzymes, check for deactivation due to temperature or pH.2. Optimize the reaction temperature. For endothermic reactions, a moderate increase may be beneficial. For enzymatic reactions, operate within the optimal temperature range of the enzyme.3. Monitor the reaction over a longer period using techniques like TLC or GC.4. For biocatalytic reactions, consider adding a co-solvent like ethanol (B145695) to improve the solubility of the epoxide.[6] |
| Poor Regioselectivity | 1. Incorrect choice of catalyst for the desired outcome (acidic vs. basic conditions).2. Mixed-mode catalysis due to impurities (e.g., acidic impurities in a basic reaction). | 1. For attack at the less substituted carbon, use a strong nucleophile in neutral or basic conditions. For attack at the more substituted carbon, employ an acid catalyst.[2][3][4]2. Purify all reagents and solvents to remove any acidic or basic impurities that could interfere with the desired catalytic pathway. |
| Formation of Polymer Byproducts | 1. High concentration of a strong Lewis acid catalyst.2. High reaction temperature. | 1. Reduce the catalyst loading. A catalytic amount should be sufficient.2. Lower the reaction temperature to favor the desired ring-opening over polymerization. |
| Formation of 1,2-Octanediol in Non-hydrolysis Reactions | 1. Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
Catalyst Performance Data
Hydrolysis to 1,2-Octanediol
| Catalyst | Substrate | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Sn-Beta (nanocrystalline) | Various epoxides | Ambient | - | - | Remarkable activity | - | [7] |
| Rhodosporidium toruloides (yeast) | This compound | - | - | - | - | Excellent enantioselectivity (E > 200) for (R)-1,2-octanediol | [6] |
| Yarrowia lipolytica (recombinant Yleh) | This compound | 30 | - | ~95% | 47.4% (optimized) | High for (R)-1,2-octanediol | [8] |
Alcoholysis
| Catalyst | Epoxide | Alcohol | Temp. (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Reference |
| nSnBeta | This compound | Ethanol | 60 | ~1 | ~20% | ~50 | [9] |
| cSnBeta-100 | This compound | Ethanol | 60 | ~1 | ~20% | ~40 | [9] |
Aminolysis to β-Amino Alcohols
| Catalyst | Epoxide | Amine | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Lipozyme TL IM | Epichlorohydrin | Aniline | 35 | - | 85.2% | [5] |
| Diisopropoxy aluminium trifluoroacetate | Various epoxides | Various amines | RT | - | Excellent | |
| Lithium bromide | Various epoxides | Anilines | - | - | High |
Cycloaddition with CO₂ to Cyclic Carbonate
| Catalyst / Co-catalyst | Epoxide | Pressure (bar) | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| CoMOF-2 / KI | 1-Octene oxide | 1.01 | RT | 48 | 10% | - | [10] |
| Cu₄-MOF | 1-Octene oxide | 1.01 | RT | - | Low yield | High for small epoxides | [10] |
| HmimBF₄ | This compound | Supercritical CO₂ | 90-130 | - | - | - | [11] |
Experimental Protocols
Protocol 1: Alcoholysis of this compound using nano-Sn-Beta (nSnBeta)
This protocol is adapted from the work on Lewis acidic nano zeolite Beta.[9]
-
Reaction Setup: In a round-bottom flask, prepare a 2 mL solution of 0.4 M this compound and an internal standard (e.g., diethylene glycol dibutyl ether) in the desired alcohol (e.g., ethanol).
-
Initial Sample: Take a 40 μL aliquot of the initial solution and dilute it with approximately 2 mL of acetone (B3395972) for analysis (GC or other methods) to determine the initial concentration.
-
Catalyst Addition: Add the required amount of nSnBeta catalyst to achieve an epoxide-to-tin molar ratio of 250:1.
-
Reaction Conditions: Immerse the flask in a pre-heated silicone oil bath at 60 °C and stir the reaction mixture.
-
Monitoring: Periodically take samples from the reaction mixture to monitor the conversion of this compound over time.
Protocol 2: Enzymatic Aminolysis of Epoxides in a Continuous-Flow System
This protocol is based on the synthesis of β-amino alcohols using a continuous-flow biocatalysis system.[5]
-
Reagent Preparation:
-
Feed 1: Prepare a 0.5 M solution of the desired amine in methanol.
-
Feed 2: Prepare a 0.5 M solution of this compound in methanol.
-
-
Flow Reactor Setup:
-
Use a 1-meter PFA tube (2 mm internal diameter) as the flow reactor.
-
Pack the tube with Lipozyme TL IM (approximately 870 mg), securing it with absorbent cotton at both ends.
-
Submerge the coiled reactor in a water bath to maintain a constant temperature of 35 °C.
-
-
Reaction Execution:
-
Pump Feed 1 and Feed 2 at a controlled flow rate (e.g., resulting in a combined stream of 31.4 µL/min) through a Y-mixer and then into the packed-bed flow reactor. This will provide a residence time of approximately 20 minutes.
-
-
Product Collection and Isolation:
-
Collect the output from the reactor in a glass vessel.
-
Evaporate the solvent.
-
Isolate the β-amino alcohol product using silica (B1680970) gel chromatography.
-
Visualizations
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. guan.nankai.edu.cn [guan.nankai.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Managing exothermic reactions during 1,2-Epoxyoctane synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage the exothermic nature of 1,2-Epoxyoctane synthesis, ensuring safer and more successful experiments.
Frequently Asked Questions (FAQs)
Q1: What causes the exothermic reaction during this compound synthesis?
A1: The epoxidation of 1-octene (B94956), typically using an oxidizing agent like hydrogen peroxide or a peracid (e.g., peracetic acid), is an exothermic process. The formation of the three-membered oxirane ring from the double bond is an energetically favorable reaction that releases a significant amount of heat.[1][2] The intensity of this heat release is influenced by several factors, including the concentration of reactants, the reaction volume, the rate of addition of the oxidizing agent, and the ambient temperature.[1][2][3]
Q2: What are the primary risks of an uncontrolled exothermic reaction?
A2: An uncontrolled exotherm, often called a "runaway reaction," can pose significant risks. Excessive heat can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture. High temperatures can also cause the release of volatile organic compounds (VOCs), leading to thermal stress that can cause cracking or delamination of materials, and can result in curing defects like incomplete curing or weak spots.[1] For the synthesis itself, it can lead to side reactions, degradation of the desired this compound product, and reduced yield and purity.
Q3: How does the scale of the synthesis affect heat management?
A3: The volume of the reaction is a critical factor. Larger volumes of reactants generate more total heat.[1] As the reaction volume increases, the surface-area-to-volume ratio decreases, which makes it more difficult to dissipate the heat generated. Therefore, what might be a manageable temperature increase at a 10 mL scale could become a dangerous runaway reaction at a 1 L scale without proper adjustments to the protocol.
Q4: What are the general strategies for controlling the exotherm?
A4: Key strategies for managing the exothermic reaction include:
-
Cooling: Using an ice bath or a temperature-controlled cooling chamber to actively remove heat from the reaction vessel.[1]
-
Slow Addition: Adding the oxidizing agent dropwise or via a syringe pump allows the heat to be dissipated as it is generated, preventing a rapid temperature spike.[4]
-
Dilution: Using an appropriate solvent helps to absorb the heat generated and provides a larger thermal mass to buffer temperature changes.
-
Smaller Batch Sizes: Working with smaller quantities of reactants minimizes the total amount of heat generated.[1][2]
-
Efficient Stirring: Ensuring the reaction mixture is well-stirred helps to distribute the heat evenly and prevent the formation of localized hot spots.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | 1. Oxidizing agent added too quickly.2. Inadequate cooling.3. Reactant concentrations are too high.4. Insufficient solvent. | 1. Immediately stop the addition of the oxidizing agent.2. Enhance cooling by adding more ice or lowering the cooling bath temperature.3. If safe to do so, add a pre-chilled solvent to dilute the reaction mixture.4. For future experiments, reduce the rate of addition and/or dilute the reactants. |
| Localized Overheating or Charring | 1. Poor mixing/stirring.2. Oxidizing agent is not being dispersed quickly enough upon addition. | 1. Increase the stirring rate to ensure homogenous heat and mass transfer.2. Position the addition funnel or syringe tip so that the reagent is added to a well-agitated part of the reaction mixture. |
| Low Yield of this compound | 1. Excessive temperature may have caused product degradation or side reactions.2. Incomplete reaction due to premature termination. | 1. Implement more stringent temperature control throughout the reaction.2. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.3. Ensure the reaction is allowed to proceed to completion at a controlled temperature. |
| Inconsistent Results Between Batches | 1. Variations in ambient temperature.2. Inconsistent rate of reagent addition.3. Differences in starting material purity. | 1. Standardize the reaction setup, including the cooling bath temperature and stirring speed.2. Use a syringe pump for precise and repeatable addition of the oxidizing agent.3. Ensure the purity of 1-octene and the concentration of the oxidizing agent are consistent for each run. |
Quantitative Data on 1-Octene Epoxidation
The following table summarizes reaction conditions from various studies on the epoxidation of 1-octene. Note that catalysts and solvent systems vary, which significantly impacts performance.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | 1-Octene Conversion (%) | This compound Selectivity (%) |
| Magnesium Pyrophosphate | 30 wt.% H₂O₂ | Acetonitrile (B52724) | 60 | 12 | ~55 | ~75 |
| Mn(OAc)₂ / 2-picolinic acid | Peracetic Acid (PAA) | Acetonitrile/Methanol | 0 | - | 85 | 63 |
| Ti-UCB-4 | Ethylbenzene hydroperoxide (EBHP) | - | - | - | - | - |
Data is compiled for illustrative purposes from different experimental setups.[4][5][6]
Experimental Protocol: Synthesis of this compound with Peracetic Acid
This protocol is an example and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials and Equipment:
-
1-octene
-
Peracetic acid (PAA) solution
-
Acetonitrile (solvent)
-
Sodium bicarbonate solution (for quenching)
-
Magnesium sulfate (B86663) (for drying)
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel or syringe pump
-
Thermometer or temperature probe
-
Ice bath or cryostat
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Setup: Place the round-bottom flask in an ice bath on a magnetic stir plate. Equip the flask with a thermometer and a dropping funnel.
-
Reactant Preparation: Dissolve 1-octene in acetonitrile in the reaction flask and allow the solution to cool to 0-5 °C.
-
Controlled Addition: Slowly add the peracetic acid solution to the stirred 1-octene solution via the dropping funnel over a period of 1-2 hours. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C. Adjust the addition rate as necessary to maintain this temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Quenching: Once the reaction is complete, slowly add a saturated solution of sodium bicarbonate to quench the excess peracetic acid. Be cautious as this may produce gas.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude this compound can then be purified by vacuum distillation.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7]
-
Peracetic acid is a strong oxidizing agent and can be corrosive. Handle with extreme care.
-
This compound is a flammable liquid.[8][9] Keep it away from heat, sparks, and open flames.[8][9]
-
Have an emergency plan in place to handle any accidental spills or exposures.[7]
Visualizations
Caption: Troubleshooting workflow for an exothermic event.
Caption: Factors influencing exothermic heat in epoxidation.
References
- 1. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 2. justresin.com.au [justresin.com.au]
- 3. epoxyworks.com [epoxyworks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Epoxidation of 1-octene under harsh tail-end conditions in a flow reactor I: a comparative study of crystalline vs. amorphous catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 2984-50-1 | TCI EUROPE N.V. [tcichemicals.com]
Validation & Comparative
1,2-Epoxyoctane: A Comparative Guide to its Reactivity with Other Terminal Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1,2-epoxyoctane with other common terminal epoxides. Understanding the relative reactivity of these building blocks is crucial for reaction design, optimization, and the synthesis of novel chemical entities in pharmaceutical and materials science research. This document synthesizes available experimental data and established principles of organic chemistry to offer an objective analysis.
Executive Summary
This compound, a terminal epoxide with an eight-carbon chain, is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the inherent strain of the three-membered oxirane ring, making it susceptible to nucleophilic attack. In general, the reactivity of terminal epoxides is influenced by steric hindrance around the electrophilic carbons and the electronic nature of the substituents. For simple, unfunctionalized terminal epoxides, the primary differentiating factor is the length of the alkyl chain. While electronic effects are minimal between different alkyl chain lengths, steric hindrance can play a role in modulating reactivity.
This guide will explore the reactivity of this compound in comparison to other terminal epoxides, focusing on common nucleophilic ring-opening reactions. We will present available quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.
Data Presentation: Reactivity Comparison
Direct comparative kinetic data for a wide range of terminal epoxides under identical conditions is scarce in the literature. However, we can infer relative reactivity trends based on established mechanistic principles and available data. The ring-opening of terminal epoxides with strong nucleophiles under basic or neutral conditions typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon. In this context, longer alkyl chains might be expected to exert a minor retarding effect on the reaction rate due to increased steric bulk, which can influence the approach of the nucleophile.
| Epoxide | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Relative Reactivity Trend (with strong nucleophiles) |
| Propylene Oxide | C₃H₆O | 58.08 | 34 | Highest |
| 1,2-Epoxybutane | C₄H₈O | 72.11 | 63 | High |
| 1,2-Epoxyhexane | C₆H₁₂O | 100.16 | 118-120 | Moderate |
| This compound | C₈H₁₆O | 128.21 | 163-165 | Moderate |
| 1,2-Epoxydecane | C₁₀H₂₀O | 156.27 | 207 | Lower |
| 1,2-Epoxydodecane | C₁₂H₂₄O | 184.32 | 243 | Lowest |
Note: This trend is a qualitative inference based on the increasing steric hindrance of the alkyl chain. Actual reaction rates will be highly dependent on the specific nucleophile, solvent, and catalyst used.
A kinetic study on the gas-phase reaction of various epoxy compounds with OH radicals provides some quantitative insight, although it may not directly translate to solution-phase reactivity with common nucleophiles.
| Epoxide | Rate Coefficient (k) with OH radicals (cm³ molecule⁻¹ s⁻¹) |
| 1,2-Epoxybutane | (1.98 ± 0.29) x 10⁻¹² |
| 1,2-Epoxyhexane | (5.77 ± 0.83) x 10⁻¹² |
Data from Tovar, C. M., et al. (2022).
Reaction Mechanisms
The ring-opening of terminal epoxides can proceed through different mechanisms depending on the reaction conditions.
Base-Catalyzed/Neutral Nucleophilic Ring-Opening
Under basic or neutral conditions, a strong nucleophile attacks the less substituted carbon of the epoxide in an SN2 fashion. This is the most common pathway for terminal epoxides like this compound.
A Comparative Guide to Catalysts for 1-Octene Epoxidation
The epoxidation of 1-octene (B94956) to produce 1,2-epoxyoctane is a pivotal chemical transformation, yielding a valuable intermediate for the synthesis of fine chemicals, pharmaceuticals, and polymers. The efficiency of this process hinges on the catalyst employed, with a diverse array of homogeneous, heterogeneous, and biocatalytic systems developed to enhance reaction rates, selectivity, and sustainability. This guide provides a comparative analysis of various catalysts, supported by experimental data, to assist researchers in selecting the optimal system for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly impacts the conversion of 1-octene and the selectivity towards the desired epoxide. The following table summarizes the performance of representative catalysts from different categories under various reaction conditions.
| Catalyst Type | Catalyst | Oxidant | Temperature (°C) | Time (h) | 1-Octene Conversion (%) | This compound Selectivity (%) | Reference |
| Heterogeneous | Titanium-Silica (Ti-SiO₂) | Ethylbenzene (B125841) hydroperoxide (EBHP) | 110 | >20 | ~50 (deactivating) | 64 | [1][2] |
| Heterogeneous | Crystalline Ti-Zeolite (Ti-UCB-4) | Ethylbenzene hydroperoxide (EBHP) | 110 | 24 | Stable at ~85 | 73 | [1][2] |
| Heterogeneous | Magnesium Pyrophosphate (Mg₂P₂O₇) | Hydrogen Peroxide (H₂O₂) | 60 | 12 | ~45 | ~85 | [3] |
| Heterogeneous | Polymer-supported Mo(VI) complex | tert-Butyl hydroperoxide (TBHP) | 74 | 3.6 | - | 66.22 (Yield) | [4] |
| Homogeneous | [MnII(R,R-mcp)(CF₃SO₃)₂] | Peracetic Acid | Room Temp | < 0.1 | >90 | - | [5] |
| Homogeneous | Mn(OAc)₂ / 2-picolinic acid | Peracetic Acid | - | 8 | 100 | 78 (Yield) | [6] |
| Biocatalyst | Aspergillus niger lipase (B570770) (immobilized) | Acetic acid / H₂O₂ | 40 | - | - | - (Yield: 24.1%) | [7] |
| Biocatalyst | Pseudomonas oleovorans | O₂ (co-substrate) | Growth conditions | - | - | - | [8] |
Note: Direct comparison of catalyst performance can be challenging due to the varied reaction conditions reported in the literature. The data presented aims to provide a general overview. Conversion and selectivity are highly dependent on factors such as solvent, catalyst loading, and the nature of the oxidant.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for heterogeneous and homogeneous catalytic systems.
Protocol 1: Heterogeneous Epoxidation using Ti-based Catalysts
This protocol is based on the study of crystalline vs. amorphous Ti-based catalysts for 1-octene epoxidation in a flow reactor, simulating industrial "tail-end" conditions.[1][2]
1. Catalyst Preparation (Example: Grafting Ti onto Silica)
-
Amorphous SiO₂ or a delaminated zeolite support is dried under vacuum at an elevated temperature.
-
The support is then slurried in a dry, inert solvent (e.g., toluene).
-
A titanium precursor, such as a Ti-alkoxide, is added to the slurry, and the mixture is refluxed under an inert atmosphere for several hours to graft the titanium onto the support surface.
-
The resulting solid is filtered, washed with the solvent, and dried.
-
The catalyst is then calcined at high temperatures to remove organic residues.
2. Catalyst Characterization
-
Powder X-Ray Diffraction (PXRD): To determine the crystalline structure of the support.
-
Nitrogen Physisorption (at 77 K): To measure the surface area and pore volume.
-
UV-Visible Spectroscopy: To characterize the coordination environment of the Ti active sites.
3. Epoxidation Reaction in a Flow Reactor
-
A packed-bed flow reactor is loaded with the catalyst.
-
A stock solution containing 1-octene, the oxidant (e.g., ethylbenzene hydroperoxide), a solvent (e.g., ethylbenzene), and an internal standard (e.g., n-nonane) is prepared. The solution may also contain expected reaction products like this compound and 1-phenylethanol (B42297) to mimic industrial conditions.[2]
-
The solution is continuously fed through the heated reactor at a defined flow rate.
-
The reactor effluent is collected at various time intervals.
-
The composition of the effluent is analyzed by Gas Chromatography (GC) to determine the conversion of the oxidant and the selectivity towards this compound.
Protocol 2: Homogeneous Epoxidation using a Manganese Catalyst
This protocol describes a batch process for the epoxidation of 1-octene using a homogeneous manganese catalyst with peracetic acid.[6]
1. Catalyst System Preparation
-
A stock solution of the ligand (e.g., 2-picolinic acid) is prepared in a suitable solvent like acetonitrile.
-
A separate stock solution of the manganese salt (e.g., Mn(OAc)₂) is prepared in a solvent such as methanol.
2. Epoxidation Reaction
-
The substrate (1-octene), the ligand solution, the manganese salt solution, and an internal standard (e.g., benzonitrile) are combined in a reaction vessel at a controlled temperature (e.g., 0 °C).
-
The oxidant, peracetic acid (PAA), is added to the stirred reaction mixture at a controlled rate.
-
The reaction is monitored over time by taking aliquots from the reaction mixture.
-
The reaction is quenched (e.g., by adding a reducing agent like sodium sulfite).
-
The quenched sample is then analyzed by Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the conversion of 1-octene and the yield of this compound.
Visualizing Catalytic Processes
Diagrams can effectively illustrate experimental workflows and the relationships between different components of a catalytic system.
Caption: General experimental workflow for the catalytic epoxidation of 1-octene.
Caption: Logical relationship between catalyst types and their general pros and cons.
References
- 1. Epoxidation of 1-octene under harsh tail-end conditions in a flow reactor I: a comparative study of crystalline vs. amorphous catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Epoxidation of 1-octene under harsh tail-end conditions in a flow reactor I: a comparative study of crystalline vs. amorphous catalysts - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C7RE00076F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. elibrary.ru [elibrary.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 1,2-Epoxyoctane: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity and success of their work. 1,2-Epoxyoctane, a key building block in organic synthesis, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity, comparing its expected analytical performance with a common structural analog, 1,2-epoxydecane. The information presented is supported by established methodologies for the analysis of volatile organic compounds.
Comparative Analysis of this compound and 1,2-Epoxydecane by GC-MS
Gas Chromatography-Mass Spectrometry is a powerful technique for assessing the purity of volatile compounds like epoxides.[1][2] It separates components of a mixture based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. The purity is typically determined by the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.[1]
| Parameter | This compound | 1,2-Epoxydecane | Key Considerations for Comparison |
| Typical Purity | >96.0%[3] | >97.0%[1] | Commercial availability often dictates the starting purity. Higher purity grades are available for specific applications. |
| Boiling Point | 169.5 °C[4] | ~193 °C | The difference in boiling points will result in different retention times on the GC column, with this compound eluting earlier. |
| Common Impurities | Unreacted starting materials (e.g., 1-octene), residual solvents, and oxidation byproducts. | Unreacted starting materials (e.g., 1-decene), residual solvents, and oxidation byproducts. | The nature of impurities is often similar, arising from the synthetic route. GC-MS is adept at identifying these volatile impurities. |
| GC Elution Profile | Shorter retention time due to lower boiling point. | Longer retention time due to higher boiling point. | A temperature-programmed GC method is essential to ensure good peak shape and resolution for both compounds and their respective impurities. |
| Mass Spectrum | Molecular Ion (M+) at m/z 128.21. Characteristic fragmentation pattern. | Molecular Ion (M+) at m/z 156.27. Similar fragmentation pattern to this compound with shifts corresponding to the longer alkyl chain. | Mass spectrometry provides definitive identification and allows for the elucidation of unknown impurity structures.[1][2] |
Experimental Protocol for GC-MS Analysis
This protocol outlines a standard method for the purity determination of this compound using GC-MS, which can be adapted for similar epoxides.
Objective: To determine the purity of a this compound sample and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.
-
Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile organic compounds.[5]
Reagents and Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)
-
Helium (carrier gas), 99.999% purity or higher
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration is around 100 µg/mL.
-
GC-MS Instrument Setup:
-
Injector: Set to a split mode (e.g., 50:1 or 100:1) to avoid overloading the column. The injector temperature should be high enough to ensure complete volatilization of the sample, typically 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.[1]
-
-
Carrier Gas: Maintain a constant flow of helium, typically around 1 mL/min.[1]
-
Mass Spectrometer:
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis:
-
Integrate the area of all peaks in the TIC.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Visualizing the Workflow and Logic
To better illustrate the experimental and logical processes involved in the validation of this compound purity, the following diagrams are provided.
References
A Comparative Guide to Chromatographic Methods for 1,2-Epoxyoctane Isomer Separation
For researchers, scientists, and drug development professionals, the effective separation and analysis of 1,2-epoxyoctane isomers are crucial for various applications, from stereoselective synthesis to metabolism studies. This guide provides a comprehensive comparison of the primary chromatographic techniques for resolving both enantiomers (R- and S-1,2-epoxyoctane) and positional isomers of epoxyoctane. Detailed experimental protocols and performance data are presented to facilitate method selection and implementation.
Introduction to this compound Isomerism
This compound is a chiral molecule existing as a pair of enantiomers, (R)-1,2-epoxyoctane and (S)-1,2-epoxyoctane. These stereoisomers have identical physical and chemical properties in an achiral environment but can exhibit significantly different biological activities. Additionally, positional isomers, such as 2,3-epoxyoctane, may be present as impurities or co-products, necessitating their separation for accurate quantification and characterization. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the most powerful tools for these separations.
Comparison of Chromatographic Methods
Both GC and HPLC offer effective means for separating this compound isomers, with the choice of method depending on the specific analytical requirements, such as the type of isomers to be separated (enantiomers vs. positional), required sensitivity, and available instrumentation.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a chiral or achiral stationary phase. | Separation based on differential partitioning between a liquid mobile phase and a chiral or achiral stationary phase. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including less volatile and thermally labile ones. |
| Enantiomer Separation | Requires a chiral stationary phase (CSP), typically cyclodextrin-based. | Requires a chiral stationary phase (CSP), commonly polysaccharide-based, or a chiral mobile phase additive. |
| Positional Isomer Separation | Can be achieved on polar capillary columns. | Can be achieved with various stationary phases, including those with phenyl groups for aromatic isomers. |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis, Refractive Index (RI), Mass Spectrometry (MS). |
| Sample Preparation | May require derivatization to increase volatility, though direct analysis is often possible for epoxides. | Direct injection of the sample dissolved in a suitable solvent. |
| Advantages | High resolution, fast analysis times, sensitive detection with FID and MS. | Versatility, direct analysis of a wide range of compounds, non-destructive. |
| Disadvantages | Limited to volatile and thermally stable compounds, potential for thermal degradation. | Lower resolution than capillary GC for some applications, higher solvent consumption. |
Experimental Protocols and Data
Enantioselective Gas Chromatography (GC)
Chiral GC is a powerful technique for the baseline separation of the enantiomers of this compound. The use of a cyclodextrin-based chiral stationary phase is essential for achieving enantioselectivity.
Experimental Protocol: Chiral GC-FID
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent gamma-cyclodextrin-based CSP.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 60 °C (hold for 2 min), ramp at 2 °C/min to 120 °C.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dilute the racemic this compound in n-hexane to a concentration of approximately 1 mg/mL.
Performance Data (Representative)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-1,2-Epoxyoctane | 22.5 | \multirow{2}{*}{> 2.0} |
| (S)-1,2-Epoxyoctane | 23.1 |
Note: Retention times and resolution are illustrative and can vary based on the specific instrument, column, and conditions.
Enantioselective High-Performance Liquid Chromatography (HPLC)
Normal-phase chiral HPLC using a polysaccharide-based stationary phase is a widely used and effective method for the separation of epoxide enantiomers.
Experimental Protocol: Chiral HPLC-UV
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.[1][2]
-
Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Performance Data (Representative)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| First Eluting Enantiomer | 8.5 | \multirow{2}{*}{> 1.8} |
| Second Eluting Enantiomer | 9.7 |
Note: The elution order of enantiomers can depend on the specific chiral stationary phase.
Separation of Positional Isomers by Gas Chromatography
For the separation of positional isomers, such as this compound from other epoxyoctane isomers, a standard non-chiral, polar capillary GC column is typically sufficient.
Experimental Protocol: GC-FID for Positional Isomers
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polyethylene (B3416737) glycol (PEG) stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 50 °C (hold for 1 min), ramp at 10 °C/min to 150 °C.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Prepare a mixture of epoxyoctane isomers in a suitable solvent like hexane.
Performance Data (Representative)
| Isomer | Retention Time (min) |
| This compound | 7.8 |
| trans-2,3-Epoxyoctane | 8.2 |
| cis-2,3-Epoxyoctane | 8.4 |
| trans-3,4-Epoxyoctane | 8.9 |
| cis-3,4-Epoxyoctane | 9.1 |
Note: Retention times are illustrative and will vary based on the specific isomers present and the chromatographic conditions.
Visualization of Experimental Workflows
Caption: General workflow for the chromatographic separation of this compound isomers.
Conclusion
Both chiral GC and chiral HPLC are highly effective for the enantioselective separation of this compound. Chiral GC on a cyclodextrin-based stationary phase often provides high resolution and is ideal for volatile analytes. Chiral HPLC with a polysaccharide-based column offers great versatility and is suitable for a broader range of compounds under normal-phase conditions. For the separation of positional isomers, a standard polar capillary GC column is the method of choice. The selection of the optimal method will depend on the specific analytical goals, sample matrix, and available instrumentation. The protocols and data presented in this guide provide a solid foundation for developing and implementing robust methods for the analysis of this compound isomers.
References
A Comparative Guide to the Reaction Kinetics of 1,2-Epoxyoctane Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2-epoxyoctane, a crucial intermediate in the production of various fine chemicals and pharmaceuticals, is a subject of significant interest in chemical research. The efficiency of this synthesis is largely dictated by the reaction kinetics, which are in turn influenced by the choice of catalyst and reaction conditions. This guide provides an objective comparison of different catalytic systems for the formation of this compound from 1-octene (B94956), supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.
Performance Comparison of Catalytic Systems
The epoxidation of 1-octene to this compound can be achieved through various catalytic routes, primarily categorized into metal-catalyzed and enzymatic methods. Each approach presents a unique kinetic profile, influencing reaction rates, selectivity, and overall process efficiency.
Metal-Catalyzed Epoxidation
Titanium and molybdenum-based catalysts are among the most extensively studied for this transformation. They typically utilize an oxidant, such as an organic hydroperoxide or hydrogen peroxide, to facilitate the oxygen transfer to the double bond of 1-octene.
Titanium-Based Catalysts: Titanium silicalite-1 (TS-1) and other titanium-grafted silica (B1680970) materials are widely used. The reaction rate often exhibits a first-order dependence on the concentration of the hydroperoxide.[1] For instance, in the epoxidation of 1-octene using tert-butyl hydroperoxide (TBHP) in the presence of titanium disilicide (TiSi₂), a hydroperoxide conversion of 73% and an epoxide selectivity of 75% have been reported.[2] The nature of the titanium catalyst, whether crystalline or amorphous, also plays a crucial role. Crystalline Ti-based zeolites have demonstrated higher selectivity and stability compared to their amorphous counterparts under harsh reaction conditions.[3]
Molybdenum-Based Catalysts: Molybdenum complexes are also highly effective for olefin epoxidation. The reaction kinetics with molybdenum catalysts can be complex, often showing saturation behavior with respect to the oxidant concentration.[4] The rate law is typically first order in the substrate (1-octene).[5] Molybdenum-based catalysts have been shown to be highly active, with the order of activity for metal-catalyzed epoxidations with alkyl hydroperoxides often cited as Mo > W > Ti, V.[6]
Chemoenzymatic Epoxidation
An increasingly popular and environmentally benign alternative is the use of lipases in a chemoenzymatic system. This method involves the in-situ generation of a peroxy acid from a carboxylic acid and hydrogen peroxide, catalyzed by the lipase (B570770). The peroxy acid then epoxidizes the alkene.
Lipase-Catalyzed Systems: Novozym 435, an immobilized Candida antarctica lipase B, is a commonly used biocatalyst for this purpose.[7] In a typical setup, a carboxylic acid like phenylacetic acid is used to form the peroxy acid in the presence of hydrogen peroxide.[8] This system has shown high yields, often exceeding 90%, for the epoxidation of various alkenes, including 1-nonene (B85954) (a close analogue of 1-octene).[9] The kinetics of such enzymatic reactions can often be described by the Michaelis-Menten model, with determined Kₘ and Vₘₐₓ values. For the epoxidation of β-pinene using Novozym®435, a Kₘ of 30.1 mmol and a Vₘₐₓ of 10.7 mmol.min⁻¹ have been reported, providing insight into the enzyme's affinity for the substrate and its maximum reaction rate.[10][11]
Quantitative Data Summary
| Catalytic System | Catalyst | Oxidant | Substrate | Conversion (%) | Selectivity (%) | Kinetic Parameters | Reference |
| Titanium-Based | Titanium Disilicide (TiSi₂) | tert-Butyl Hydroperoxide (TBHP) | 1-Octene | 73 | 75 | - | [2] |
| Titanium-Based | Polystyrene-TiO₂ Composite | Hydrogen Peroxide | 1-Octene | - | - | Yield: 17.3 mmol | [12] |
| Titanium-Based | Titania Supported Sulfonated Coal | Hydrogen Peroxide | 1-Octene | - | - | Yield: 322 µmol | [13][14] |
| Molybdenum-Based | [Cp*₂Mo₂O₅] | tert-Butyl Hydroperoxide (TBHP) | Cyclooctene | High | High | First order in substrate, saturation with oxidant | [4] |
| Chemoenzymatic | Novozym 435 | Hydrogen Peroxide / Phenylacetic Acid | 1-Nonene | >90 | High | - | [9] |
| Chemoenzymatic | Novozym 435 | Hydrogen Peroxide / Acetic Acid | β-Pinene | 95 | High | Kₘ = 30.1 mmol, Vₘₐₓ = 10.7 mmol.min⁻¹ | [10][11] |
Experimental Protocols
Titanium-Catalyzed Epoxidation of 1-Octene
Materials:
-
1-Octene
-
Titanium-based catalyst (e.g., TiSi₂)
-
tert-Butyl hydroperoxide (TBHP) as the oxidant
-
Solvent (e.g., decane)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vessel (e.g., three-necked flask) equipped with a magnetic stirrer, condenser, and thermometer
-
Heating mantle or oil bath
-
Gas chromatograph (GC) with a suitable column (e.g., capillary column)
Procedure:
-
The reaction vessel is charged with 1-octene, the solvent, and the internal standard.
-
The mixture is heated to the desired reaction temperature (e.g., 80 °C) with stirring.
-
The titanium-based catalyst is added to the reaction mixture.
-
TBHP is then added dropwise to the mixture over a specified period to initiate the reaction.
-
Aliquots of the reaction mixture are withdrawn at regular intervals.
-
The samples are quenched (e.g., by adding a reducing agent like triphenylphosphine) to stop the reaction and then analyzed by GC to determine the concentrations of 1-octene and this compound.
-
Conversion of 1-octene and selectivity to this compound are calculated based on the GC data.
Chemoenzymatic Epoxidation of 1-Octene with Novozym 435
Materials:
-
1-Octene
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Carboxylic acid (e.g., phenylacetic acid)
-
Hydrogen peroxide (30-35% aqueous solution)
-
Solvent (e.g., ethyl acetate (B1210297) or chloroform)[8][10]
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Water bath or incubator for temperature control
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a round-bottom flask, 1-octene, the carboxylic acid, and the solvent are combined.[8]
-
Novozym 435 is added to the mixture.[8]
-
The flask is placed in a temperature-controlled water bath (e.g., 35-40 °C) and stirred.[9]
-
Hydrogen peroxide is added to the reaction mixture. The addition can be done in one step or portion-wise.[8]
-
The reaction is monitored by taking samples at different time intervals.
-
The samples are centrifuged to remove the immobilized enzyme and then analyzed by GC to quantify the formation of this compound.
-
The yield of the epoxide is calculated based on the initial amount of 1-octene.
Visualizing Reaction Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Catalytic cycle for titanium-catalyzed epoxidation.
Caption: Chemoenzymatic epoxidation cycle via lipase catalysis.
Caption: General workflow for a kinetic study of a chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 8. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Lipase-Mediated Synthesis of 1-Nonene Oxide Using Phenylacetic Acid and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent screening, optimization and kinetic parameters of the biocatalytic epoxidation reaction of β-pinene mediated by Novozym®435 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
A Comparative Benchmarking of Nucleophiles for the Ring-Opening of 1,2-Epoxyoctane
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a cornerstone transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds that are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This guide presents a comparative analysis of various nucleophiles for the ring-opening of the terminal epoxide, 1,2-epoxyoctane. The performance of azide (B81097), alcohol, thiol, and amine nucleophiles is evaluated based on experimental data for reaction yield, regioselectivity, and reaction conditions.
Performance Comparison of Nucleophiles
The efficacy of different nucleophiles in the ring-opening of this compound varies significantly with the nucleophile itself and the reaction conditions. The following table summarizes the quantitative data obtained from various experimental setups.
| Nucleophile | Catalyst/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Regioselectivity (C2:C1 Attack) | Reference |
| Sodium Azide (NaN₃) | Water, pH 9.5 | 24 h | 80 | 90 | 90:10 | [1] |
| Sodium Azide (NaN₃) | Water, pH 4.2 | 4 h | 80 | 90 | 70:30 | [1] |
| Sodium Azide (NaN₃) | PEG-400 | 30-45 min | Room Temp | 95-99 | Terminal attack | [2] |
| Methanol (B129727) (CH₃OH) | Sn-Beta (Lewis acid) | Not Specified | 60 | 91 | Terminal ether | [1] |
| Methanol (CH₃OH) | Acidic (H₂SO₄) | Not Specified | Reflux | Not Specified | Major attack at C2 | [2][3] |
| Methanol (CH₃OH) | Basic (NaOMe) | Not Specified | Reflux | Not Specified | Major attack at C1 | [2][4] |
| Thiophenol (PhSH) | Water | 5 h | 70 | 87 (for a similar epoxide) | Terminal attack | [5] |
| Aniline (B41778) (PhNH₂) | Zn(ClO₄)₂·6H₂O | Not Specified | Not Specified | High | Terminal attack | [6] |
| Piperidine (B6355638) | Not Specified | Not Specified | Reflux | Not Specified | Attack at less hindered carbon | [7] |
Note: Data for thiophenol is based on a structurally similar terminal epoxide and is presented as a representative example. Specific yield for piperidine with this compound was not available in the reviewed literature.
Reaction Mechanisms and Regioselectivity
The regioselectivity of the epoxide ring-opening is a critical aspect, determining the final product structure. It is primarily dictated by the reaction mechanism, which in turn is influenced by the nature of the nucleophile and the catalytic conditions (acidic or basic).
Under basic or neutral conditions , the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the sterically less hindered carbon atom (C1) of the epoxide ring, leading to the formation of a primary alcohol (in the case of attack by an oxygen or nitrogen nucleophile) or thiol. This is the predominant pathway for strong, basic nucleophiles like alkoxides, thiolates, and amines.
Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the carbon atom that can better stabilize a partial positive charge. For a terminal epoxide like this compound, this is the more substituted carbon (C2), leading to the formation of a secondary alcohol derivative. This pathway is typical for weaker nucleophiles like water and alcohols in the presence of an acid catalyst.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired outcomes.
Ring-Opening with Sodium Azide in Water (pH 9.5)[1]
-
To a solution of sodium azide (5.0 mmol) in water (10 mL), this compound (1.0 mmol) is added.
-
The pH of the heterogeneous mixture is adjusted to 9.5.
-
The reaction mixture is stirred vigorously at 80 °C for 24 hours.
-
After cooling to room temperature, the mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired azidoalcohols.
Ring-Opening with Methanol under Acidic Conditions (General Procedure)[2][3]
-
This compound (1.0 mmol) is dissolved in methanol (10 mL).
-
A catalytic amount of sulfuric acid (e.g., 1-2 drops of concentrated H₂SO₄) is added to the solution.
-
The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.
-
The methanol is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.
-
The aqueous layer is extracted with diethyl ether (2 x 15 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which can be further purified by distillation or chromatography.
Ring-Opening with Thiophenol in Water (General Procedure)[5]
-
To a suspension of this compound (1.0 mmol) in water (3 mL), thiophenol (2.5 mmol) is added.
-
The mixture is stirred vigorously at 70 °C for 5 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to yield the β-hydroxy sulfide.
Ring-Opening with Aniline using a Lewis Acid Catalyst (General Procedure)[6]
-
A mixture of this compound (1.0 mmol), aniline (1.0 mmol), and a catalytic amount of Zinc(II) perchlorate (B79767) hexahydrate (e.g., 5 mol%) is prepared.
-
The reaction can be performed under solvent-free conditions or in a suitable solvent like acetonitrile.
-
The mixture is stirred at the desired temperature (e.g., room temperature to 60 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with an appropriate solvent and washed with water to remove the catalyst.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
The following workflow outlines the general steps involved in a typical ring-opening experiment and subsequent analysis.
Conclusion
The choice of nucleophile and reaction conditions for the ring-opening of this compound has a profound impact on the reaction's efficiency and regiochemical outcome. Strong nucleophiles in basic or neutral media, such as azide and thiophenol, favor attack at the less substituted carbon (C1), providing high yields of the corresponding 1,2-disubstituted products. In contrast, weaker nucleophiles like methanol require acidic catalysis, which promotes attack at the more substituted carbon (C2). The use of phase-transfer catalysts or alternative solvent systems like PEG-400 can significantly enhance reaction rates and yields, offering greener and more efficient synthetic routes. This guide provides a foundational dataset and standardized protocols to aid researchers in the selection of appropriate reaction strategies for the synthesis of functionalized octan-1,2-diol derivatives.
References
- 1. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Oxidizing Agents for 1-Octene Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of 1-octene (B94956) to 1,2-epoxyoctane is a critical transformation in organic synthesis, yielding a versatile intermediate for the production of fine chemicals, pharmaceuticals, and polymers. The choice of oxidizing agent is a pivotal decision in this process, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of three common classes of oxidizing agents for the epoxidation of 1-octene: hydrogen peroxide (H₂O₂), peroxy acids (represented by peracetic acid), and meta-chloroperoxybenzoic acid (m-CPBA). The comparison is supported by experimental data from various studies to aid researchers in selecting the optimal conditions for their specific applications.
Performance Comparison of Oxidizing Agents
The efficacy of different oxidizing agents is primarily evaluated based on three key metrics: conversion of the starting material (1-octene), selectivity towards the desired epoxide (this compound), and the overall yield of the product. The following table summarizes quantitative data compiled from multiple sources to facilitate a direct comparison. It is important to note that reaction conditions such as catalyst, solvent, temperature, and reaction time significantly impact these outcomes.
| Oxidizing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| Hydrogen Peroxide (H₂O₂) | Manganese(II) salt, Picolinic acid, 2,3-Butanedione (B143835) | Acetonitrile (B52724) | Room Temp. | 2 (slow addition) | ~79 | ~47 | ~37[1] |
| Hydrogen Peroxide (H₂O₂) | Manganese(II) salt, Bicarbonate buffer | DMF / tBuOH | Not Specified | Not Specified | N/A for 1-octene | N/A for 1-octene | Monoalkyl-alkenes were not epoxidized under these conditions[2] |
| Peracetic Acid (in situ) | Manganese(II) acetate (B1210297), 2-Picolinic acid | Acetonitrile/Methanol (B129727) | 0 | Not Specified | 85 | ~74 | 63[3] |
| Peracetic Acid (in situ, flow) | Manganese(II) acetate, 2-Picolinic acid | Acetonitrile | Not Specified | 8 | 100 | 78 | 78[3] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | None | Dichloromethane (B109758) or similar non-aqueous solvent | Room Temp. | Not Specified | High (typically) | High (typically) | ~75 (general yield for alkenes)[4] |
Note: "N/A" indicates that specific data for 1-octene under these conditions was not available in the searched literature. The yield for m-CPBA is a general approximation for alkenes as specific quantitative data for 1-octene was not found in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the epoxidation of 1-octene using the discussed oxidizing agents.
Epoxidation of 1-Octene using Hydrogen Peroxide with a Manganese Catalyst
This protocol is based on a system utilizing a manganese salt, picolinic acid as a ligand, and 2,3-butanedione as a peroxide activator.[1]
Materials:
-
1-Octene
-
Manganese(II) chloride (MnCl₂)
-
Picolinic acid
-
2,3-Butanedione
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Acetonitrile (MeCN)
-
Hexadecane (B31444) (internal standard for GC analysis)
Procedure:
-
In a reaction vessel, prepare a solution of 1-octene (0.5 mmol, 0.250 M) in acetonitrile (2 mL).
-
To this solution, add manganese(II) chloride (0.25 mol%), picolinic acid (1 mol%), and 2-methylquinoline (5 mol%).
-
Add 2,3-butanedione (0.5 equivalents) to the mixture.
-
Over a period of 2 hours, slowly add 1 equivalent of 30% aqueous hydrogen peroxide, diluted in acetonitrile, to the reaction mixture using a syringe pump at 25 °C.
-
Monitor the reaction progress by gas chromatography (GC) using hexadecane as an internal standard to determine conversion and yield.
Epoxidation of 1-Octene using in situ Generated Peracetic Acid with a Manganese Catalyst
This protocol describes a batch process for the epoxidation of 1-octene using peracetic acid generated in situ, catalyzed by a manganese complex.[3]
Materials:
-
1-Octene
-
Manganese(II) acetate (Mn(OAc)₂)
-
2-Picolinic acid
-
Peracetic acid (PAA), 15 wt% solution (can be generated in situ from acetic acid and H₂O₂)
-
Acetonitrile
-
Methanol
-
Benzonitrile (B105546) (internal standard for GC-FID analysis)
Procedure:
-
In a reaction vessel, prepare a solution of 2-picolinic acid (10 mM) in acetonitrile (2 mL).
-
Add 0.2 mL of a 20 mM solution of Mn(OAc)₂ in methanol to the vessel.
-
Add 1-octene (1 mmol) to the catalyst solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 15 wt% solution of peracetic acid (0.55 mL) at a rate of 50 μL every 10 seconds.
-
Analyze the conversion and yield by GC-FID using benzonitrile as an internal standard.
Epoxidation of 1-Octene using meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a general protocol for the epoxidation of alkenes using m-CPBA, adapted for 1-octene.[4][5][6]
Materials:
-
1-Octene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)
-
Dichloromethane (CH₂Cl₂) or another suitable non-aqueous, inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve 1-octene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred solution of 1-octene.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography if necessary.
Experimental Workflow and Reaction Pathway
The general process for the epoxidation of 1-octene can be visualized as a straightforward workflow. The fundamental transformation involves the conversion of an alkene to an epoxide through the action of an oxidizing agent. The specific reagents and conditions can be varied as detailed in the protocols above.
Caption: General workflow for the epoxidation of 1-octene.
The chemical transformation at the core of this process is the epoxidation of the double bond in 1-octene. The reaction with a peroxy acid, such as m-CPBA, proceeds through a concerted "butterfly" transition state.
Caption: Concerted reaction mechanism for alkene epoxidation.
References
- 1. A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00155A [pubs.rsc.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. leah4sci.com [leah4sci.com]
A Comparative Review of Epoxide Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
Epoxides are pivotal intermediates in organic synthesis, prized for their utility as versatile building blocks in the construction of complex molecules, including a vast array of pharmaceuticals. The strategic introduction of an oxirane ring into a molecular framework can be achieved through a variety of synthetic methodologies, each with its distinct advantages and limitations. This guide provides a comparative overview of key epoxidation techniques, presenting their performance based on experimental data, detailing their procedural execution, and visualizing their mechanistic pathways.
Prilezhaev Reaction: The Classic Approach
The Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909, is a foundational method for the epoxidation of alkenes using a peroxy acid.[1] A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), valued for its stability and solubility in many organic solvents.[1]
Mechanism: The reaction proceeds through a concerted "butterfly" mechanism where the peroxy acid transfers an oxygen atom to the double bond in a single stereospecific step.[1] This syn-addition preserves the stereochemistry of the starting alkene.
Caption: The concerted "butterfly" mechanism of the Prilezhaev reaction.
Experimental Protocol: Epoxidation of Cyclohexene (B86901) with m-CPBA [2]
-
Dissolve cyclohexene (1.0 equiv.) in dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equiv.) in DCM.
-
Slowly add the m-CPBA solution to the cyclohexene solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to afford the crude epoxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sharpless Asymmetric Epoxidation: Enantioselective Synthesis of Allylic Alcohols
The Sharpless asymmetric epoxidation is a highly influential method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[3] This reaction employs a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄), tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand.[4] The choice of the (+)- or (-)-DET enantiomer dictates the stereochemical outcome of the epoxidation.[3]
Mechanism: The catalytic cycle involves the formation of a chiral titanium-tartrate complex that coordinates both the allylic alcohol and the TBHP oxidant. This organized assembly directs the delivery of the oxygen atom to one face of the double bond, leading to high enantioselectivity.[5]
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Experimental Protocol: Sharpless Epoxidation of Geraniol (B1671447) [6]
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add dichloromethane (DCM).
-
Add powdered 4 Å molecular sieves.
-
Cool the flask to -20 °C in a dry ice/acetone bath.
-
Add L-(+)-diethyl tartrate (DET) (1.2 equiv.) and titanium(IV) isopropoxide (1.0 equiv.) sequentially.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add geraniol (1.0 equiv.) to the mixture.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (2.0 equiv.) dropwise over 10 minutes.
-
Maintain the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Jacobsen-Katsuki Epoxidation: Asymmetric Epoxidation of Unfunctionalized Alkenes
The Jacobsen-Katsuki epoxidation provides a powerful method for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes.[7][8] This reaction utilizes a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant such as sodium hypochlorite (B82951) (bleach) or m-CPBA.[8][9]
Mechanism: The proposed mechanism involves the oxidation of the Mn(III)-salen catalyst to a high-valent Mn(V)-oxo species.[8] This active oxidant then transfers its oxygen atom to the alkene. The stereoselectivity is controlled by the chiral salen ligand, which directs the approach of the alkene to the manganese-oxo center.[10]
Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
Experimental Protocol: Jacobsen Epoxidation of (Z)-1-Phenylpropene [11]
-
To a round-bottom flask, add a buffered solution of sodium hypochlorite (NaOCl).
-
In a separate flask, dissolve the (R,R)-Jacobsen's catalyst (0.02 equiv.) in dichloromethane (DCM).
-
Add the catalyst solution to the NaOCl solution and cool the biphasic mixture to 0 °C.
-
Add (Z)-1-phenylpropene (1.0 equiv.) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C, monitoring its progress by gas chromatography (GC) or TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by column chromatography.
Chemoenzymatic Epoxidation and Sustainable Methods
In the quest for greener and more sustainable chemical processes, chemoenzymatic epoxidation and methods utilizing hydrogen peroxide have gained significant attention.
Chemoenzymatic Epoxidation: This approach often employs lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the in situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide.[12][13] The peroxy acid then epoxidizes the alkene via a Prilezhaev-type mechanism.[14] This method avoids the need to handle potentially hazardous pre-formed peroxy acids.
Experimental Protocol: Chemoenzymatic Epoxidation of 1-Octene (B94956) [12]
-
In a round-bottom flask, dissolve 1-octene (1.0 equiv.) and a carboxylic acid (e.g., octanoic acid, 1.2 equiv.) in a suitable solvent (e.g., toluene).
-
Add Novozym 435 (typically 5-10% by weight of the substrate).
-
Add 30% aqueous hydrogen peroxide (1.5 equiv.) dropwise to the stirred mixture.
-
Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor its progress by GC.
-
Upon completion, filter off the immobilized enzyme (which can be washed and reused).
-
Wash the organic phase with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude epoxide.
-
Purify by column chromatography if necessary.
Metal-Catalyzed Epoxidation with Hydrogen Peroxide: Various transition metal catalysts, including those based on manganese, rhenium, and tungsten, can activate hydrogen peroxide for the epoxidation of alkenes.[15][16][17] These systems are attractive due to the low cost and environmentally benign nature of H₂O₂, with water being the only byproduct.[17]
Experimental Protocol: Manganese-Catalyzed Epoxidation of Cyclooctene (B146475) with H₂O₂ [16]
-
To a solution of cyclooctene (1.0 equiv.) in a mixture of acetonitrile (B52724) and water, add manganese(II) sulfate (0.1 mol%).
-
Add a bicarbonate buffer to maintain the pH.
-
Add 30% aqueous hydrogen peroxide (2.0 equiv.) slowly to the mixture.
-
Stir the reaction at room temperature and monitor by GC.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the epoxide.
Comparative Performance Data
The choice of an epoxidation methodology is often dictated by the substrate, the desired stereochemistry, and scalability. The following tables provide a comparative summary of the performance of different methods for common substrates.
Table 1: Comparison of Epoxidation Methods for Styrene
| Methodology | Catalyst/Reagent | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Prilezhaev | m-CPBA | - | >90 | N/A (racemic) | [1] |
| Jacobsen-Katsuki | (R,R)-Mn(III)-salen | NaOCl | 84 | 86 (R) | [11] |
| Chemoenzymatic | Novozym 435/Octanoic Acid | H₂O₂ | ~60 | N/A (racemic) | [12] |
| Metal-Catalyzed | MnSO₄ | H₂O₂ | High | N/A (racemic) | [18] |
Table 2: Comparison of Epoxidation Methods for (Z)-1-Phenylpropene (a cis-disubstituted alkene)
| Methodology | Catalyst/Reagent | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Prilezhaev | m-CPBA | - | High | N/A (racemic) | [1] |
| Jacobsen-Katsuki | (R,R)-Mn(III)-salen | NaOCl | 64 | 92 (1R,2S) | [11] |
Table 3: Comparison of Epoxidation Methods for Allyl Alcohol
| Methodology | Catalyst/Reagent | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Prilezhaev | m-CPBA | - | High | N/A (racemic) | [1] |
| Sharpless | Ti(OiPr)₄/(+)-DET | TBHP | 70-80 | >90 | [3][19] |
Conclusion
The synthesis of epoxides is a well-developed field with a diverse toolkit of methodologies available to the synthetic chemist. The Prilezhaev reaction remains a reliable and straightforward method for the preparation of racemic epoxides. For enantioselective synthesis, the Sharpless epoxidation is the gold standard for allylic alcohols, while the Jacobsen-Katsuki epoxidation offers excellent enantiocontrol for unfunctionalized cis- and trisubstituted alkenes. The emergence of chemoenzymatic methods and catalytic systems employing hydrogen peroxide represents a significant advancement towards more sustainable and environmentally friendly epoxidation processes. The selection of the optimal method will depend on a careful consideration of the specific substrate, the desired stereochemical outcome, economic factors, and environmental impact.
References
- 1. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 2. PERACID OXIDATION: OXIDATION OF CARBON – CARBON DOUBLE BOND | EPOXIDATION | PRILEZHAEV REACTION – My chemistry blog [mychemblog.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Sharpless Epoxidation [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 8. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 9. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 10. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 17. Hydrogen Peroxide with/without Catalyst - Wordpress [reagents.acsgcipr.org]
- 18. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 19. organicreactions.org [organicreactions.org]
A Comparative Spectroscopic Guide to 1,2-Epoxyoctane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of 1,2-Epoxyoctane and its functionalized derivatives. By presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and two representative derivatives: Glycidyl octyl ether, featuring an ether linkage, and 1,2-Epoxy-9-decene, which contains a terminal double bond. These derivatives illustrate the influence of additional functional groups on the spectroscopic properties of the parent epoxide.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~2.90 | m | 1H | H-2 (methine) |
| ~2.75 | dd | 1H | H-1a (methylene) | |
| ~2.45 | dd | 1H | H-1b (methylene) | |
| ~1.48 | m | 2H | H-3 (methylene) | |
| ~1.2-1.4 | m | 8H | H-4 to H-7 (methylenes) | |
| ~0.88 | t | 3H | H-8 (methyl) | |
| Glycidyl octyl ether | ~3.70 | dd | 1H | H-1'a (OCH₂) |
| ~3.45 | t | 2H | OCH₂ (octyl) | |
| ~3.38 | dd | 1H | H-1'b (OCH₂) | |
| ~3.15 | m | 1H | H-2' (methine) | |
| ~2.80 | dd | 1H | H-3'a (epoxide CH₂) | |
| ~2.60 | dd | 1H | H-3'b (epoxide CH₂) | |
| ~1.58 | m | 2H | CH₂ (octyl) | |
| ~1.2-1.4 | m | 10H | CH₂ (octyl) | |
| ~0.88 | t | 3H | CH₃ (octyl) | |
| 1,2-Epoxy-9-decene | ~5.80 | m | 1H | H-9 (=CH) |
| ~4.95 | m | 2H | H-10 (=CH₂) | |
| ~2.90 | m | 1H | H-2 (methine) | |
| ~2.75 | dd | 1H | H-1a (methylene) | |
| ~2.45 | dd | 1H | H-1b (methylene) | |
| ~2.05 | m | 2H | H-8 (allylic CH₂) | |
| ~1.3-1.6 | m | 10H | H-3 to H-7 (methylenes) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~52.4 | C-2 (methine) |
| ~47.1 | C-1 (methylene) | |
| ~32.6 | C-3 | |
| ~31.8 | C-6 | |
| ~29.2 | C-5 | |
| ~25.9 | C-4 | |
| ~22.6 | C-7 | |
| ~14.1 | C-8 | |
| Glycidyl octyl ether | ~71.8 | OCH₂ (octyl) |
| ~70.9 | OCH₂ (glycidyl) | |
| ~50.8 | C-2' (methine) | |
| ~44.2 | C-3' (epoxide CH₂) | |
| ~31.8 | CH₂ (octyl) | |
| ~29.4 | CH₂ (octyl) | |
| ~29.3 | CH₂ (octyl) | |
| ~26.1 | CH₂ (octyl) | |
| ~22.7 | CH₂ (octyl) | |
| ~14.1 | CH₃ (octyl) | |
| 1,2-Epoxy-9-decene | ~139.1 | C-9 (=CH) |
| ~114.2 | C-10 (=CH₂) | |
| ~52.4 | C-2 (methine) | |
| ~47.1 | C-1 (methylene) | |
| ~33.8 | C-8 | |
| ~32.5 | C-3 | |
| ~29.1 | C-5 | |
| ~28.9 | C-6 | |
| ~28.8 | C-4 | |
| ~25.8 | C-7 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Epoxides (General) | ~3050-2990 | C-H stretch (epoxide ring) |
| ~1250 | Asymmetric ring stretch ("breathing")[1] | |
| ~950-810 | Asymmetric C-O-C stretch[1] | |
| ~880-750 | Symmetric C-O-C stretch[1] | |
| This compound | ~2960-2850 | C-H stretch (aliphatic) |
| ~1465 | C-H bend (methylene) | |
| ~830 | Epoxide ring vibration | |
| Glycidyl octyl ether | ~1100 | C-O-C stretch (ether) |
| 1,2-Epoxy-9-decene | ~3080 | =C-H stretch |
| ~1640 | C=C stretch |
Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)
| Compound | Key m/z values | Fragmentation Pathway |
| Epoxides (General) | M-29, M-43, M-57, etc. | Cleavage of the alkyl chain.[2] |
| This compound | 128 (M⁺, low abundance) | Molecular ion |
| 99 | [M - C₂H₅]⁺ | |
| 85 | [M - C₃H₇]⁺ | |
| 71 | [M - C₄H₉]⁺ | |
| 57 | [M - C₅H₁₁]⁺ (often base peak) | |
| 43 | [C₃H₇]⁺ | |
| Glycidyl octyl ether | 186 (M⁺, low abundance) | Molecular ion |
| 113 | [M - C₅H₁₁]⁺ | |
| 57 | [C₄H₉]⁺ | |
| 1,2-Epoxy-9-decene | 154 (M⁺, low abundance) | Molecular ion |
| 82 | McLafferty rearrangement | |
| 67 | Allylic cleavage | |
| 55 | [C₄H₇]⁺ | |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent containing 0.03% TMS in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse program. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0-220 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule, with a focus on the characteristic epoxide ring vibrations.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal[3]
Procedure:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal.[4]
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the compound and to determine its molecular weight and fragmentation pattern.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., non-polar, such as DB-1ms or HP-5ms)
-
Helium carrier gas
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC.
-
Use a suitable temperature program to separate the components of the sample. A typical program for these compounds might start at 50°C and ramp up to 250°C at a rate of 10°C/min.
-
-
MS Analysis:
-
The eluting compounds are introduced into the mass spectrometer.
-
Ionize the sample using Electron Ionization (EI) at 70 eV.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for the spectroscopic analysis of this compound and its derivatives.
References
A Comparative Guide to Enantiomeric Excess Determination of Chiral 1,2-Epoxyoctane
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis and the development of chiral drugs. For a molecule like 1,2-epoxyoctane, a versatile chiral building block, accurate ee determination ensures the stereochemical purity of subsequent products. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of chiral this compound: chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of their performance, detailed experimental protocols, and supporting data to aid in method selection.
Comparison of Analytical Techniques
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. Chiral GC and HPLC are direct methods that provide baseline separation of enantiomers, while NMR spectroscopy often relies on chiral auxiliary agents to induce distinguishable signals.
| Analytical Technique | Principle | Sample Requirements | Key Advantages | Key Limitations |
| Chiral Gas Chromatography (GC) | Differential partitioning of volatile enantiomers on a chiral stationary phase. | Volatile and thermally stable. | High resolution and sensitivity, fast analysis times. | Limited to volatile compounds. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Soluble in the mobile phase. | Broad applicability, wide variety of chiral stationary phases available. | Can be slower than GC, may require more method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to different chemical shifts for each enantiomer. | Soluble in a suitable deuterated solvent. | Rapid analysis, provides structural information. | Lower sensitivity and accuracy for minor enantiomers compared to chromatography, requires a chiral auxiliary. |
Experimental Protocols and Data
While specific application notes detailing the enantioseparation of this compound are not abundant in publicly available literature, successful separations of structurally similar terminal epoxides provide a strong basis for method development. The following protocols are representative of the conditions that would be employed.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers like this compound. Cyclodextrin-based chiral stationary phases are particularly effective for this class of compounds.
Experimental Protocol:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID)
-
Column: Heptakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-β-cyclodextrin (DPTBCD) capillary column (or similar cyclodextrin-based chiral column)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 5°C/min to 150°C.
-
Injection: 1 µL, split injection
Expected Results:
Under these conditions, the two enantiomers of this compound would be expected to elute as two well-resolved peaks. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. For a racemic mixture, the peak areas would be approximately equal. For an enantioenriched sample, the area of one peak would be significantly larger.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a versatile alternative, particularly with the use of polysaccharide-based chiral stationary phases.[1] These columns can often separate a wide range of enantiomers under normal-phase conditions.
Experimental Protocol:
-
Instrument: HPLC system with a UV detector
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, Lux Cellulose-1)
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore. Alternatively, a Refractive Index (RI) detector can be used.
-
Injection Volume: 10 µL
Expected Results:
Similar to chiral GC, the enantiomers of this compound would appear as two distinct peaks. The enantiomeric excess is determined by comparing the peak areas. Method development may be required to optimize the mobile phase composition to achieve baseline separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a rapid method for ee determination, typically by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce chemical shift differences between the enantiomers.[1][2] Chiral lanthanide shift reagents are a common choice for this purpose.[3]
Experimental Protocol:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher)
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)
-
Chiral Solvating Agent: A chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))
-
Procedure:
-
Dissolve a known amount of the this compound sample in CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add small, incremental amounts of the chiral shift reagent to the NMR tube and acquire a spectrum after each addition.
-
Monitor the proton signals of the epoxide ring (methine and methylene (B1212753) protons). In the presence of the chiral shift reagent, these signals will split into two distinct sets of peaks, one for each enantiomer.
-
Continue adding the shift reagent until baseline separation of a pair of corresponding signals is achieved.
-
Integrate the separated signals to determine the ratio of the enantiomers.
-
Expected Results:
The protons on the epoxide ring of this compound are diastereotopic and will show distinct signals. Upon addition of the chiral shift reagent, these signals will further split, allowing for the quantification of each enantiomer. The enantiomeric excess is calculated from the integration of the well-resolved signals.
Workflow and Logical Relationships
The general workflow for determining the enantiomeric excess of a chiral compound involves sample preparation, analysis by a chosen chiral method, and data processing to calculate the ee value.
Caption: Workflow for determining the enantiomeric excess of a chiral compound.
Conclusion
The determination of the enantiomeric excess of chiral this compound can be effectively achieved using chiral GC, chiral HPLC, or NMR spectroscopy.
-
Chiral GC is often the method of choice for this volatile epoxide, offering high resolution and speed.
-
Chiral HPLC provides a robust and widely applicable alternative, with a vast array of available chiral stationary phases.
-
NMR spectroscopy in the presence of a chiral auxiliary offers a rapid means of ee determination, although it may be less accurate for very high or very low ee values compared to chromatographic methods.
The selection of the optimal technique will depend on the specific requirements of the analysis, including the desired level of accuracy, the number of samples, and the instrumentation available in the laboratory. For all methods, proper validation with racemic and, if possible, enantioenriched standards is crucial for obtaining reliable and accurate results.
References
Safety Operating Guide
Proper Disposal of 1,2-Epoxyoctane: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for 1,2-Epoxyoctane
This compound is a flammable liquid and is considered hazardous waste.[1][2] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides step-by-step procedures for the safe disposal of this compound and associated contaminated materials. Adherence to institutional and local regulations is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[2] Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[3] Keep the chemical away from heat, sparks, and open flames as it is a flammable liquid.[1][2]
In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.[1][3] Collect the contaminated absorbent material into a suitable, closed container for disposal as hazardous waste.[1][3] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Quantitative Hazard Data
| Hazard Classification | Description |
| Flammable Liquid | Category 3[2] |
| Skin Irritation | Category 2[2][3] |
| Eye Irritation | Category 2[2][3] |
| Specific Target Organ Toxicity | Single Exposure, Category 3 (Respiratory system)[2] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be collected and disposed of through a certified hazardous waste vendor.[1][4]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All unused this compound, solutions containing the compound, and materials contaminated with it are classified as hazardous waste.[4]
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid Waste: Dispose of contaminated solid materials such as gloves, pipette tips, and absorbent pads in a separate, clearly labeled solid hazardous waste container.[4]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable).[4]
-
Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong acids, bases, and finely powdered metals.[1]
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[4]
Disposal of Empty Containers:
Empty containers that previously held this compound must also be managed as hazardous waste.[5] To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.[4]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling 1,2-Epoxyoctane
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 1,2-Epoxyoctane (CAS No. 2984-50-1). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation and allergic skin reactions.[2] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and mitigate risks.
Hazard Identification and Classification
A summary of the key hazard information for this compound is provided in the table below.
| Hazard Classification | Description |
| Physical Hazards | Flammable liquid and vapor (Category 3)[1] |
| Health Hazards | Skin Irritation (Category 2)[1][2] |
| Eye Irritation (Category 2)[1][2] | |
| Skin Sensitisation (Category 1)[2] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to ensure comprehensive protection. The following equipment must be worn at all times when handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a face shield | EN 166 or equivalent[3] |
| Skin | Chemical-resistant gloves (Butyl rubber, Nitrile rubber) | EN 374[3] |
| Chemical-resistant coveralls or lab coat with an apron | Butyl rubber apron recommended[3] | |
| Closed-toe shoes | N/A | |
| Respiratory | Air-purifying respirator with ABEK (EN14387) filter | Type ABEK (EN14387) |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Work must be conducted in a certified chemical fume hood to ensure adequate ventilation.[5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4][6]
-
Remove all sources of ignition, including open flames, hot surfaces, and sparks.[4][6] Use only non-sparking tools.[4][6]
2. Donning PPE:
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
Inspect gloves for any signs of degradation or puncture before use.
3. Chemical Handling:
-
Ground and bond containers when transferring the material to prevent static discharge.[6]
-
Do not eat, drink, or smoke in the handling area.[5]
4. Storage:
-
Store this compound in a refrigerator designated for flammable liquids, typically between 2-8°C.[1][7][8]
-
The storage area should be dry and well-ventilated.[4]
-
Store under an inert gas, such as nitrogen, as the material is moisture-sensitive.[7][8]
-
Keep away from incompatible materials such as strong acids, bases, and finely powdered metals.[4]
5. In Case of a Spill:
-
Evacuate the area immediately.
-
Wearing full PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[2][4]
-
Ventilate the area thoroughly.
Emergency First Aid Procedures
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]
-
After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation persists, call a physician.[2]
-
After inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
After ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[4]
Disposal Plan
1. Waste Categorization:
-
All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, gloves), are to be considered hazardous waste.[9]
2. Waste Collection and Storage:
-
Collect liquid waste in a dedicated, properly labeled, and sealed container.
-
Collect solid waste in a separate, clearly labeled container.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.[9]
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.[9]
3. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[9]
-
Do not dispose of this compound down the drain.[2]
-
Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of or recycled.[9]
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps and decision points for the safe handling of this compound.
References
- 1. 1,2-环氧辛烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. EPOXY Safety Training [epoxysafety.goodbarber.app]
- 4. fishersci.com [fishersci.com]
- 5. Safety Precautions When Handling and Storing 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]
- 6. This compound | 2984-50-1 | TCI AMERICA [tcichemicals.com]
- 7. vupinternational.com [vupinternational.com]
- 8. This compound | 2984-50-1 | J-640005 | Biosynth [biosynth.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
